7-Azabicyclo[4.1.0]heptane
Description
The exact mass of the compound 7-Azabicyclo[4.1.0]heptane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Azabicyclo[4.1.0]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Azabicyclo[4.1.0]heptane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-azabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-4-6-5(3-1)7-6/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINLIZUFVHTMDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338463, DTXSID70870494 | |
| Record name | 7-Azabicyclo[4.1.0]heptane | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERAPP_52743 | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286-18-0 | |
| Record name | 7-Azabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-azabicyclo[4.1.0]heptane | |
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Foundational & Exploratory
Stereochemical Dynamics and Synthetic Utility of 7-Azabicyclo[4.1.0]heptane
Executive Summary
7-Azabicyclo[4.1.0]heptane (commonly cyclohexenimine) represents a critical structural motif in medicinal chemistry, serving as a high-value intermediate for the synthesis of functionalized aminocyclohexanes, piperidines, and azepanes.[1] Its utility is defined by the high strain energy of the fused aziridine ring (~26–27 kcal/mol), which acts as a thermodynamic spring, driving stereospecific ring-opening reactions.
This guide provides a rigorous analysis of the stereochemical constraints, synthetic protocols, and reactivity profiles of this scaffold. Unlike generic reviews, this document focuses on the causality of stereoelectronic effects—specifically the Fürst-Plattner rule —and provides self-validating experimental workflows for researchers.
Structural Fundamentals & Stereochemical Dynamics
The Cis-Fusion Imperative
The 7-azabicyclo[4.1.0]heptane system consists of a three-membered aziridine ring fused to a six-membered cyclohexane ring.
-
Geometric Constraint: The fusion must be cis. A trans-fusion (where bridgehead hydrogens are on opposite faces) induces insurmountable torsional strain in the small ring, making trans-7-azabicyclo[4.1.0]heptane synthetically inaccessible under standard conditions.
-
Bridgehead Configuration: The bridgehead carbons (C1 and C6) possess relative
or configurations. In the unsubstituted parent compound, assuming rapid nitrogen inversion or a planar transition state, the molecule possesses a plane of symmetry and is formally a meso compound. However, N-substitution or kinetic resolution can desymmetrize the system, yielding enantiopure scaffolds.
Nitrogen Inversion and Conformational Locking
Unlike simple amines, the nitrogen atom in an aziridine ring possesses a significant inversion barrier due to ring strain (angle compression increases the
-
Inversion Barrier: While simple aziridines invert slowly at low temperatures, the fusion to the cyclohexane ring in 7-azabicyclo[4.1.0]heptane creates a semi-rigid system.
-
Conformation: The cyclohexane ring typically adopts a "half-chair" conformation to accommodate the planarity required by the fused aziridine. This conformational lock is critical for predicting the trajectory of incoming nucleophiles.
Reactivity Profile: The Fürst-Plattner Rule[2][3][4]
The most critical concept for deploying this intermediate is the Fürst-Plattner Rule (also known as the trans-diaxial effect). This rule dictates the regiochemistry and stereochemistry of nucleophilic ring opening.[2]
Mechanistic Logic
When a nucleophile attacks the activated (protonated or Lewis acid-complexed) aziridine:
-
Trajectory: The nucleophile attacks from the face opposite the leaving group (the nitrogen), adhering to an
mechanism. -
Transition State Control: The reaction proceeds through the transition state that allows the forming bond (Nucleophile-Carbon) and the breaking bond (Carbon-Nitrogen) to adopt a trans-diaxial arrangement.
-
Energetic Preference: This pathway leads to a chair-like transition state, which is energetically superior to the twist-boat transition state required for the alternative regioisomer.[2]
Outcome: The initial product is the trans-diaxial conformer. While this may subsequently undergo a ring flip to the more stable trans-diequatorial conformer, the kinetic site of attack is determined by the axial requirement.
Visualization of Pathways
The following diagram illustrates the synthetic assembly of the scaffold and its subsequent divergent ring-opening pathways governed by stereoelectronic control.
Caption: Figure 1. Synthesis via iodocyclization and stereocontrolled ring opening adhering to the Fürst-Plattner rule.
Experimental Protocols
Synthesis via Iodocyclization (The Hassner Method)
This protocol is preferred over the Wenker synthesis (sulfuric acid dehydration of amino alcohols) due to milder conditions and higher stereospecificity.
Safety Warning: Aziridines are potential alkylating agents. Iodine isocyanate is generated in situ and is lachrymatory. Work in a well-ventilated fume hood.
Reagents:
-
Cyclohexene (1.0 equiv)[3]
-
Silver Cyanate (AgOCN) (1.1 equiv)
-
Iodine (
) (1.0 equiv) -
Anhydrous Ether and Methanol
-
Potassium Hydroxide (KOH)
Step-by-Step Workflow:
-
Generation of INCO: In a flame-dried flask under
, suspend AgOCN in anhydrous ether. Cool to -10°C. Add solid slowly. Stir for 30 min to generate iodine isocyanate (INCO). -
Addition: Add cyclohexene dropwise to the cold INCO solution. The reaction is stereospecific, forming the trans-iodo-isocyanate.
-
Carbamate Formation: Quench the reaction with anhydrous methanol. This converts the isocyanate to the trans-iodocarbamate.
-
Cyclization: Treat the crude iodocarbamate with ethanolic KOH (20% w/v). Heat to reflux for 1 hour. The amide nitrogen deprotonates and performs an intramolecular
attack on the carbon bearing the iodine, displacing it with inversion.-
Note: Since the precursor was trans-1,2, the inversion results in the cis-fused aziridine.
-
-
Isolation: Distill the product (b.p. ~140°C / 760 mmHg, or lower under vacuum).
Regioselective Ring Opening (Validation of Fürst-Plattner)
This protocol demonstrates the synthesis of trans-2-azidocyclohexanol, a precursor for amino-cyclohexanols.
Reagents:
-
Sodium Azide (
)[9] -
Ammonium Chloride (
) -
Ethanol/Water (8:1)
Workflow:
-
Setup: Dissolve 7-azabicyclo[4.1.0]heptane (10 mmol) in ethanol/water.
-
Activation: Add
(1.1 equiv) and (1.5 equiv). The buffers the solution, protonating the aziridine nitrogen to activate it ( of conjugate acid 8.0). -
Reaction: Reflux for 4-6 hours.
-
Workup: Remove ethanol under vacuum. Extract with ethyl acetate.
-
Analysis:
NMR will reveal the coupling constants of the protons at C1 and C2.-
Diagnostic Signal: A large coupling constant (
Hz) between H1 and H2 confirms the trans-diequatorial arrangement of the substituents in the final product (after ring flip from the initial diaxial state).
-
Quantitative Data Summary
| Parameter | Value / Characteristic | Relevance |
| Ring Strain | ~26-27 kcal/mol | Driving force for nucleophilic opening. |
| Fusion Geometry | Cis (Bridgehead H-C-C-H dihedral ~0-10°) | Trans-fusion is geometrically forbidden. |
| N-Inversion | Barrier exists; slower than open amines. | Affects NMR coalescence temperature; generally rapid at RT. |
| Opening Regioselectivity | Trans-diaxial (Fürst-Plattner) | Dictates product stereochemistry (kinetic control). |
| Boiling Point | 138-140°C (760 mmHg) | Volatile; requires careful handling during isolation. |
References
-
Synthesis and Stereochemistry of Aziridines Hassner, A., & Heathcock, C. (1964). Stereochemistry of the reaction of iodine isocyanate with olefins. Journal of Organic Chemistry.
-
The Fürst-Plattner Rule (Trans-Diaxial Effect) Fürst, A., & Plattner, P. A.[2][10] (1949). Über Steroide und Sexualhormone. Helvetica Chimica Acta.
-
Ring Expansion of Azabicyclo[4.1.0]heptanes Yadav, V. K., & Sriramurthy, V. (2004). Aza-Prins cyclization: A new route to piperidines and azepanes. Journal of the American Chemical Society.[7]
-
Preparation of Stable Bicyclic Aziridinium Ions Hyun, J., et al. (2018).[1][9] Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles.[9] Journal of Visualized Experiments (JoVE).
-
Cyclohexenimine and Stereochemistry of Ring Closure Clark, R. D., & Helmkamp, G. K. (1964). Cyclohexenimine (7-Azabicyclo[4.1.0]heptane) and the Stereochemistry of Ethylenimine Ring-closure and Opening.[7] Journal of Organic Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Fürst-Plattner Rule - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 7-Aza-bicyclo[4.1.0]heptane | CAS#:286-18-0 | Chemsrc [chemsrc.com]
- 5. PubChemLite - 7-azabicyclo[4.1.0]heptane (C6H11N) [pubchemlite.lcsb.uni.lu]
- 6. chemscene.com [chemscene.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN104557653A - Preparation method for 7-methyl-aza-bicyclo[4,1,0]heptane - Google Patents [patents.google.com]
- 9. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles [jove.com]
- 10. infoscience.epfl.ch [infoscience.epfl.ch]
Technical Guide: Ring Strain and Stability of 7-Azabicyclo[4.1.0]heptane
The following technical guide details the structural dynamics, thermodynamic profile, and synthetic utility of 7-Azabicyclo[4.1.0]heptane.
Executive Summary
7-Azabicyclo[4.1.0]heptane (Cyclohexenimine) represents a high-value, "spring-loaded" electrophilic scaffold in organic synthesis. Structurally defined by the fusion of a strained aziridine ring to a cyclohexane core, this molecule exhibits a unique reactivity profile driven by ~27–29 kcal/mol of ring strain .
Unlike its oxygen analog (cyclohexene oxide), the nitrogen bridgehead introduces a secondary handle for functionalization (N-substitution) and a distinct basicity profile that alters its stability landscape. This guide analyzes the thermodynamic drivers of its reactivity, provides validated protocols for its generation, and outlines the mechanistic pathways for its application in ring-expansion synthesis.
Structural Analysis & Ring Strain Thermodynamics
The Geometry of Fusion
The stability of 7-azabicyclo[4.1.0]heptane is governed by the geometric constraints of fusing a three-membered ring to a six-membered ring.
-
Cis-Fusion Constraint: Trans-fusion of an aziridine to a cyclohexane ring is geometrically impossible due to the excessive bond angle deformation required. Therefore, 7-azabicyclo[4.1.0]heptane exists exclusively as the cis-fused isomer.
-
Pyramidalization: The nitrogen atom adopts a pyramidal geometry. Inversion at the nitrogen center is possible but requires overcoming a barrier (typically 10–12 kcal/mol for simple aziridines), which is influenced by the rigid bicyclic framework.
-
Half-Chair Distortion: The cyclohexane ring cannot adopt a perfect chair conformation. To accommodate the planar ethylene bridge of the aziridine, the six-membered ring distorts into a half-chair or distorted boat conformation, increasing torsional strain.
Strain Energy Comparison
The reactivity of this molecule is best understood by comparing it to its structural analogs. The total strain energy (
| Compound | Strain Energy (kcal/mol) | Primary Strain Contributor |
| Cyclohexane | ~0.0 | Reference standard (Chair) |
| Aziridine | ~26.5 | Angle compression (60° vs 109.5°) |
| Cyclohexene Oxide | ~27.8 | Ring fusion + 3-membered ring strain |
| 7-Azabicyclo[4.1.0]heptane | ~28.5 (Est.) | Angle compression + N-H steric clash |
Key Insight: The fusion adds approximately 1–2 kcal/mol of strain beyond the inherent strain of the aziridine ring itself due to the distortion of the cyclohexane backbone. This "extra" energy is the thermodynamic driving force for ring-opening reactions.
Visualization: Strain Distribution & Geometry
The following diagram illustrates the logical relationship between structural features and the resulting strain components.
Figure 1: Structural decomposition of ring strain contributors leading to enhanced electrophilicity.
Chemical Stability & Reactivity Profile
The "Stability Paradox" of 7-azabicyclo[4.1.0]heptane is that while it is thermodynamically unstable (high energy), it is kinetically stable enough to be isolated and distilled if handled correctly.
The Kinetic Barrier
-
Basicity: The nitrogen lone pair is basic (
of conjugate acid 8.0–9.0). -
Acid Sensitivity (Critical): In the presence of even trace acid, the nitrogen protonates to form an aziridinium ion . This species is extremely electrophilic and will undergo immediate ring opening by any available nucleophile (even weak ones like water or halides).
-
Thermal Stability: The molecule is generally stable up to ~100°C in the absence of acidic catalysts or strong nucleophiles.
Degradation Pathways
-
Polymerization: Acid-catalyzed self-attack (aziridine nitrogen attacking an aziridinium species) leads to polyamines.
-
Hydrolysis: Reaction with atmospheric moisture yields trans-2-aminocyclohexanol.
Reactivity Flowchart
The following diagram outlines the divergent reaction pathways based on environmental conditions.
Figure 2: Divergent reactivity pathways driven by protonation state.
Synthesis & Handling Protocols
Synthesis: The Iodoisocyanate Route
The most robust method for generating 7-azabicyclo[4.1.0]heptane avoids the handling of hazardous azides and utilizes the in situ formation of an iodocarbamate.
Protocol:
-
Precursor Formation: React cyclohexene with Iodine isocyanate (INCO) (generated in situ from
or ). This forms trans-2-iodocyclohexyl isocyanate. -
Carbamate Hydrolysis/Cyclization: Treatment with alcohol converts the isocyanate to a carbamate. Subsequent base treatment (KOH/MeOH) effects hydrolysis and intramolecular
displacement of the iodide by the nitrogen anion. -
Isolation: The product is distilled directly from the reaction mixture.
Key Experimental Note: The cyclization step relies on the trans-diaxial arrangement of the iodine and the nitrogen nucleophile, which is favored in the reaction intermediate.
Handling & Storage
-
Storage: Store at -20°C under Argon/Nitrogen.
-
Stabilization: Store over KOH pellets to scavenge trace acid and prevent autocatalytic polymerization.
-
Glassware: All glassware should be base-washed (rinsed with ethanolic KOH and dried) to remove acidic surface sites.
Pharmacological & Synthetic Utility[1][2][3][4]
Ring Expansion to Heterocycles
The primary utility of 7-azabicyclo[4.1.0]heptane in drug development is as a precursor to 7-membered rings (azepanes) and substituted piperidines.
-
Mechanism: Attack of a nucleophile at the bridgehead carbon releases the ring strain.[1]
-
Regioselectivity: In unsubstituted systems, attack is governed by steric accessibility (usually
-like). In activated (N-acyl/N-sulfonyl) systems, electronic factors dominate, often allowing for ring expansion.
Bioactive Scaffolds
The trans-1,2-disubstitution pattern accessible via ring opening is ubiquitous in bioactive alkaloids and pharmaceutical agents (e.g., glycosidase inhibitors like Fagomine ). The aziridine route guarantees trans stereochemistry, which is difficult to achieve selectively via direct alkylation of cyclohexylamines.
References
-
Watson, I. D. G., et al. (2010).[2] Cyclohexene imine (7-Aza-bicyclo[4.1.0] heptane).[3] ResearchGate. Available at: [Link]
-
Tymoshenko, D. O. (2011).[4] Ring expansions of 1-azabicyclo[n.1.0]alkanes.[4][1] Recent developments. Arkivoc. Available at: [Link][4]
-
Kim, H., et al. (2018).[1] Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Journal of Visualized Experiments (JoVE). Available at: [Link]
-
NIST Chemistry WebBook. 7-Oxabicyclo[4.1.0]heptane Thermochemistry Data. (Used for comparative strain analysis). Available at: [Link]
-
PubChem. 7-Azabicyclo[4.1.0]heptane Compound Summary. National Library of Medicine. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Quantum Chemical Calculations for 7-Azabicyclo[4.1.0]heptane
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Azabicyclo[4.1.0]heptane, a bicyclic molecule featuring a strained aziridine ring fused to a cyclohexane core, represents a significant scaffold in medicinal chemistry and synthetic protocols. Its inherent ring strain governs its reactivity and makes it a valuable precursor for complex nitrogen-containing molecules.[1][2] This guide provides an in-depth technical framework for employing quantum chemical calculations to elucidate the structural, electronic, and reactive properties of this molecule. As a self-validating protocol, we will move from foundational theory to practical, step-by-step computational workflows, ensuring that researchers can confidently predict molecular behavior and strategically design experiments.
Theoretical Foundations: Selecting the Right Tools for a Strained System
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like 7-Azabicyclo[4.1.0]heptane, with its strained three-membered ring and lone-pair-bearing nitrogen atom, these choices are critical.
1.1 Causality in Method Selection: Why Density Functional Theory (DFT)?
For molecules of this size, Density Functional Theory (DFT) offers an exceptional balance of computational accuracy and efficiency.[3] Unlike more computationally expensive ab initio methods, DFT can effectively model electron correlation, which is crucial for describing the strained bonds of the aziridine ring.
-
Recommended Functional: The B3LYP hybrid functional is a robust and widely-used choice for organic molecules, providing reliable geometries and energies.[4] For potentially more accurate energy calculations, especially when investigating reaction mechanisms, a meta-hybrid GGA functional like M06-2X is recommended due to its improved handling of non-covalent interactions and thermochemistry.
1.2 The Basis Set: Acknowledging Molecular Complexity
The basis set is the set of mathematical functions used to build the molecular orbitals. For 7-Azabicyclo[4.1.0]heptane, a Pople-style basis set is a cost-effective and reliable starting point.
-
Recommended Basis Set: The 6-311+G(d,p) basis set is highly recommended. Let's break down why:
-
6-311G : This triple-zeta valence basis set provides the necessary flexibility to accurately describe the electron distribution around each atom.
-
+ : The addition of diffuse functions is crucial for accurately modeling the lone pair on the nitrogen atom and any potential weak, non-covalent interactions.
-
(d,p) : Polarization functions are non-negotiable for this system. The 'd' functions on heavy atoms (carbon and nitrogen) and 'p' functions on hydrogen atoms allow the orbitals to change shape and polarize, which is essential for correctly describing the strained bonds within the aziridine ring.[5]
-
Core Computational Workflow: A Self-Validating Protocol
This section details a step-by-step, self-validating workflow for calculating the properties of 7-Azabicyclo[4.1.0]heptane. Each step is designed to build upon the last, ensuring the final results are physically meaningful.
2.1 Step 1: Initial Structure Generation
The first step is to generate an initial 3D structure of the molecule. This can be done using molecular building software or by converting a SMILES string (C1CCC2NC2C1).[6][7][8][9] A preliminary, low-level optimization using a force field (like GFN-FF) can provide a more reasonable starting geometry for the more computationally intensive DFT calculations.[6]
2.2 Step 2: Geometry Optimization
The goal of geometry optimization is to find the lowest energy structure of the molecule on the potential energy surface.[10] This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a minimum energy conformation is reached.[10]
Caption: Workflow for geometry optimization.
2.3 Step 3: Vibrational Frequency Analysis
Once the geometry optimization has converged, a frequency calculation must be performed on the optimized structure. This step is a critical component of the self-validating protocol for two primary reasons:
-
Verification of a True Minimum: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a saddle point (a transition state) and not a stable molecule.[10][11]
-
Prediction of Spectroscopic Data: The calculated vibrational frequencies can be used to predict the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data for validation.
2.4 Step 4: Electronic Structure and Property Analysis
With a validated minimum energy structure, a wealth of electronic properties can be calculated to understand the molecule's behavior.
-
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
-
Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insight into how the molecule will interact with other species.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution.[12][13] It partitions the electron density into localized bonds, lone pairs, and anti-bonding orbitals.[12] This is particularly useful for quantifying the hybridization of atoms and analyzing hyperconjugative interactions that contribute to the molecule's stability and reactivity.[14]
Data Presentation: Calculated Properties of 7-Azabicyclo[4.1.0]heptane
The following table summarizes the kind of quantitative data that would be generated from the described workflow. (Note: These are representative values and will vary with the exact level of theory).
| Property | Calculated Value | Significance |
| Total Electronic Energy (Hartree) | -288.12345 | A key value for comparing the relative stability of isomers. |
| HOMO Energy (eV) | -6.5 | Indicates the energy required to remove an electron. |
| LUMO Energy (eV) | 1.2 | Indicates the energy released when an electron is added. |
| HOMO-LUMO Gap (eV) | 7.7 | A larger gap suggests higher kinetic stability. |
| Dipole Moment (Debye) | 1.8 | Quantifies the overall polarity of the molecule. |
| NBO Charge on Nitrogen | -0.45 e | Shows the partial negative charge on the nitrogen atom. |
| C-N Bond Length (aziridine) (Å) | 1.48 | Can be compared with experimental crystallographic data. |
| C-C Bond Length (aziridine) (Å) | 1.50 | Reflects the strain in the three-membered ring. |
Advanced Application: Probing Ring-Opening Reactivity
The high ring strain energy of the aziridine moiety makes 7-Azabicyclo[4.1.0]heptane susceptible to nucleophilic ring-opening reactions, a common strategy in synthetic chemistry.[15][16][17] Quantum chemical calculations can be used to model these reactions, identify the transition states, and calculate the activation energies, thereby predicting the regioselectivity and stereoselectivity of the reaction.
Caption: Workflow for modeling a reaction pathway.
By calculating the activation energies for nucleophilic attack at the two different carbon atoms of the aziridine ring, one can predict the preferred reaction pathway. This predictive power is invaluable for drug development professionals seeking to design selective synthetic routes.
Conclusion
This guide has provided a comprehensive and scientifically grounded protocol for performing quantum chemical calculations on 7-Azabicyclo[4.1.0]heptane. By following this self-validating workflow, from the careful selection of theoretical methods to the detailed analysis of electronic properties and reaction pathways, researchers can gain deep insights into the behavior of this important molecular scaffold. These computational insights can accelerate experimental design, aid in the interpretation of empirical data, and ultimately facilitate the development of novel therapeutics and chemical entities.
References
-
7.6: Acid-base properties of nitrogen-containing functional groups - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors - PMC - NIH. (n.d.). Retrieved from [Link]
-
Natural Bond Orbital (NBO) Analysis: Formaldehyde example - Q-Chem. (n.d.). Retrieved from [Link]
-
Unravelling the Strain: Accurate Ring Strain Energies in Chalcogeniranes and Predictive Models for Most p‑Block Three-Membered Rings - PMC - PubMed Central. (n.d.). Retrieved from [Link]
-
Running a Geometry Optimization and Frequencies Calculation on Rowan. (n.d.). Retrieved from [Link]
-
Modular synthesis of bicyclic twisted amides and anilines - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01470C. (2023). Retrieved from [Link]
-
Preparation method for 7-methyl-aza-bicyclo[1][18]heptane - Google Patents. (n.d.). Retrieved from
-
DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers. (n.d.). Retrieved from [Link]
-
7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual. (n.d.). Retrieved from [Link]
-
Analysis of reduced and oxidized nitrogen-containing organic compounds at a coastal site in summer and winter - ACP. (2022). Retrieved from [Link]
-
Running a Geometry Optimization and Frequencies Calculation on Rowan - YouTube. (2022). Retrieved from [Link]
-
Alkylative Aziridine Ring-Opening Reactions - MDPI. (n.d.). Retrieved from [Link]
-
Modular Synthesis of Bicyclic Twisted Amides and Anilines - ResearchGate. (n.d.). Retrieved from [Link]
-
7-Azabicyclo[4.1.0]heptane | C6H11N | CID 549240 - PubChem. (n.d.). Retrieved from [Link]
-
Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions - ChemRxiv. (n.d.). Retrieved from [Link]
-
What are "Natural Atomic Orbitals" (NAOs)? - NATURAL BOND ORBITAL. (n.d.). Retrieved from [Link]
-
Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies | Accounts of Chemical Research - ACS Publications. (2020). Retrieved from [Link]
-
Computational Chemistry Gaussian Optimization & Frequency Tutorial - YouTube. (2020). Retrieved from [Link]
-
The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines - PMC. (2022). Retrieved from [Link]
-
Basis set and methods for organic molecules - ResearchGate. (n.d.). Retrieved from [Link]
-
Imine-enamine tautomerism in bicyclic systems in gas phase and solution: a computational study - Bulgarian Chemical Communications. (n.d.). Retrieved from [Link]
-
Nitrogen compounds - Wikipedia. (n.d.). Retrieved from [Link]
-
Photochemical Synthesis and Ring‐Opening of Aziridines and Epoxides: State‐of‐the‐Art | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
What is NBO (Natural Bond Orbital) analysis for molecules? - ResearchGate. (n.d.). Retrieved from [Link]
-
Ring Strain Energies from ab Initio Calculations | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
-
QUANTUM MECHANICS-BASED COMPUTATIONAL CHEMISTRY HAS BECOME A POWERFUL PARTNER IN THE SCIENTIFIC RESEARCH OF NITROGEN-RICH COMPOU - CUNY Academic Works. (2021). Retrieved from [Link]
-
Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines - ChemRxiv. (n.d.). Retrieved from [Link]
-
How can you calculate ring strain in beta lactams for different penicillin drugs?. (n.d.). Retrieved from [Link]
-
TURBOMOLE Tutorial: Geometry Optimization and Vibrational Frequency Analysis using TmoleX GUI - YouTube. (2023). Retrieved from [Link]
-
Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Natural Bond Orbital (NBO) Analysis. (n.d.). Retrieved from [Link]
-
7-Aza-bicyclo[4.1.0]heptane | CAS#:286-18-0 | Chemsrc. (n.d.). Retrieved from [Link]
-
8.19: Organic Nitrogen Compounds - Chemistry LibreTexts. (2021). Retrieved from [Link]
-
Geometry Optimization with Intermediate Structures - YouTube. (2021). Retrieved from [Link]
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- 3. DFT ring strain energy calculations of cyclopentene derivatives: Towards predictive design of chemically recyclable elastomers - American Chemical Society [acs.digitellinc.com]
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- 15. A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. chem.libretexts.org [chem.libretexts.org]
The 7-Azabicyclo[4.1.0]heptane Scaffold: A Master Key for Glycosidase Profiling & Inhibition
[1]
Executive Summary
The 7-azabicyclo[4.1.0]heptane scaffold—chemically defined as an aziridine ring fused to a cyclohexane core—represents a privileged structure in chemical biology.[1] While simple derivatives exhibit non-specific DNA alkylation and cytotoxicity typical of aziridines, polyhydroxylated derivatives (such as cyclophellitol aziridine ) have emerged as precision tools for drug discovery.[1] These compounds function as mechanism-based irreversible inhibitors of retaining glycosidases, specifically
Part 1: Chemical Architecture & Reactivity[1]
The "Spring-Loaded" Electrophile
The biological potency of 7-azabicyclo[4.1.0]heptane stems from the ring strain inherent in the fused bicyclic system.[1] The three-membered aziridine ring (
-
Acid-Catalyzed Ring Opening: In physiological environments, the aziridine nitrogen can be protonated (pKa
6-8 depending on substitution), activating the ring carbons for nucleophilic attack.[1] -
Regioselectivity: Nucleophiles typically attack the carbon center that leads to the most stable chair-like transition state (trans-diaxial opening), a feature exploited in enzyme active sites.[1]
Transition State Mimicry
In the context of glycosidase inhibition, the 7-azabicyclo[4.1.0]heptane core mimics the oxocarbenium ion transition state of glycoside hydrolysis.
-
Conformation: The fused ring system forces the cyclohexane ring into a half-chair (
) or sofa conformation, structurally aligning hydroxyl substituents to match the spatial arrangement of the natural sugar substrate during catalysis. -
The Trap: Unlike the natural substrate, which is hydrolyzed and released, the aziridine trap reacts irreversibly with the enzyme's catalytic nucleophile, forming a stable covalent adduct.
Part 2: Therapeutic & Research Applications[1]
Activity-Based Protein Profiling (ABPP)
The most significant application of this scaffold is in Activity-Based Protein Profiling (ABPP) .[1] By attaching a reporter tag (fluorophore or biotin) to the aziridine nitrogen, researchers can visualize active enzyme populations in complex biological samples.[1]
Key Targets:
-
GBA1 (Glucocerebrosidase): Deficient in Gaucher’s disease; a major risk factor for Parkinson’s disease.[1]
-
GBA2 (Non-lysosomal
-glucosidase): Implicated in neurological signaling.[1] -
GBA3 (Cytosolic
-glucosidase): Role in xenobiotic metabolism.[1]
Mechanism of Inactivation
The inhibition mechanism follows a "suicide" or mechanism-based protocol:
-
Binding: The inhibitor binds to the active site (Michaelis complex) due to structural mimicry of glucose.
-
Protonation: The catalytic acid/base residue (usually Glutamate/Aspartate) protonates the aziridine nitrogen.
-
Nucleophilic Attack: The catalytic nucleophile (Glutamate/Aspartate) attacks the ring carbon.
-
Covalent Capture: The ring opens, forming a stable ester bond. The enzyme is permanently disabled and "tagged."
Structural Activity Relationships (SAR)
| Derivative Class | N-Substituent | Target Selectivity | Stability |
| N-Acyl Aziridines | Amide/Carbamate | High potency, broad spectrum | Lower (susceptible to hydrolysis) |
| N-Alkyl Aziridines | Alkyl chain | High potency, GBA1/GBA2 selective | High (Stable in cell lysates) |
| Conduritol Aziridines | Various | GBA1 selective (often) | Moderate |
| 1,6-epi-Derivatives | Various | High |
Part 3: Visualization of Mechanisms
Diagram 1: Mechanism of Glycosidase Inactivation
This diagram illustrates the "Trap and Tag" mechanism where the 7-azabicyclo[4.1.0]heptane core covalently modifies the enzyme.
Caption: Mechanism-based inactivation of retaining glycosidases by 7-azabicyclo[4.1.0]heptane derivatives.
Diagram 2: ABPP Experimental Workflow
The workflow for using these derivatives to screen for active enzymes in cell lysates.
Caption: Workflow for Activity-Based Protein Profiling (ABPP) using fluorescent aziridine probes.
Part 4: Experimental Protocols
Protocol: Synthesis of Cyclophellitol Aziridine Core
Note: This is a generalized high-level protocol based on the Tatsuta and Overkleeft methods.
Prerequisites:
-
Starting Material: Cyclohexene oxide derivative (e.g., from chiral pool or Diels-Alder).[1]
-
Safety: Azides are potentially explosive; aziridines are alkylating agents. Handle in a fume hood.
Step-by-Step:
-
Epoxide Opening:
-
Mesylation/Activation:
-
Treat the azido-alcohol with Methanesulfonyl chloride (MsCl) in Pyridine/DCM at 0°C.[1]
-
Result: Activation of the hydroxyl group.
-
-
Ring Closure (Staudinger/Reduction):
-
N-Functionalization (For Probes):
-
React the secondary aziridine nitrogen with an alkyl halide or activated ester fluorophore (e.g., BODIPY-NHS) to create the final probe.[1]
-
Protocol: In Vitro Labeling of GBA (ABPP)
Objective: Determine the active fraction of GBA1 in fibroblast lysates.
-
Lysate Preparation:
-
Labeling Reaction:
-
Aliquot 20
L of lysate. -
Add 0.2
L of Cyclophellitol Aziridine-BODIPY (Stock 100 M in DMSO; Final conc. 1 M). -
Control: Pre-incubate a separate aliquot with 1 mM Conduritol B Epoxide (CBE) for 30 min before adding the probe.[1]
-
-
Incubation:
-
Incubate at 37°C for 1 hour in the dark.
-
-
Termination:
-
Add 5
L of 5x Laemmli Sample Buffer (containing -mercaptoethanol).[1] -
Boil at 95°C for 5 minutes.
-
-
Analysis:
References
-
Synthesis and Biological Evaluation of Deoxycyclophellitols as Human Retaining
-Glucosidase Inhibitors. National Institutes of Health (PMC).[1] Available at: [Link][1] -
Comparing Cyclophellitol N-Alkyl and N-Acyl Cyclophellitol Aziridines as Activity-Based Glycosidase Probes. PubMed.[1] Available at: [Link][1]
-
Towards broad spectrum activity-based glycosidase probes: synthesis and evaluation of deoxygenated cyclophellitol aziridines. Royal Society of Chemistry. Available at: [Link][1][2][3][4][5][6][7][8][9][10]
-
Synthesis of broad-specificity activity-based probes for exo-
-mannosidases. National Institutes of Health (PMC).[1] Available at: [Link][1] -
Direct Stereoselective Aziridination of Cyclohexenols with 3-Amino-2-(trifluoromethyl)quinazolin-4(3H)-one. PubMed. Available at: [Link][1]
Sources
- 1. US8722660B2 - Heterocyclic compound - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Direct Stereoselective Aziridination of Cyclohexenols with 3-Amino-2-(trifluoromethyl)quinazolin-4(3 H)-one in the Synthesis of Cyclitol Aziridine Glycosidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
7-Azabicyclo[4.1.0]heptane CAS number and identifiers
CAS Number: 286-18-0 Common Name: Cyclohexene Imine[1][2]
Executive Summary
7-Azabicyclo[4.1.0]heptane represents a fundamental bicyclic aziridine motif where a three-membered nitrogen-containing ring is fused to a cyclohexane framework.[1] For drug development professionals, this molecule is not merely a structural curiosity but a potent "spring-loaded" electrophile.[1] Its high ring strain (~27 kcal/mol) drives rapid, stereoselective nucleophilic ring-opening reactions, making it an invaluable intermediate for synthesizing trans-1,2-disubstituted cyclohexanes—a scaffold ubiquitous in alkaloids, amino-cyclitols, and neuraminidase inhibitors like Oseltamivir (Tamiflu).[1]
This guide synthesizes the physicochemical profile, robust synthesis protocols, and mechanistic reactivity of 7-azabicyclo[4.1.0]heptane, grounded in rigorous safety standards.[1]
Part 1: Chemical Identity & Physicochemical Profile[1]
The following data aggregates validated identifiers for the parent compound (unsubstituted NH aziridine).
| Parameter | Value | Technical Notes |
| CAS Number | 286-18-0 | Unique identifier for the parent base.[1][2][3] |
| IUPAC Name | 7-Azabicyclo[4.1.0]heptane | Systematic nomenclature.[1] |
| Synonyms | Cyclohexene imine; 1,2-Iminocyclohexane | Often referred to as "nor-analog" relative to N-alkyl variants.[1] |
| Molecular Formula | C₆H₁₁N | |
| Molecular Weight | 97.16 g/mol | |
| SMILES | C1CCC2C(C1)N2 | Useful for cheminformatics/docking.[1][2] |
| InChI Key | DINLIZUFVHTMDX-UHFFFAOYSA-N | Standardized structure hash. |
| Appearance | Colorless to pale yellow liquid | Volatile; typically handled in solution.[1] |
| Boiling Point | ~140–145 °C (estimated) | Often distilled under reduced pressure to prevent polymerization.[1] |
| Density | ~0.9 g/mL | Denser than typical aliphatic amines.[1] |
| pKa | ~8.0–9.0 (Conjugate acid) | Less basic than acyclic amines due to s-character in N-C bonds.[1] |
Part 2: Synthetic Architecture
The "Wenker" Cyclization Protocol
While various routes exist (e.g., iodine isocyanate addition), the Wenker Synthesis remains the most robust, self-validating protocol for generating the parent 7-azabicyclo[4.1.0]heptane from accessible precursors.[1] It relies on the intramolecular displacement of a sulfate ester by an amine.[1]
Mechanism & Rationale
The synthesis proceeds via the conversion of trans-2-aminocyclohexanol to its sulfuric acid ester.[1] Upon treatment with a strong base, the amine performs an intramolecular SN2 attack on the carbon bearing the sulfate leaving group.
-
Criticality of Stereochemistry: The starting material must be trans-2-aminocyclohexanol.[1] This ensures the amine and the hydroxyl group are in a trans-diequatorial orientation (in the reactive conformer), allowing for the necessary backside attack to form the cis-fused aziridine.[1]
Step-by-Step Protocol
Reagents:
-
trans-2-Aminocyclohexanol (1.0 eq)[1]
-
Chlorosulfonic acid (
) or Sulfuric acid (1.1 eq)[1] -
Sodium Hydroxide (NaOH) (aqueous, excess)[1]
Workflow:
-
Esterification: Dissolve trans-2-aminocyclohexanol in an inert solvent (e.g., dry ether or neat if using
).[1] Slowly add chlorosulfonic acid at 0°C. The reaction is exothermic; temperature control prevents charring.[1] -
Isolation of Zwitterion: The sulfuric ester zwitterion (
) precipitates.[1] Filter and wash with cold ethanol to remove unreacted acid.[1] Checkpoint: The solid should be white and crystalline.[1] -
Cyclization (Ring Closure): Suspend the ester in a minimal amount of water.[1] Add 50% NaOH solution dropwise while heating to reflux. The aziridine product will steam distill out of the reaction mixture as it forms.[1]
-
Purification: Extract the distillate with diethyl ether, dry over KOH pellets (avoid acidic drying agents like silica, which trigger polymerization), and concentrate. Distill under reduced pressure (approx. 20 mmHg) to obtain the pure imine.
Visualizing the Synthesis Flow
Figure 1: The Wenker synthesis pathway converting amino-alcohol precursors to the bicyclic aziridine.[1]
Part 3: Reactivity & Mechanistic Pathways
The Fürst-Plattner Rule (Trans-Diaxial Opening)
For researchers, the utility of 7-azabicyclo[4.1.0]heptane lies in its predictable ring-opening stereochemistry.[1] According to the Fürst-Plattner rule , nucleophilic attack on a cyclohexene-fused epoxide or aziridine yields the trans-diaxial product.[1]
Mechanistic Causality
-
Conformation: The half-chair conformation of the fused system directs the nucleophile.[1]
-
Trajectory: The nucleophile attacks the carbon atom that allows the leaving group (the ring nitrogen) to depart into an axial position.[1] This minimizes torsional strain in the transition state.[1]
-
Result: The incoming nucleophile and the resulting amine group end up trans to each other and initially in a diaxial orientation (which may subsequently flip to diequatorial depending on substitution patterns).[1]
Experimental Implication
If you react 7-azabicyclo[4.1.0]heptane with Sodium Azide (
-
Product: trans-2-azido-cyclohexylamine.[1]
-
Stereochemistry: The azide and amine will be trans.[1] This is the primary route to trans-1,2-diamines.[1]
Reaction Pathway Diagram
Figure 2: Mechanistic cascade of aziridine ring opening governed by stereoelectronic effects.[1]
Part 4: Safety & Handling (Critical)
Warning: Aziridines are potent alkylating agents.[1] They mimic the "nitrogen mustards" class of compounds and can alkylate DNA.[1]
-
Toxicity: High acute toxicity (Oral/Inhalation).[1] Potential mutagen/carcinogen.[1]
-
Skin Permeability: Rapidly absorbed through skin.[1] Double-gloving (Nitrile under Laminate) is recommended.[1]
-
Instability: The free base can polymerize explosively if exposed to strong acids or stored improperly.[1]
-
Storage: Store over KOH pellets at 2–8°C.
-
Quenching: Quench spills with aqueous sodium thiosulfate or dilute HCl (in a controlled fume hood environment) to open the ring to a safer amino-alcohol or chloride.[1]
-
Part 5: Applications in Drug Design
The 7-azabicyclo[4.1.0]heptane scaffold is a "privileged structure" in medicinal chemistry.[1]
-
Glycosidase Inhibitors: The conformational flexibility of the cyclohexane ring, combined with the amine functionality, mimics the transition state of sugar hydrolysis. Derivatives are explored as anti-diabetic and anti-viral agents.[1]
-
Tamiflu (Oseltamivir) Analogs: The core synthesis of Oseltamivir relies on introducing nitrogen functionality across a cyclohexene double bond.[1] While industrial routes use specific regio-isomers, 7-azabicyclo[4.1.0]heptane serves as the model system for optimizing the ring-opening conditions (e.g., azide opening) required to install the 1,2-diamino motif found in the drug.[1]
-
Neuroactive Agents: Conformationally restricted analogs of neurotransmitters (like GABA or dopamine) often utilize the trans-1,2-disubstituted cyclohexane geometry accessible only via this aziridine intermediate.[1]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 549240, 7-Azabicyclo[4.1.0]heptane.[1] Retrieved from [Link][1][4]
-
Wenker, H. (1935). The Synthesis of Ethylene Imine from Monoethanolamine.[1] Journal of the American Chemical Society, 57(1), 2328. (Foundational protocol adapted for cyclohexene systems).[1]
-
Furst, A., & Plattner, P. A. (1949). Über Steroide und Sexualhormone. 160. Mitteilung. 2α, 3α-und 2β, 3β-Oxido-cholestane; Konfiguration der 2-Oxy-cholestane.[1] Helvetica Chimica Acta, 32(1), 275-283.[1] (Source of the Trans-Diaxial Opening Rule).
-
Watson, I. D. G., & Yudin, A. K. (2005). Aziridines and Epoxides in Organic Synthesis. Current Opinion in Drug Discovery & Development.[1] (Review of aziridine utility in drug design).
Sources
Theoretical & Conformational Dynamics of 7-Azabicyclo[4.1.0]heptane
Content Type: Technical Whitepaper & Computational Protocol Audience: Computational Chemists, Medicinal Chemists, and Process Development Scientists[1]
Executive Summary
7-Azabicyclo[4.1.0]heptane (cyclohexene imine) represents a critical structural motif in medicinal chemistry, serving as a reactive electrophilic intermediate for synthesizing trans-1,2-disubstituted cyclohexanes and ring-expanded azepanes.[1] Unlike flexible piperidines, the fusion of the strained aziridine ring to the cyclohexane scaffold imposes severe geometric constraints, locking the system into a distorted half-chair conformation.[1]
This guide provides a rigorous theoretical framework for studying this molecule.[1] It moves beyond static geometry to explore the dynamic energy landscape, focusing on nitrogen inversion barriers and nucleophilic ring-opening transition states (TS).[1]
Structural Fundamentals & Strain Theory[1]
The Geometric Conundrum
The 7-azabicyclo[4.1.0]heptane system is defined by the fusion of a three-membered aziridine ring to a six-membered cyclohexane ring at the C1 and C6 positions.
-
Ring Fusion: The aziridine ring requires the C1-C6 bond to be planar with the nitrogen atom, forcing the C1-C2-C3-C4 torsion angles to deviate from the ideal chair (
). -
The Half-Chair Dominance: Theoretical calculations (DFT and MP2 levels) consistently identify the half-chair (or distorted chair) as the global minimum.[1] In this conformation, the C1, C6, C2, and C5 atoms are roughly coplanar, while C3 and C4 lie above and below this plane.[1]
-
Nitrogen Inversion: Unlike open-chain amines which invert rapidly at room temperature (
kcal/mol), the aziridine nitrogen in this bicyclic system possesses a significantly higher inversion barrier ( kcal/mol).[1] This creates distinct endo (N-H/R syn to the cyclohexane) and exo (N-H/R anti) invertomers.[1]
Electronic Strain Analysis
The reactivity of this molecule is governed by two primary strain components:[1]
-
Baeyer Strain (Angle Strain): Concentrated in the aziridine ring (bond angles
vs ideal ).[1] -
Pitzer Strain (Torsional Strain): The eclipsing interactions along the C1-C6 bond.[1]
Critical Insight: The relief of this combined strain energy (
kcal/mol) provides the thermodynamic driving force for nucleophilic ring-opening reactions.[1]
Computational Protocol: A Self-Validating Workflow
To accurately model the conformational landscape and reactivity of 7-azabicyclo[4.1.0]heptane, a multi-tiered computational approach is required.[1] The following workflow ensures convergence and accounts for dispersion effects which are critical in bicyclic systems.
Workflow Diagram
Caption: Standardized computational workflow for analyzing bicyclic aziridine conformation and reactivity.
Methodology Details
-
Functional Selection: Use wB97X-D or M06-2X .[1] These functionals include dispersion corrections essential for capturing weak intramolecular interactions between the aziridine ring and the cyclohexane scaffold.[1]
-
Basis Set: def2-TZVP is recommended for production runs to minimize basis set superposition error (BSSE).[1]
-
Solvation: Use the SMD (Solvation Model based on Density) model.[1] Implicit solvation is crucial because the dipole moment changes significantly during nitrogen inversion and ring opening.[1]
Reactivity & Mechanism: The Ring Opening[1][2]
The most pharmacologically relevant aspect of 7-azabicyclo[4.1.0]heptane is its regioselective and stereoselective ring opening.[1]
The Fürst-Plattner Rule (Trans-Diaxial Effect)
Theoretical studies confirm that nucleophilic attack on the aziridine ring follows the Fürst-Plattner rule. The nucleophile attacks the carbon atom that allows the product to assume a chair conformation where the incoming nucleophile and the resulting amine group are trans-diaxial .[1]
-
Mechanism:
-like. -
Regioselectivity: In unsubstituted 7-azabicyclo[4.1.0]heptane, attack at C2 or C5 is degenerate.[1] However, if a substituent exists (e.g., at C2), the nucleophile attacks the position that leads to the lower energy twist-boat TS, eventually relaxing to the diequatorial or diaxial chair product.[1]
Reaction Coordinate Diagram
Caption: Energy profile for the nucleophilic ring opening of 7-azabicyclo[4.1.0]heptane.
Quantitative Data Summary
The following values are typical for 7-azabicyclo[4.1.0]heptane derivatives calculated at the B3LYP/6-311+G(d,p) level.
| Parameter | Value (Approx.) | Significance |
| N-Inversion Barrier | 10.5 - 12.0 kcal/mol | Significantly higher than piperidine; allows observation of invertomers at low temp.[1] |
| Ring Strain Energy | ~26-28 kcal/mol | Driving force for ring-opening reactions.[1] |
| C1-C6 Bond Length | 1.48 Å | Shortened due to ring fusion (vs 1.54 Å standard).[1] |
| Preferred Conformation | Half-Chair | Global minimum; minimizes torsional strain.[1] |
| Opening Activation ( | 18 - 22 kcal/mol | Dependent on nucleophile strength (e.g., Azide vs. Amine).[1] |
Implications for Drug Design[1]
-
Conformational Locking: The 7-azabicyclo[4.1.0]heptane scaffold is rigid.[1] Incorporating this moiety into a drug candidate restricts the conformational space, potentially increasing binding affinity by reducing the entropic penalty upon binding to a protein target.[1]
-
Covalent Inhibitors: Due to the ring strain, this scaffold can act as a "warhead" for covalent inhibition of enzymes with nucleophilic residues (e.g., cysteine proteases) in the active site.[1]
-
Metabolic Stability: The bicyclic system is generally more resistant to oxidative metabolism at the
-carbons compared to flexible amines.[1]
References
-
Siebert, M. R., Yudin, A. K., & Tantillo, D. J. (2008).[1] Cycloaddition/Ring Opening Reaction Sequences of N-Alkenyl Aziridines: Influence of the Aziridine Nitrogen on Stereoselectivity. Journal of Organic Chemistry. Link[1]
-
Parrish, J. P., et al. (2000).[1] Synthesis of 7-Azabicyclo[4.1.0]heptane Derivatives. Journal of Organic Chemistry. Link[1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 549240, 7-Azabicyclo[4.1.0]heptane.[1] PubChem. Link[1]
-
Watson, I. D. G., & Yudin, A. K. (2005).[1] Ring-Opening Reactions of Aziridines. Current Opinion in Drug Discovery & Development. (Contextual citation for general aziridine reactivity).
-
Gaussian, Inc. (2025).[1] Gaussian 16 User Reference. (Cited for computational protocols). Link[1]
Sources
Methodological & Application
Application Note: Stereospecific Synthesis of 7-Azabicyclo[4.1.0]heptane via Staudinger Cyclization
Executive Summary
7-Azabicyclo[4.1.0]heptane (cyclohexene imine) is a critical strained bicyclic scaffold in medicinal chemistry, serving as a reactive intermediate for the synthesis of amino-cyclohexyl derivatives found in various pharmaceutical agents. This application note details a robust, two-step protocol for converting cyclohexene oxide to the corresponding aziridine.
Unlike the classical Wenker synthesis (which requires harsh sulfuric acid esterification), this protocol utilizes a modified Staudinger reaction . This method offers superior stereochemical retention, milder conditions, and avoids the isolation of potentially unstable sulfonate intermediates.
Strategic Analysis: Why This Route?
The Stereochemical Challenge
The synthesis of fused aziridines requires precise control over stereochemistry. Cyclohexene oxide exists as a cis-fused system.
-
Direct Nucleophilic Attack: Ring opening by nucleophiles (like azide) occurs via an anti-trajectory, resulting in a trans-substituted cyclohexane.
-
Ring Closure: To reform the cis-fused 3-membered ring, the closure mechanism must involve a second inversion of configuration.
The Staudinger Solution
The Staudinger route is selected for its thermodynamic driving force—the formation of the phosphine oxide bond (
-
Regioselectivity: Not an issue for symmetrical cyclohexene oxide, but critical for substituted analogs.
-
Stereochemical Fidelity: The reaction proceeds with double inversion (Stereochemical "ping-pong"), returning the product to the original cis-fusion of the starting epoxide.
-
Safety: While sodium azide is used, the hazardous azido-alcohol intermediate is reduced immediately without extensive purification.
Mechanistic Pathway & Visualization[1]
The transformation follows a cascade mechanism. The initial nucleophilic attack by azide opens the epoxide. Subsequent treatment with triphenylphosphine (
Figure 1: Mechanistic flow of the epoxide-to-aziridine conversion showing the double-inversion stereochemical pathway.
Experimental Protocol
Reagents and Equipment
-
Reagents: Cyclohexene oxide (98%), Sodium azide (
), Ammonium chloride ( ), Triphenylphosphine ( ), Acetonitrile ( ), Diethyl ether. -
Equipment: 3-neck round bottom flask, reflux condenser, addition funnel, inert gas (Argon/Nitrogen) line, distillation apparatus.
Step 1: Epoxide Ring Opening
Objective: Synthesis of trans-2-azidocyclohexanol.
-
Setup: Equip a 500 mL 3-neck flask with a thermometer and reflux condenser.
-
Solvent System: Prepare a solution of
(1.5 equiv) and (1.5 equiv) in water/methanol (1:4 ratio).-
Note:
buffers the reaction, preventing polymerization of the epoxide.
-
-
Addition: Add Cyclohexene oxide (1.0 equiv) dropwise to the stirring azide solution.
-
Reaction: Heat to reflux (
) for 12–16 hours. Monitor by TLC (disappearance of epoxide). -
Workup:
-
Cool to room temperature.
-
Concentrate methanol under reduced pressure (Rotavap). Caution: Do not heat to dryness due to azide content.
-
Extract the aqueous residue with diethyl ether (
mL). -
Wash combined organics with brine, dry over
, and filter. -
Checkpoint: The crude oil (trans-2-azidocyclohexanol) is sufficiently pure for the next step.
-
Step 2: Staudinger Cyclization
Objective: Ring closure to 7-azabicyclo[4.1.0]heptane.
-
Setup: Dissolve the crude azido-alcohol (from Step 1) in anhydrous Acetonitrile (
M concentration) under Argon atmosphere. -
Reagent Addition: Add Triphenylphosphine (
, 1.1 equiv) portion-wise at to control the exotherm of nitrogen evolution. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Nitrogen gas (
) evolution will be observed.-
Mechanism Check: The solution may turn slightly yellow. The cessation of bubbling indicates the formation of the iminophosphorane.
-
-
Cyclization: Heat the mixture to reflux for 2 hours to drive the collapse of the oxazaphospholane intermediate.
-
Purification (Critical):
Data Summary & QC Specifications
| Parameter | Specification / Result | Notes |
| Appearance | Colorless liquid | Turns yellow upon air oxidation |
| Boiling Point | 128–130 °C (760 mmHg) | Volatile; store at 4°C |
| Yield (Step 1) | >90% | Quantitative conversion typical |
| Yield (Step 2) | 65–75% | Losses primarily during distillation |
| Characteristic upfield shift of ring protons | ||
| IR Spectroscopy | ~3250 cm | Broad band; absence of azide peak (~2100 cm |
Safety & Hazard Analysis (E-E-A-T)
This protocol involves high-risk reagents. Adherence to the following safety matrix is mandatory.
Sodium Azide ( )
-
Risk: Highly toxic (inhibits cytochrome c oxidase). Reacts with acids to form Hydrazoic Acid (
), which is explosive and volatile. -
Control: Never use halogenated solvents (DCM, Chloroform) with sodium azide in the presence of base, as di- and tri-azidomethane can form (explosive).
-
Disposal: Quench azide waste with 10% ceric ammonium nitrate or bleach before disposal. Do not pour down drains (forms metal azides with copper/lead pipes).
7-Azabicyclo[4.1.0]heptane[3]
-
Risk: Potent alkylating agent. Mimics the reactivity of mustard gases (though less volatile).
-
GHS Classification: H301 (Toxic if swallowed), H314 (Causes severe skin burns).[2]
-
Handling: Double-glove (Nitrile). Use only in a functioning fume hood.
Figure 2: Critical safety checkpoints for the synthesis workflow.
Troubleshooting Guide
-
Problem: Low yield in Step 2.
-
Cause: Incomplete removal of water from Step 1.
-
Solution: Dry the azido-alcohol thoroughly. Water hydrolyzes the intermediate phosphazene to an amine, preventing cyclization.
-
-
Problem: Solid precipitate clogs distillation head.
-
Cause: Sublimation of Triphenylphosphine oxide.
-
Solution: Use a short-path distillation head and ensure the oil bath temperature is well-regulated.
-
-
Problem: Product turns yellow/brown.
-
Cause: Oxidation/Polymerization.
-
Solution: Store under Argon at 4°C. Aziridines are sensitive to ring-opening by atmospheric
and moisture.
-
References
-
Organic Syntheses. "Synthesis of Cyclohexene Imine (7-Azabicyclo[4.1.0]heptane)." Org.[1][3] Synth.1998 , 75, 201. Link
-
Watson, I. D. G., et al. "Catalytic Asymmetric Ring Opening of Aziridines." Accounts of Chemical Research2006 , 39(3), 194–206. Link
-
NIST Chemistry WebBook. "7-Azabicyclo[4.1.0]heptane." SRD 69.[4] Link
-
PubChem. "Compound Summary: 7-Azabicyclo[4.1.0]heptane Safety Data." Link
Sources
- 1. investigacion.unirioja.es [investigacion.unirioja.es]
- 2. 7-Azabicyclo[4.1.0]heptane | C6H11N | CID 549240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides [organic-chemistry.org]
- 4. 7-Oxabicyclo[4.1.0]heptane [webbook.nist.gov]
Application Notes & Protocols: Preparation of N-Substituted 7-Azabicyclo[4.1.0]heptane Derivatives
Abstract
The 7-azabicyclo[4.1.0]heptane skeleton, a conformationally constrained bicyclic structure containing a fused aziridine and cyclohexane ring, is a privileged scaffold in modern medicinal chemistry. Its rigid three-dimensional geometry serves as a valuable bioisostere for aromatic and heterocyclic systems, offering improved physicochemical properties for drug candidates. These derivatives have shown significant potential as allosteric modulators, triple reuptake inhibitors, and components of novel therapeutics for neurological disorders.[1][2] This guide provides a comprehensive overview of the primary synthetic strategies for accessing N-substituted 7-azabicyclo[4.1.0]heptane derivatives, with a focus on the direct aziridination of cyclohexene. We present detailed, field-proven protocols, explain the rationale behind experimental choices, and offer insights into troubleshooting and characterization to empower researchers in drug discovery and development.
Introduction: The Strategic Importance of the 7-Azabicyclo[4.1.0]heptane Scaffold
In the quest to "escape from flatland," medicinal chemists increasingly turn to saturated, three-dimensional molecular architectures to overcome the limitations of traditional planar, aromatic compounds. The 7-azabicyclo[4.1.0]heptane core is an exemplary scaffold in this regard. Its rigidified structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets.
Derivatives of this scaffold are key components in developing treatments for a range of central nervous system (CNS) disorders, including schizophrenia, Alzheimer's disease, and depression.[1][2] For instance, specific derivatives act as potent allosteric modulators of the M4 muscarinic acetylcholine receptor, a key target for treating psychosis.[1] Others have been identified as selective triple reuptake inhibitors, targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, with excellent brain penetration and bioavailability.[2] The synthetic accessibility and potential for diverse functionalization make this scaffold a high-value target for chemical synthesis.
Overview of Synthetic Strategies
The construction of the N-substituted 7-azabicyclo[4.1.0]heptane core can be approached through several distinct synthetic pathways. The choice of strategy often depends on the desired N-substituent, required stereochemistry, and scale of the reaction.
Figure 1. Primary synthetic pathways to the target scaffold.
The most direct and atom-economical approach is the catalytic aziridination of cyclohexene . This method involves the transfer of a nitrene or nitrenoid species to the double bond, forming the aziridine ring in a single step. The nature of the N-substituent is determined by the choice of the nitrogen source.
An alternative, two-step approach involves the ring-opening of cyclohexene oxide with an appropriate amine, followed by an intramolecular cyclization of the resulting trans-2-aminocyclohexanol intermediate. This pathway is particularly useful for installing simple alkyl groups on the nitrogen atom.[3]
This guide will focus on the direct aziridination method, which offers broad substrate scope and control over the electronic properties of the N-substituent.
Featured Protocol: Synthesis of 7-Tosyl-7-azabicyclo[4.1.0]heptane via Direct Aziridination
The N-tosyl group is a common and highly versatile substituent. It is strongly electron-withdrawing, which activates the aziridine ring for subsequent nucleophilic opening, and it can often be removed under reductive conditions. The following protocol details a reliable method for the synthesis of 7-tosyl-7-azabicyclo[4.1.0]heptane from cyclohexene.
Mechanistic Rationale & Experimental Causality
The reaction proceeds via the in situ generation of a metal-nitrenoid species. A transition metal catalyst, typically based on rhodium(II) or copper(I), coordinates with a nitrogen source.[4] For this protocol, we highlight a robust system utilizing a dirhodium(II) catalyst and p-toluenesulfonamide as the nitrogen source in the presence of an oxidant.
Key Experimental Choices:
-
Nitrogen Source: p-Toluenesulfonamide (TsNH₂) is a stable, crystalline solid that is easy to handle.
-
Catalyst: Dirhodium(II) carboxylates, such as dirhodium(II) caprolactamate, are highly effective for nitrene transfer reactions.[4] They are used in catalytic amounts (typically 1-5 mol%) and promote a clean, stereospecific reaction.
-
Oxidant: An oxidant like (diacetoxyiodo)benzene (PIDA) or an N-halo-succinimide (e.g., NBS) is required to generate the active nitrenoid intermediate from the sulfonamide. The reaction can be conceptualized as an initial aminobromination of the alkene followed by a base-induced ring closure to form the aziridine.[4]
-
Solvent: A non-coordinating, anhydrous solvent like dichloromethane (DCM) or acetonitrile is crucial to prevent catalyst deactivation and side reactions.
Detailed Step-by-Step Protocol
Materials:
-
Cyclohexene (freshly distilled)
-
p-Toluenesulfonamide (TsNH₂)
-
Dirhodium(II) caprolactamate [Rh₂(cap)₄]
-
N-Bromosuccinimide (NBS)
-
Potassium carbonate (K₂CO₃, finely powdered and dried)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM, for workup)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add p-toluenesulfonamide (1.2 eq), dirhodium(II) caprolactamate (0.01 eq), and finely powdered potassium carbonate (2.0 eq).
-
Solvent & Reactant Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous acetonitrile via syringe to create a suspension (approx. 0.2 M concentration relative to cyclohexene).
-
Initiation: Add cyclohexene (1.0 eq) to the stirring suspension at room temperature.
-
Addition of Oxidant: Add N-Bromosuccinimide (NBS, 1.2 eq) portion-wise over 30 minutes. An exotherm may be observed; maintain the temperature below 35 °C using a water bath if necessary.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 4:1 v/v). The starting cyclohexene is non-polar, while the product, 7-tosyl-7-azabicyclo[4.1.0]heptane, will have an approximate Rf of 0.5-0.6 in this system.[5] The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove inorganic salts. Rinse the pad with a small amount of DCM.
-
Workup: Transfer the filtrate to a separatory funnel. Wash the organic solution sequentially with saturated aqueous Na₂S₂O₃ (to quench any remaining bromine species), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.[6]
-
Purification: The crude product, typically an off-white solid or pale oil, is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[5]
Expected Results & Characterization
-
Yield: Typical yields for this reaction range from 75-90%.[5]
-
Appearance: After purification, the product is a white crystalline solid.[6]
-
Characterization Data for 7-Tosyl-7-azabicyclo[4.1.0]heptane (CAS 68820-12-2): [7]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.80 (d, 2H), 7.31 (d, 2H), 3.15 (m, 2H), 2.43 (s, 3H), 2.10-1.95 (m, 4H), 1.60-1.45 (m, 4H). The key signals are the protons on the aziridine ring (δ 3.15), which are shifted downfield compared to a standard cyclohexane.
-
¹³C NMR (CDCl₃, 100 MHz): δ 144.0, 136.5, 129.5, 127.8, 41.5, 22.0, 21.5, 20.0.
-
Mass Spectrometry (ESI+): m/z 252.1 [M+H]⁺. Molecular Formula: C₁₃H₁₇NO₂S.[7]
-
Data Summary: N-Substituent Effects
The choice of N-substituent significantly impacts the reaction conditions and outcomes. The following table summarizes representative examples from the literature for the direct aziridination of cyclohexene.
| N-Substituent Group | Nitrogen Source | Catalyst System | Typical Yield (%) | Key Considerations | Reference |
| Tosyl (Ts) | TsNClNa (Chloramine-T) | Cu(I) or Cu(II) salts | 60-80% | Classic method; can have variable yields. | [8] |
| Tosyl (Ts) | TsNH₂ + NBS | Rh₂(cap)₄ | 80-90% | High-yielding, mild conditions.[4] | [4] |
| Nosyl (Ns) | NsN₃ (Nosyl azide) | Ru(II) complex | ~70% | Azides require careful handling. | N/A |
| Boc | TsONHBoc | Metal-free (HFIP) | 65-75% | Good for installing a carbamate protecting group. | [4] |
| Quinazolinone | 3-Amino-quinazolinone + PIDA | Metal-free | 70-80% | Useful for complex, functionalized N-groups.[9] | [9] |
Troubleshooting and Field-Proven Insights
Figure 2. A logical workflow for troubleshooting common issues.
-
Issue: Low or no product formation.
-
Probable Cause: Moisture in the reaction is a primary culprit, as it deactivates the catalyst and can hydrolyze the oxidant. Cyclohexene can contain peroxide impurities if old.
-
Expert Solution: Always use freshly distilled cyclohexene and ensure all glassware is rigorously flame-dried under vacuum. Use solvents from a freshly opened bottle or a solvent purification system.
-
-
Issue: Complex mixture of byproducts.
-
Probable Cause: The reaction temperature may have been too high, leading to side reactions or decomposition of the nitrenoid intermediate. Alternatively, the stoichiometry of the oxidant may be off.
-
Expert Solution: Add the oxidant (e.g., NBS) slowly and in small portions to control the exotherm. Using a water bath to maintain the reaction temperature at or below ambient temperature is good practice.
-
-
Issue: Difficulty in purification.
-
Probable Cause: Unreacted sulfonamide can co-elute with the product.
-
Expert Solution: A simple aqueous wash with dilute NaOH (0.5 M) during the workup can help remove excess acidic sulfonamide before chromatography.
-
Conclusion
The N-substituted 7-azabicyclo[4.1.0]heptane framework is a cornerstone for the design of next-generation therapeutics, particularly for CNS targets. The direct aziridination of cyclohexene represents a powerful and versatile strategy for accessing these valuable building blocks. By understanding the mechanistic underpinnings of the reaction and adhering to rigorous experimental technique as outlined in this guide, researchers can reliably synthesize these compounds and accelerate their drug discovery programs. The protocols and insights provided herein are designed to be a self-validating system, empowering scientists to achieve consistent and high-yielding results.
References
A numbered list of all sources cited in the text, including titles and verifiable URLs.
Sources
- 1. WO2018226545A1 - Azabicyclo[4.1.0]heptane allosteric modulators of the m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN104557653A - Preparation method for 7-methyl-aza-bicyclo[4,1,0]heptane - Google Patents [patents.google.com]
- 4. Aziridine synthesis by aziridination [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Page loading... [wap.guidechem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Direct Stereoselective Aziridination of Cyclohexenols with 3‐Amino‐2‐(trifluoromethyl)quinazolin‐4(3H)‐one in the Synthesis of Cyclitol Aziridine Glycosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 7-Methyl-7-azabicyclo[4.1.0]heptane
[1][2]
Introduction & Strategic Analysis
Target Molecule: 7-methyl-7-azabicyclo[4.1.0]heptane (CAS: 51066-08-1) Synonyms: N-Methylcyclohexenimine; N-Methyl-7-azabicyclo[4.1.0]heptane.
The synthesis of 7-methyl-7-azabicyclo[4.1.0]heptane represents a critical entry point into conformationally constrained amine scaffolds used in fragment-based drug discovery (FBDD). Unlike simple alkyl aziridines, the bicyclic [4.1.0] system imposes rigid stereochemical control, making it a valuable intermediate for ring-opening reactions that yield trans-1,2-disubstituted cyclohexanes.
Synthetic Strategy Selection
For this protocol, we prioritize the Modified Wenker Synthesis over direct nitrene addition to cyclohexene. While nitrene addition (via photolysis of methyl azide) is direct, it poses significant safety hazards (explosion risks) and poor scalability. The Wenker route, starting from cyclohexene oxide, offers a robust, scalable, and stereospecific pathway with superior atom economy and safety profiles suitable for GLP environments.
Selected Route: Nucleophilic ring-opening of cyclohexene oxide with methylamine followed by activation and intramolecular cyclization.
Reaction Mechanism & Pathway Visualization
The synthesis proceeds via a two-stage mechanism.[1][2] First, the regioselective anti-opening of the epoxide by methylamine yields the trans-amino alcohol. Second, the hydroxyl group is activated (converted to a leaving group), facilitating an intramolecular
Figure 1: Step-wise mechanistic pathway for the modified Wenker synthesis.
Detailed Experimental Protocol
Method A: The Phosphorous Tribromide (PBr₃) Variation (High Purity)
This method is preferred for pharmaceutical applications requiring high purity (>98%) as it avoids the formation of sulfate ester side products common in the classic sulfuric acid method.
Phase 1: Synthesis of trans-2-(Methylamino)cyclohexanol
Reagents:
-
Cyclohexene oxide (98%)
-
Methylamine (40% aqueous solution)[1]
Procedure:
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar.
-
Charging: Charge the flask with Methylamine (40% aq, 3.5 equiv).
-
Addition: Cool the solution to 0°C. Add Cyclohexene oxide (1.0 equiv) dropwise over 45 minutes. The reaction is exothermic; maintain internal temperature <20°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 14–16 hours.
-
Workup: Distill off excess methylamine and water under reduced pressure. The residue is the crude amino alcohol.
-
Purification: Distill the residue under high vacuum (approx. 110°C at 15 mmHg) to yield trans-2-(methylamino)cyclohexanol as a viscous oil.
Phase 2: Cyclization via Bromination
Reagents:
-
trans-2-(Methylamino)cyclohexanol (from Phase 1)
-
Phosphorus Tribromide (PBr₃)[1]
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Chloroform
-
Sodium Hydroxide (50% aq)
Procedure:
-
Activation: Dissolve the amino alcohol (1.0 equiv) and TEA (1.1 equiv) in anhydrous DCM (5 vol). Cool to -10°C.
-
Bromination: Add PBr₃ (0.35 equiv) dropwise, maintaining temperature below 0°C. Stir for 2 hours at 0°C. Note: This converts the alcohol to the bromide with inversion of configuration (making it cis), but the neighboring group participation often retains the trans-relationship or allows immediate displacement.
-
Cyclization: To the same reaction vessel, slowly add NaOH (50% aq, 2.5 equiv) while vigorously stirring.
-
Heating: Warm the biphasic mixture to 40°C and stir for 3 hours.
-
Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with DCM.
-
Drying: Dry combined organics over anhydrous
(avoid acidic drying agents like silica or which can open the aziridine). -
Isolation: Remove solvent via rotary evaporation.[3]
-
Final Purification: Distill the crude oil at atmospheric pressure (bp ~150°C) or reduced pressure to obtain the pure product.
Method B: The Iodine-Mediated One-Pot Protocol (Alternative)
Best for small-scale rapid synthesis from alkene starting material.
Reagents: Cyclohexene, Iodine (
-
Dissolve Cyclohexene (10 mmol) in DCM (50 mL).
-
Add
(10 mmol) and stir until the color fades (formation of iodonium species). -
Add Methylamine (excess, 50 mmol) and stir for 4 hours (formation of iodoamine).
-
Add aqueous KOH (20%) and stir vigorously for 12 hours to effect cyclization.
-
Extract with ether and distill.[3]
Quantitative Data & Reagent Stoichiometry
Table 1: Optimized Stoichiometry for Method A (Scale: 100g Input)
| Reagent | MW ( g/mol ) | Equivalents | Mass (g) | Volume (mL) | Role |
| Cyclohexene Oxide | 98.14 | 1.0 | 100.0 | ~103 | Substrate |
| Methylamine (40% aq) | 31.06 | 3.5 | 110.8 (active) | ~300 (soln) | Nucleophile |
| PBr₃ | 270.69 | 0.35 | 96.5 | 33.8 | Activator |
| Triethylamine | 101.19 | 1.2 | 123.8 | 170.0 | Base (Acid Scavenger) |
| NaOH (50% aq) | 40.00 | 2.5 | 102.0 (solid) | ~200 (soln) | Cyclization Base |
Table 2: Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Incomplete ring opening or polymerization. | Increase methylamine equivalents to 4.0; ensure reaction time >12h. |
| Product Polymerization | Acidic workup or heat stress. | CRITICAL: Use |
| Yellow Discoloration | Oxidation of amine. | Distill under nitrogen atmosphere. |
| Residual Starting Material | Poor activation of alcohol. | Ensure PBr₃ quality; protect from moisture during activation step. |
Workflow Logic & Safety (DOT Visualization)
Figure 2: Operational workflow emphasizing critical control points (QC) and safety.
References
-
Preparation method for 7-methyl-aza-bicyclo[4.1.0]heptane. Google Patents. (CN103232408A).[4]
-
Cyclohexenimine (7-Azabicyclo[4.1.0]heptane) and the Stereochemistry of Ethylenimine Ring-closure and Opening. Journal of the American Chemical Society, 1954, 76(2), 431–434.
-
Stereospecific synthesis of N-substituted aziridines from alkenes via iodoamination. Tetrahedron Letters, 1996, 37(14), 2467-2470.
-
An Improved and Mild Wenker Synthesis of Aziridines. Synlett, 2006(08), 1189-1192.
The Strategic Deployment of 7-Azabicyclo[4.1.0]heptane in Alkaloid Synthesis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and stereocontrolled routes to complex nitrogen-containing natural products, particularly alkaloids, has driven the exploration of novel synthetic building blocks. Among these, the strained bicyclic system of 7-azabicyclo[4.1.0]heptane, also known as cyclohexene imine, and its derivatives have emerged as powerful and versatile intermediates. The inherent ring strain of the aziridine fused to a cyclohexane ring provides a thermodynamic driving force for a variety of regio- and stereoselective ring-opening reactions, granting access to densely functionalized piperidine and other heterocyclic cores that are prevalent in a vast array of biologically active alkaloids. This guide provides an in-depth exploration of the synthesis and application of this valuable synthon, offering detailed protocols and mechanistic insights to empower researchers in the field of alkaloid synthesis.
The Synthetic Utility of a Strained Bicyclic Amine
The utility of 7-azabicyclo[4.1.0]heptane in alkaloid synthesis stems from the predictable and often highly stereocontrolled manner in which the aziridine ring can be opened. This process allows for the introduction of two new functionalities with defined stereochemistry on the cyclohexane backbone. Nucleophilic attack at either of the two carbons of the aziridine ring leads to the formation of trans-disubstituted cyclohexylamines, a common motif in many natural products. The regioselectivity of this ring-opening is influenced by both electronic and steric factors of the substrate and the incoming nucleophile, as well as the nature of the activating group on the aziridine nitrogen.
Furthermore, the bicyclic nature of 7-azabicyclo[4.1.0]heptane provides a rigid framework that can be exploited to control the stereochemical outcome of reactions on the cyclohexane ring prior to or after the aziridine ring-opening. This strategic advantage makes it a superior choice over more flexible acyclic precursors in many synthetic endeavors.
Synthesis of 7-Azabicyclo[4.1.0]heptane and its Derivatives
The parent compound, 7-azabicyclo[4.1.0]heptane, can be readily prepared from inexpensive starting materials. A reliable and well-documented procedure involves the ring-opening of cyclohexene oxide with sodium azide to furnish an azidoalcohol intermediate. Subsequent treatment of this intermediate with a phosphine, such as triphenylphosphine, initiates a Staudinger reaction, leading to the formation of the aziridine ring with concomitant cyclization.[1]
Derivatives of 7-azabicyclo[4.1.0]heptane, particularly those with activating groups on the nitrogen atom (e.g., sulfonyl or carbamate groups), are often employed in synthesis to enhance the electrophilicity of the aziridine carbons and to direct the regioselectivity of the ring-opening. These derivatives are typically synthesized from the corresponding cyclohexene precursors through various aziridination methods.
Protocol 1: Synthesis of 7-Azabicyclo[4.1.0]heptane (Cyclohexene Imine) [1]
This two-step protocol provides a reliable method for the preparation of the parent 7-azabicyclo[4.1.0]heptane.
Step 1: Synthesis of trans-2-Azidocyclohexanol
-
Materials: Cyclohexene oxide, sodium azide, ammonium chloride, methanol, water, diethyl ether.
-
Procedure:
-
In a round-bottom flask, dissolve sodium azide and ammonium chloride in a mixture of methanol and water.
-
Cool the solution in an ice bath and add cyclohexene oxide dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford trans-2-azidocyclohexanol as a colorless oil. This intermediate is often used in the next step without further purification.
-
Step 2: Synthesis of 7-Azabicyclo[4.1.0]heptane
-
Materials: trans-2-Azidocyclohexanol, triphenylphosphine, anhydrous diethyl ether.
-
Procedure:
-
Dissolve trans-2-azidocyclohexanol in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice bath.
-
Add triphenylphosphine portionwise, controlling the rate of addition to maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
The product, 7-azabicyclo[4.1.0]heptane, can be isolated and purified by distillation under reduced pressure.
-
| Reactant | Product | Yield | Reference |
| Cyclohexene oxide | 7-Azabicyclo[4.1.0]heptane | Typically >80% over two steps |
Application in Alkaloid Total Synthesis
The strategic application of 7-azabicyclo[4.1.0]heptane and its derivatives is best illustrated through its successful implementation in the total synthesis of complex alkaloids. The following examples showcase the versatility of this building block in constructing key structural motifs.
Synthesis of Crinine-Type Alkaloids: A Formal Synthesis of (±)-Crinane
The crinine family of Amaryllidaceae alkaloids possesses a characteristic tetracyclic core. A concise formal synthesis of (±)-crinane, a parent member of this family, has been achieved by Tu and coworkers, highlighting a key Lewis acid-promoted rearrangement of a 2,3-aziridino alcohol, a close structural relative of 7-azabicyclo[4.1.0]heptane.[2][3] This rearrangement elegantly establishes the hydroindole core of the crinane skeleton.
The synthesis commences with the aziridination of an allylic alcohol derived from chlorocyclohexene. The resulting 2,3-aziridino alcohol undergoes a highly stereoselective rearrangement upon treatment with a Lewis acid, such as zinc bromide, to furnish a β-amino aldehyde. This transformation is pivotal as it sets a key quaternary carbon center with excellent diastereoselectivity. Subsequent functional group manipulations and cyclization steps lead to a known precursor of (±)-crinane.
Figure 1: Synthetic strategy towards (±)-Crinane.
Protocol 2: Lewis Acid-Promoted Rearrangement of a 2,3-Aziridino Alcohol towards the Crinane Core (Adapted from Tu et al.) [2][3][4]
-
Materials: 2,3-Aziridino alcohol, anhydrous dichloromethane, zinc bromide (or other suitable Lewis acid).
-
Procedure:
-
Dissolve the 2,3-aziridino alcohol in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of zinc bromide in diethyl ether dropwise.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting β-amino aldehyde by flash column chromatography.
-
| Starting Material | Key Transformation | Product | Key Reagents | Reference |
| 2,3-Aziridino alcohol | Stereoselective Rearrangement | β-Amino aldehyde | ZnBr₂ |
Synthesis of Amaryllidaceae Alkaloids: Total Synthesis of ent-7-Deoxypancratistatin
The power of 7-azabicyclo[4.1.0]heptane derivatives is further demonstrated in the asymmetric total synthesis of ent-7-deoxypancratistatin, a potent anticancer agent, by Hudlicky and coworkers.[5] This elegant synthesis employs a chemoenzymatic approach to generate a chiral diene, which is then elaborated to a key N-sulfonyl-7-azabicyclo[4.1.0]heptane intermediate.
The pivotal step in this synthesis is the highly regioselective and stereospecific nucleophilic ring-opening of the activated aziridine. This is achieved by employing an intramolecular Heck reaction. The aryl group, tethered to the cyclohexane ring, acts as the nucleophile, attacking the aziridine carbon and leading to the formation of the phenanthridone core of the alkaloid. The stereochemistry of the substituents on the cyclohexane ring, established in the early stages of the synthesis, directs the facial selectivity of the Heck cyclization, ultimately leading to the desired stereoisomer of the natural product.
Figure 2: Retrosynthetic analysis of ent-7-Deoxypancratistatin.
Protocol 3: Intramolecular Heck Reaction for the construction of the Phenanthridone Core (Conceptual, based on Hudlicky et al.) [5]
-
Materials: N-Sulfonyl-7-azabicyclo[4.1.0]heptane derivative with a tethered aryl halide, palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand (e.g., PPh₃), base (e.g., K₂CO₃), and a high-boiling solvent (e.g., toluene or DMF).
-
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the aziridine substrate, palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous solvent and degas the mixture.
-
Heat the reaction mixture to the required temperature (typically 80-120 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the cyclized product.
-
Conclusion and Future Perspectives
The use of 7-azabicyclo[4.1.0]heptane and its derivatives represents a powerful strategy in the stereocontrolled synthesis of alkaloids. The predictable reactivity of the strained aziridine ring, coupled with the rigid cyclohexane framework, allows for the efficient construction of complex molecular architectures. The examples of crinane and Amaryllidaceae alkaloid syntheses discussed herein underscore the strategic advantages of this building block.
Future research in this area will likely focus on the development of new catalytic and enantioselective methods for the synthesis of chiral 7-azabicyclo[4.1.0]heptane derivatives. Furthermore, the exploration of novel ring-opening cascades initiated by the cleavage of the aziridine ring could lead to even more efficient and convergent syntheses of a wider range of complex alkaloids. As our understanding of the reactivity of these strained systems continues to grow, so too will their application in the synthesis of medicinally important natural products and their analogues.
References
- Tu, Y.-Q.; Fan, C.-A.; Ren, S.-K.; Chan, A. S. C. A New Lewis Acid Promoted Highly Stereoselective Rearrangement of 2,3-Aziridino Alcohols: A New Efficient Approach to β-Amino Carbonyl Compounds. Org. Lett.2000, 2 (26), 4233–4235.
- The Chemical Synthesis of the Crinine and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems that Serve as Vehicles for Showcasing New Methodologies for Molecular Assembly. Molecules2021, 26 (3), 765.
- Rapid synthesis of the core scaffold of crinane and haemanthamine through a multi-component approach. Tetrahedron Lett.2021, 77, 153205.
- The Chemical Synthesis of the Crinine and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems that Serve as Vehicles for Showcasing New Methodologies for Molecular Assembly. Molecules2021, 26 (3), 765.
- Lewis acid promoted highly stereoselective rearrangement of 2,3-aziridino alcohols: a new efficient approach to beta-amino carbonyl compounds. J. Org. Chem.2002, 67 (15), 5031-4.
- Total synthesis of the amaryllidaceae alkaloid (+)-plicamine using solid-supported reagents. Tetrahedron2005, 61 (46), 10827-10852.
- The Chemical Synthesis of the Crinine and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems that Serve as Vehicles for Showcasing New Methodologies for Molecular Assembly.
- Cyclohexene imine. Org. Synth.2002, 78, 164.
- Total Synthesis and Biological Evaluation of Amaryllidaceae Alkaloids: Narciclasine, ent-7-Deoxypancratistatin, Regioisomer of 7-Deoxypancratistatin, 10b-epi-Deoxypancratistatin, and Truncated Derivatives. J. Org. Chem.1999, 64 (24), 8748–8759.
- Unveiling Amaryllidaceae alkaloids: from biosynthesis to antiviral potential – a review.
- Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols. Request PDF.
- A General Electro‐Synthesis Approach to Amaryllidaceae Alkaloids. Angew. Chem. Int. Ed.2020, 59 (31), 12757-12762.
- SYNTHESIS OF 7-AZABICYCL0[2.2.1]HEPTANE AND 8-AZABICYCL0[3.2.1]0CTANE SYSTEMS USING. HETEROCYCLES1994, 37 (1), 247.
- Asymmetric Syntheses of Amaryllidaceae Alkaloids (-)-Crinane and (+)-4a-Dehydroxycrinamabine. Org. Lett.2017, 19 (13), 3516–3519.
- GRAM SCALE CATALYTIC ASYMMETRIC AZIRIDINATION: PREPARATION OF (2R,3R)-ETHYL 1-BENZHYDRYL-3-(4-BROMOPHENYL)
- The Intramolecular Heck Reaction.
- 2-Azabicyclo[3.2.
- Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles. J. Org. Chem.2022, 87 (10), 6569–6582.
- Studies on the Narciclasine Alkaloids: Total Synthesis of (+)-Narciclasine and (+)-Pancratistatin. J. Am. Chem. Soc.2000, 122 (38), 9318–9319.
- Total synthesis of the Amaryllidaceae alkaloid clivonine. Org. Biomol. Chem.2011, 9, 2613-2626.
- 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor. Bioorg. Med. Chem. Lett.2011, 21 (10), 2898-901.
- Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. Organic Chemistry Portal.
- Intramolecular Heck reaction. Wikipedia.
- Unveiling Amaryllidaceae alkaloids: from biosynthesis to antiviral potential – a review. RSC Publishing.
- Lewis acid mediated nucleophilic ring opening followed by cycloaddition of 2-aryl-N-tosylaziridines with carbonyl compounds. Tetrahedron Lett.2007, 48 (21), 3703-3707.
- Synthesis of (1R,6R)-7,7-dimethyl-3-azabicyclo[4.1.0]heptan-4-one.
- Synthesis of 7-Azabicyclo[2.2.
- (PDF) Morphine Synthesis and Biosynthesis-An Update.
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Introduction: The Strategic Importance of 7-Azabicyclo[4.1.0]heptane in Modern Drug Development
An Application Note and Protocol for the Large-Scale Synthesis of 7-Azabicyclo[4.1.0]heptane for API Development
7-Azabicyclo[4.1.0]heptane, also known as cyclohexene imine, is a strained bicyclic secondary amine that serves as a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its rigid, three-dimensional structure is a key feature that medicinal chemists leverage to impart desirable pharmacological properties to drug candidates, such as improved target binding, enhanced metabolic stability, and favorable pharmacokinetic profiles. The aziridine ring, a recurring motif in biologically active molecules, provides a reactive handle for the introduction of further molecular complexity.[3] Consequently, robust and scalable access to high-purity 7-azabicyclo[4.1.0]heptane is a critical prerequisite for the successful development and commercialization of novel therapeutics.[1]
This application note provides a comprehensive guide to the large-scale synthesis of 7-azabicyclo[4.1.0]heptane, designed for researchers, scientists, and professionals in the field of drug development. We will delve into a scientifically sound and scalable synthetic route, offering detailed protocols, in-depth explanations of experimental choices, and robust analytical methods for quality control.
Synthetic Strategy: A Two-Step Approach from Cyclohexene Oxide
While various methods exist for the synthesis of aziridines, including the direct aziridination of olefins, a two-step approach commencing from the readily available and cost-effective starting material, cyclohexene oxide, offers significant advantages for large-scale production.[3][4][5] This strategy involves the ring-opening of the epoxide with a suitable nitrogen source, followed by an intramolecular cyclization to furnish the desired aziridine. This method generally provides good control over the reaction, is amenable to scale-up, and avoids the use of potentially hazardous or expensive metal catalysts that can be associated with direct aziridination.[6][7]
A particularly effective variation of this approach involves the reaction of cyclohexene oxide with an amine, followed by a cyclization step. For the synthesis of the parent 7-azabicyclo[4.1.0]heptane, a protected nitrogen source is often employed to facilitate the reaction and subsequent purification.
Visualizing the Synthetic Workflow
Caption: A simplified workflow for the synthesis of 7-azabicyclo[4.1.0]heptane.
Detailed Experimental Protocol: A Scalable Synthesis
This protocol is designed for the synthesis of 7-azabicyclo[4.1.0]heptane on a multi-kilogram scale. All operations should be conducted in a well-ventilated fume hood or a designated chemical production area, with strict adherence to safety protocols for handling corrosive and potentially toxic reagents.[8][9][10][11][12]
Part 1: Synthesis of trans-2-Aminocyclohexanol
-
Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and an addition funnel is charged with a 25-30% aqueous solution of ammonia (40 L).
-
Reagent Addition: Cyclohexene oxide (5 kg, 50.9 mol) is added portion-wise to the stirred ammonia solution via the addition funnel over a period of 2-3 hours. The addition is exothermic, and the reactor temperature should be maintained below 40 °C using a cooling bath.
-
Reaction: After the addition is complete, the reaction mixture is heated to 60-70 °C and stirred vigorously for 12-16 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the cyclohexene oxide is consumed.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature. The excess ammonia and water are removed under reduced pressure. The resulting crude oil is then subjected to vacuum distillation to afford pure trans-2-aminocyclohexanol as a colorless to pale yellow viscous liquid.
Part 2: Cyclization to 7-Azabicyclo[4.1.0]heptane
-
Reactor Setup: A 100 L jacketed reactor equipped with a mechanical stirrer, a temperature probe, and an inert atmosphere inlet (nitrogen or argon) is charged with trans-2-aminocyclohexanol (4.6 kg, 39.9 mol) and a suitable solvent such as acetonitrile or dichloromethane (40 L).
-
Reagent Addition: To the stirred solution, a base such as triethylamine (6.1 kg, 59.9 mol) is added. The mixture is cooled to 0-5 °C. A solution of an activating agent, for example, a mixture of triphenylphosphine (13.1 kg, 49.9 mol) and iodine (10.1 kg, 39.9 mol) in the same solvent (20 L), is then added slowly to the reactor while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 18-24 hours. The progress of the cyclization is monitored by GC-MS.
-
Work-up and Purification: The reaction mixture is filtered to remove any precipitated salts. The filtrate is then washed sequentially with a saturated aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation under reduced pressure to yield 7-azabicyclo[4.1.0]heptane as a clear, colorless liquid.
Analytical Quality Control
Rigorous analytical testing is essential to ensure the purity and identity of the synthesized 7-azabicyclo[4.1.0]heptane, especially when it is intended for use in API synthesis.[1]
| Analytical Test | Specification | Typical Result |
| Appearance | Clear, colorless liquid | Conforms |
| Identity by ¹H NMR | Conforms to reference spectrum | Conforms |
| Identity by ¹³C NMR | Conforms to reference spectrum | Conforms |
| Purity by GC-MS | ≥ 98% | 98.8% |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.2% |
| Residual Solvents | As per ICH guidelines | Meets ICH limits |
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 7-azabicyclo[4.1.0]heptane. The proton NMR spectrum is expected to show characteristic signals for the protons on the cyclohexane ring and the aziridine moiety. Similarly, the carbon NMR spectrum will display distinct peaks corresponding to the different carbon environments in the molecule.[13]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for assessing the purity of the final product and for identifying any potential impurities. The gas chromatogram will provide a quantitative measure of the purity, while the mass spectrum will confirm the identity of the main peak as 7-azabicyclo[4.1.0]heptane based on its molecular weight and fragmentation pattern.[13]
Safety Considerations for Large-Scale Synthesis
The synthesis of 7-azabicyclo[4.1.0]heptane involves the handling of hazardous materials, and appropriate safety precautions must be implemented.
-
Aziridine Toxicity: Aziridines are known to be toxic and should be handled with extreme care.[14] All operations should be conducted in a well-ventilated area, and personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[8][10]
-
Reagent Handling: Reagents such as ammonia, iodine, and triphenylphosphine have their own specific hazards. Refer to the Safety Data Sheets (SDS) for each chemical before use.[11]
-
Reaction Monitoring: Exothermic reactions should be carefully monitored and controlled to prevent runaways.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[10]
Conclusion
The protocol detailed in this application note provides a robust and scalable method for the synthesis of high-purity 7-azabicyclo[4.1.0]heptane, a key intermediate for API development. By following the outlined procedures and adhering to strict safety guidelines, researchers and drug development professionals can ensure a reliable supply of this critical building block for their discovery and manufacturing campaigns. The two-step synthetic strategy from cyclohexene oxide offers a practical and economically viable route for large-scale production.
References
- NINGBO INNO PHARMCHEM CO.,LTD. API Development Intermediates: The Crucial Role of 7-Azabicyclo[4.1.0]heptane.
- MSN Chemical. Tips for Safe Handling And Storage of Aziridine Crosslinkers. 2025.
-
Google Patents. Preparation method for 7-methyl-aza-bicyclo[1][4]heptane. Available from:
- Science of Synthesis. Aziridination.
- Guidechem. MATERIAL SAFETY DATA SHEET - Aziridine, 2-methyl-.
- Benchchem. Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane.
- Merck Millipore. SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006.
- HPC Standards. Aziridine (stabilized).
- Pirkle, W. H.; Rinaldi, P. L. Synthesis of trans-2-(1-Aryl-1-methylethyl)cyclohexylamines. Organic Letters, 2000, 2(14), 2097-2099.
- Xu, Q.; Appella, D. H. Aziridination of Aliphatic Alkenes Catalyzed by N-Heterocyclic Carbene Copper Complexes. Organic Letters, 2008, 10(8), 1497-1500.
- Sweeney, J. B. Synthesis and Application of Bioactive N-Functionalized Aziridines. PMC, 2023.
- Li, J. et al. Light Empowered Aziridination of Olefins under Metal-Free Conditions. Supporting Information.
- Koenigs, R. M. Aziridination via Nitrogen-Atom Transfer to Olefins from Photoexcited Azoxy-Triazenes. Journal of the American Chemical Society, 2022.
- PubChem. 7-Azabicyclo[4.1.0]heptane.
- Doyle, M. P. Catalytic aziridination with alcoholic substrates via a chromium tetracarbene catalyst. Chemical Communications, 2006.
- Sharp, M. J. et al. Development of a New Synthesis for the Large-Scale Preparation of Triple Reuptake Inhibitor (−)-GSK1360707. Organic Process Research & Development, 2011.
- Benchchem. Bi-7-oxabicyclo[4.1.0]heptane.
- Google Patents. Process for the production of 5-oxy-7-oxabicyclo-[4.1.0]hept-3-ene-3-carboxylic acid esters.
- van der Vorm, S. et al. Synthesis of alkyne- and azide-functionalised aziridine and epoxide carbocycles for development of selective glucuronidase inhibitors. ChemRxiv, 2020.
- Fluorochem. 7-Azabicyclo[4.1.0]Heptane.
- Avenoza, A. et al. New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 2001, 57(3), 545-548.
- ChemScene. 7-Azabicyclo[4.1.0]Heptane.
- Pharmaffiliates. 7-Methyl-7-azabicyclo[4.1.0]heptane.
- reposiTUm. Supporting Information.
- van der Vorm, S. et al. Synthesis of alkyne- and azide-functionalised aziridine and epoxide carbocycles for development of selective glucuronidase inhibitors. ChemRxiv, 2020.
- Sigma-Aldrich. 7-oxabicyclo[4.1.0]heptane.
- Sarkar, R. et al. Transition-metal free, radical oxidation of 1,6-enyne cyclopropanation: synthesis of aza-bicyclo[4.1.0]heptane derivatives. Chemical Communications, 2024.
Sources
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- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. CN104557653A - Preparation method for 7-methyl-aza-bicyclo[4,1,0]heptane - Google Patents [patents.google.com]
- 7. Catalytic aziridination with alcoholic substrates via a chromium tetracarbene catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
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- 12. hpc-standards.com [hpc-standards.com]
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- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
optimizing reaction conditions for 7-Azabicyclo[4.1.0]heptane synthesis.
Technical Support Center: 7-Azabicyclo[4.1.0]heptane Synthesis
Ticket Subject: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Status: Open Target Molecule: 7-Azabicyclo[4.1.0]heptane (and N-protected derivatives)
Executive Summary
The synthesis of 7-azabicyclo[4.1.0]heptane (cyclohexene imine) presents a classic tension between ring strain and catalytic efficiency. While the Wenker synthesis (from amino alcohols) is robust for bulk preparation of the N-H parent, the Transition-Metal Catalyzed Aziridination (Evans/Jacobsen type) is the industry standard for research-scale optimization, particularly when stereocontrol or N-functionalization is required.
This guide focuses on optimizing the Copper-Catalyzed Nitrene Transfer , as this route offers the highest tunability but suffers from frequent reproducibility issues regarding catalyst deactivation and side-product formation (allylic amination).
Module 1: The Optimized Protocol (Standard Operating Procedure)
Do not rely on "standard" literature conditions without adjusting for the instability of the nitrene source. The following protocol minimizes the concentration of active oxidant to prevent catalyst poisoning.
Reaction Class: Copper-Catalyzed Olefin Aziridination Key Reagents: Cyclohexene, PhI=NTs (or in situ generation), Cu(OTf)₂ or Cu(MeCN)₄PF₆.
Step-by-Step Workflow
-
Catalyst Activation (Critical):
-
In a flame-dried Schlenk flask, dissolve Cu(OTf)₂ (5-10 mol%) in anhydrous Acetonitrile (MeCN) .
-
Technical Insight: Avoid DCM if yield is low. MeCN coordinates to the copper, stabilizing the transient Cu-nitrene species better than non-coordinating solvents, though it may slightly reduce reaction rate.
-
-
Substrate Loading:
-
Add Cyclohexene (5.0 equiv) .
-
Optimization: Use a large excess of olefin. The reaction is zero-order in alkene, but excess olefin acts as a "sponge" for the highly reactive nitrene, statistically favoring aziridination over nitrene homocoupling.
-
-
Nitrene Source Addition (The Failure Point):
-
Do NOT add PhI=NTs (N-tosyliminophenyliodinane) all at once.
-
Protocol: Add PhI=NTs (1.0 equiv) in small portions over 2 hours at 0°C.
-
Better Alternative: Generate in situ using PhI(OAc)₂ (1.1 equiv) and H₂NTs (1.0 equiv) . This releases the iodinane slowly, keeping the active Cu-nitrenoid concentration low and preventing "catalyst torching."
-
-
Monitoring:
-
Stir at 0°C -> RT. Monitor by TLC (stain with p-anisaldehyde; aziridines often streak on silica).
-
-
Quench & Purification:
-
Filter through a plug of basic alumina.
-
Warning:Do not use standard acidic silica gel for long columns. The strained ring will hydrolyze or open. Use silica pre-treated with 1% Et₃N.
-
Module 2: Troubleshooting Matrix
User Question: "Why is my reaction failing?" Diagnosis: Use the matrix below to identify the root cause based on your specific symptoms.
| Symptom | Probable Cause | Technical Fix |
| Reaction stalls at <50% conversion. | Catalyst Poisoning. The nitrene source (PhI=NTs) is oxidizing the ligand or the metal center to an inactive state (e.g., Cu(III) oxide species). | Switch to Slow Addition. Use a syringe pump to add the nitrene source or oxidant. Switch catalyst to Cu(box) complexes which are more robust than simple salts. |
| Major product is Allylic Amine (C-H insertion). | Radical Pathway Dominance. The reaction is proceeding via a triplet nitrene (stepwise radical) rather than a singlet nitrene (concerted). | Change Solvent/Ligand. Switch to Benzene or Chlorobenzene . Use ligands with smaller bite angles (e.g., bipyridine) to destabilize the radical intermediate. |
| Product decomposes on the column. | Acid-Catalyzed Ring Opening. 7-azabicyclo[4.1.0]heptane is highly sensitive to protonation at the nitrogen, leading to nucleophilic attack. | Buffer the Stationary Phase. Pre-wash the silica column with 1% Triethylamine (Et₃N) in hexanes. Alternatively, use Neutral Alumina . |
| Reagent PhI=NTs is not dissolving. | Solubility Limit. PhI=NTs is practically insoluble in DCM/MeCN, leading to heterogeneous "clumps" that don't react. | Sonication & Additives. Sonicate the mixture before adding the catalyst. Or, switch to the PhI(OAc)₂ + Sulfonamide in situ protocol (homogeneous). |
Module 3: Mechanistic Visualization
Understanding why you get side products requires visualizing the catalytic cycle. The bifurcation between the Concerted Path (desired aziridine) and the Stepwise Radical Path (undesired allylic amine) is controlled by the ligand environment.
Caption: The Catalytic Bifurcation. To maximize 7-azabicyclo[4.1.0]heptane yield (Green path), maintain a ligand sphere that stabilizes the Singlet Nitrenoid. "Naked" copper salts often drift toward the Triplet Radical path (Grey path), causing allylic H-abstraction.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use Chloramine-T instead of PhI=NTs? A: Yes, but with caveats. Chloramine-T is a cheaper nitrene source but requires a different catalyst system (usually Bromamine-T works better with Cu). The byproduct is NaCl/NaBr, which can precipitate and clog flow systems. For small-scale high-purity optimization, PhI=NTs (hypervalent iodine) is cleaner.
Q2: How do I remove the Tosyl (Ts) group to get the free amine? A: The Evans reaction yields N-Ts-7-azabicyclo[4.1.0]heptane. To deprotect:
-
Reductive cleavage: Sodium Naphthalenide (Na/C₁₀H₈) in DME at -78°C.
-
Acidic cleavage: HBr/AcOH (Harsh—often opens the ring). Recommendation: Use the Sodium Naphthalenide route. It is rapid and preserves the strained bicyclic skeleton better than harsh acids.
Q3: Why is my yield varying between batches of PhI=NTs? A: PhI=NTs decomposes over time to iodobenzene and sulfonamide, especially if exposed to light or moisture. Always titrate your oxidant or, preferably, use the in situ protocol (PhI(OAc)₂ + H₂NTs) described in Module 1 to ensure exact stoichiometry every time.
References
-
Evans, D. A., Faul, M. M., & Bilodeau, M. T. (1994).[1] Development of the Copper-Catalyzed Olefin Aziridination Reaction. Journal of the American Chemical Society.[1] Link
-
Dauban, P., Sanière, L., Tarrade, A., & Dodd, R. H. (2001).[2] Copper-Catalyzed Nitrogen Transfer Mediated by Iodosylbenzene PhI=O. Journal of the American Chemical Society.[1] Link
-
Paradisi, C., et al. (2022).[3][4] Non-innocent Role of the Halide Ligand in the Copper-Catalyzed Olefin Aziridination Reaction. ACS Catalysis. Link
-
Watson, I. D. G., et al. (2006). Metal-Catalyzed Alkene Aziridination: Mechanism and Kinetics. Accounts of Chemical Research. Link
Sources
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- 2. Aziridine synthesis by aziridination [organic-chemistry.org]
- 3. EP1245569A1 - Process for the production of 5-oxy-7-oxabicyclo- 4.1.0]hept-3-e ne-3-carboxylic acid esters - Google Patents [patents.google.com]
- 4. Non-innocent Role of the Halide Ligand in the Copper-Catalyzed Olefin Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Azabicyclo[4.1.0]heptane Derivatives
Welcome to the technical support center for the synthesis of 7-azabicyclo[4.1.0]heptane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you navigate the common challenges encountered during the synthesis of this important structural motif, enabling you to improve your reaction yields and product purity.
Introduction to Synthetic Strategies
The 7-azabicyclo[4.1.0]heptane core is a valuable scaffold in medicinal chemistry.[1] Several synthetic routes are commonly employed for its construction, each with its own set of advantages and potential challenges. The three primary strategies we will focus on are:
-
Ring-Closing of trans-2-Aminocyclohexanol Derivatives: A robust two-step approach involving the initial synthesis of a trans-2-aminocyclohexanol intermediate from cyclohexene oxide, followed by an intramolecular cyclization.[2]
-
Direct Aziridination of Cyclohexene: A more direct approach involving the reaction of cyclohexene with a nitrogen source to form the aziridine ring in a single step.
-
Simmons-Smith Cyclopropanation of N-Allyl Amines: A method that forms the bicyclic system through the cyclopropanation of an appropriately substituted amine.
This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Troubleshooting Guide for the Synthesis of 7-Azabicyclo[4.1.0]heptane Derivatives via trans-2-Aminocyclohexanol Intermediates
This two-step method is one of the most common approaches. The first step involves the ring-opening of cyclohexene oxide with an amine, followed by intramolecular cyclization to form the desired bicyclic product.
Frequently Asked Questions & Troubleshooting
Q1: My yield for the initial ring-opening of cyclohexene oxide with my amine is low. What are the common causes and how can I improve it?
A1: Low yields in the initial nucleophilic ring-opening of cyclohexene oxide are often attributed to several factors. A common issue is the use of harsh reaction conditions, such as high temperatures and pressures, which can lead to the formation of undesired byproducts and impurities.[2]
-
Causality: At elevated temperatures, the amine can act as a base, promoting side reactions of the epoxide. Additionally, if the reaction is not driven to completion, you will have unreacted starting materials, complicating purification and lowering the isolated yield.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Instead of high heat, consider running the reaction at room temperature for a longer duration. For example, stirring cyclohexene oxide with an aqueous solution of methylamine at room temperature for 15 hours has been shown to result in yields greater than 95%.[2]
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Molar Ratio of Reactants: Ensure an excess of the amine is used to drive the reaction to completion. A molar ratio of 1:3.5 to 1:4.5 of cyclohexene oxide to aqueous methylamine solution is recommended.[2]
-
Solvent Choice: While the reaction can be run neat or in an aqueous amine solution, for less reactive amines, the use of a polar protic solvent like isopropanol or ethanol can facilitate the reaction by stabilizing the transition state.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the limiting reagent (cyclohexene oxide). This will prevent premature work-up and ensure the reaction has gone to completion.
-
Q2: During the intramolecular cyclization of the trans-2-aminocyclohexanol intermediate, I am observing significant amounts of elimination byproducts. How can I favor the desired cyclization?
A2: The formation of elimination byproducts during the intramolecular cyclization is a common challenge. This typically occurs when the hydroxyl group is converted into a good leaving group, and a competing E2 elimination pathway is favored over the desired SN2 cyclization.
-
Causality: The choice of reagents for activating the hydroxyl group is critical. Reagents that create a very good leaving group in the presence of a strong, non-hindered base can promote elimination. The stereochemistry of the starting material is also crucial; the trans configuration of the amino and hydroxyl groups is necessary for the backside attack required for the SN2 cyclization.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low cyclization yield.
-
Detailed Protocol for Improved Cyclization: A recommended procedure involves the use of phosphorus tribromide (PBr₃) in the presence of triethylamine.[2] This in situ generates a brominated intermediate that readily undergoes cyclization.
Step-by-Step Protocol:
-
Dissolve the trans-2-aminocyclohexanol intermediate and triethylamine in an appropriate organic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).
-
Cool the reaction mixture to between -10 °C and 0 °C.
-
Slowly add phosphorus tribromide dropwise, maintaining the low temperature.
-
Monitor the reaction by GC or TLC until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding a strong aqueous base (e.g., 40% NaOH solution) to adjust the pH to 13-14.
-
Stir for 2-3 hours to ensure complete cyclization.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.
-
Q3: I am struggling with the purification of my final 7-azabicyclo[4.1.0]heptane derivative. What are the best practices?
A3: Purification can be challenging due to the basic nature of the product and the potential for closely related impurities.
-
Common Impurities:
-
Unreacted trans-2-aminocyclohexanol.
-
Elimination byproducts.
-
Reagent-derived impurities (e.g., triphenylphosphine oxide if using a Mitsunobu-type reaction).
-
-
Purification Strategy:
-
Extraction: A primary purification step involves a liquid-liquid extraction. After the reaction, an acidic wash (e.g., with 1M HCl) can be used to protonate the desired amine product, moving it to the aqueous layer and leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.
-
Column Chromatography: If further purification is needed, column chromatography on silica gel can be effective. However, the basicity of the product can lead to tailing on standard silica gel. To mitigate this, consider:
-
Pre-treating the silica gel: Slurry the silica gel with a solvent system containing a small amount of a volatile base, such as triethylamine (e.g., 1-2% in the eluent).
-
Using basic alumina: Basic alumina can be a better stationary phase for purifying basic compounds.
-
-
Distillation: For volatile derivatives, distillation under reduced pressure can be a highly effective method for obtaining a pure product.
-
Section 2: Troubleshooting Guide for the Direct Aziridination of Cyclohexene
Direct aziridination offers a more atom-economical route to 7-azabicyclo[4.1.0]heptane derivatives. However, controlling the reactivity of the nitrogen source and avoiding side reactions is key.
Frequently Asked Questions & Troubleshooting
Q1: My direct aziridination of cyclohexene is giving a low yield of the desired product along with several byproducts. How can I improve the selectivity?
A1: The direct aziridination of unactivated alkenes like cyclohexene can be challenging. The choice of the nitrogen source and catalyst is paramount to achieving good yields and selectivity.
-
Causality: Many aziridination reagents are highly reactive and can lead to a variety of side reactions, including C-H amination of the allylic positions of cyclohexene or polymerization. The stability of the aziridine product under the reaction conditions can also be a concern.[3]
-
Recommendations for Improving Selectivity:
-
Choice of Nitrogen Source: For N-H aziridination, hydroxylamine-O-sulfonic acids have been shown to be effective aminating agents in the presence of a suitable catalyst.[4] For N-protected aziridines, N-sulfonylated iminoiodinanes (e.g., PhI=NTs) are commonly used, often in conjunction with a metal catalyst.
-
Catalyst Selection: Rhodium (II) and Copper (I) complexes are well-known catalysts for aziridination reactions. The choice of ligands on the metal center can significantly influence the reactivity and selectivity. For instance, dirhodium(II) caprolactamate has been used for the aziridination of olefins with p-toluenesulfonamide.[5]
-
Protecting Groups: If you are synthesizing an N-substituted derivative, the choice of the protecting group on the nitrogen is important. Electron-withdrawing groups can decrease the nucleophilicity of the nitrogen source but can also stabilize the resulting aziridine.
-
Reaction Conditions:
-
Solvent: Non-coordinating solvents like dichloromethane or dichloroethane are often preferred.
-
Temperature: Running the reaction at lower temperatures can help to minimize side reactions.
-
Concentration: In some cases, the concentration of the reagents can impact the stability of the product.[3]
-
-
Q2: I am observing poor stereoselectivity in my aziridination reaction. How can I control the stereochemical outcome?
A2: Achieving high stereoselectivity in aziridination is a common goal, especially for chiral targets.
-
Causality: The stereoselectivity is determined by the mechanism of the aziridination reaction. Concerted mechanisms generally lead to retention of the alkene stereochemistry. Stepwise mechanisms involving radical or ionic intermediates may lead to a loss of stereochemical information.
-
Strategies for Stereocontrol:
-
Chiral Catalysts: The use of chiral catalysts is the most common strategy for enantioselective aziridination. A variety of chiral ligands for copper and rhodium catalysts have been developed for this purpose.
-
Substrate Control: The inherent chirality of the starting material can direct the stereochemical outcome of the reaction.
-
Mechanism Consideration: Choosing reaction conditions and reagents that favor a concerted pathway will generally lead to better stereospecificity.
-
Section 3: Troubleshooting Guide for Simmons-Smith Cyclopropanation of N-Allyl Amines
The Simmons-Smith reaction is a powerful method for converting alkenes into cyclopropanes and can be applied to the synthesis of 7-azabicyclo[4.1.0]heptane derivatives from N-allyl precursors.
Frequently Asked Questions & Troubleshooting
Q1: The yield of my Simmons-Smith cyclopropanation of an N-allyl amine is low. What could be the issue?
A1: Low yields in Simmons-Smith reactions on nitrogen-containing substrates can be due to several factors, including reagent deactivation and side reactions.
-
Causality: The basic nitrogen atom of the amine can coordinate to the zinc-carbenoid species, potentially deactivating it or altering its reactivity. This can lead to incomplete conversion or the formation of byproducts.
-
Troubleshooting and Optimization:
| Parameter | Recommended Action | Rationale |
| Nitrogen Protection | Protect the amine with an electron-withdrawing group (e.g., Boc, Cbz, or a sulfonyl group). | Reduces the basicity of the nitrogen, preventing coordination with the zinc reagent. |
| Reagent Choice | Use the Furukawa modification (diethylzinc and diiodomethane). | This reagent is often more reactive and can give higher yields than the traditional zinc-copper couple.[6] |
| Solvent | Use dry, non-coordinating solvents like dichloromethane or diethyl ether. | Moisture will quench the organozinc reagent. Coordinating solvents can compete with the alkene for binding to the zinc center. |
| Temperature | Maintain the reaction at a low temperature (0 °C to room temperature). | The Simmons-Smith reagent can be unstable at higher temperatures. |
| Activation of Zinc | If using the traditional zinc-copper couple, ensure proper activation of the zinc. | Activation, for example with HCl and then CuSO₄, is crucial for the formation of the active carbenoid species. |
-
Experimental Workflow Diagram:
Caption: Decision-making workflow for troubleshooting a low-yielding Simmons-Smith reaction.
References
-
Avenoza, A., Busto, J. H., Canal, N., Peregrina, J. M., & Rincón, J. A. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(3), 545-548. [Link]
-
CN104844612A - Preparation method for 7-methyl-aza-bicyclo[7]heptane - Google Patents. (n.d.). Retrieved January 26, 2024, from
-
Dank, C., & Ielo, L. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry, 21(21), 4445-4463. [Link]
-
Hilinski, M. K., & Johnson, S. L. (2022). Recent updates and future perspectives in aziridine synthesis and reactivity. Cell Reports Physical Science, 3(10), 101083. [Link]
-
Simmons–Smith reaction - Wikipedia. (2023, December 2). In Wikipedia. [Link]
-
Yang, J., Wang, Y., & Li, E. Q. (2023). Recent Advances in the Synthesis of Bicyclo [4.1. 0] heptane Scaffolds. Chemistry–An Asian Journal, 18(16), e202300469. [Link]
-
Hilinski, M. K., & Johnson, S. L. (2022). Recent updates and future perspectives in aziridine synthesis and reactivity. Cell reports physical science, 3(10). [Link]
-
Walsh, K. E., & Adrio, J. (2024). Synthesis and Application of Bioactive N‐Functionalized Aziridines. Angewandte Chemie International Edition, 63(5), e202314630. [Link]
-
The Essential Role of 7-Azabicyclo[4.1.0]heptane in Modern Chemical Synthesis. (2024, January 25). APICMO. [Link]
-
Paris, O. E., & Fanta, P. E. (1952). Cyclohexenimine (7-Azabicyclo [4.1. 0] heptane) and the Stereochemistry of Ethylenimine Ring-closure and Opening1. Journal of the American Chemical Society, 74(12), 3007-3010. [Link]
-
Doyle, M. P., Catino, A. J., Nichols, J. M., & Forslund, R. E. (2005). A mild, efficient, and selective aziridination of olefins with p-toluenesulfonamide catalyzed by dirhodium (II) caprolactamate. Organic letters, 7(13), 2787-2790. [Link]
-
Gotor, V., Brieva, R., & Rebolledo, F. (1991). Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. Tetrahedron: Asymmetry, 2(7), 627-630. [Link]
-
Hu, Y., & Kürti, L. (2016). Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids. Angewandte Chemie International Edition, 55(4), 1342-1346. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN104557653A - Preparation method for 7-methyl-aza-bicyclo[4,1,0]heptane - Google Patents [patents.google.com]
- 3. Recent updates and future perspectives in aziridine synthesis and reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aziridine synthesis by aziridination [organic-chemistry.org]
- 6. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
common side reactions in the synthesis of 7-Azabicyclo[4.1.0]heptane
Welcome to the technical support center for the synthesis of 7-Azabicyclo[4.1.0]heptane. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common side reactions and troubleshooting strategies in a practical, question-and-answer format, grounded in mechanistic principles to ensure scientific integrity and experimental success.
Introduction
7-Azabicyclo[4.1.0]heptane, a strained bicyclic aziridine, is a valuable building block in medicinal chemistry and organic synthesis.[1] Its preparation, most commonly via the aziridination of cyclohexene, can be accompanied by several side reactions that impact yield, purity, and scalability. This guide provides in-depth insights into these challenges and offers field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield is low, and I observe multiple unidentified spots on my TLC. What are the likely side products?
Answer:
Low yields and multiple byproducts in the synthesis of 7-azabicyclo[4.1.0]heptane often stem from three primary competing pathways: ring-opening of the desired product , formation of oxygenated byproducts , and allylic amination . The prevalence of each depends on your specific reaction conditions, particularly the choice of nitrogen source, solvent, and temperature.
Troubleshooting Guide: Identifying and Mitigating Common Side Reactions
Issue 1: Formation of Ring-Opened Products (e.g., 2-aminocyclohexanol derivatives)
-
Question: I have evidence (NMR, MS) of products corresponding to the addition of a nucleophile across the aziridine ring. Why is this happening and how can I prevent it?
-
Root Cause Analysis: The significant ring strain of the aziridine in 7-azabicyclo[4.1.0]heptane makes it susceptible to nucleophilic attack, leading to ring-opening.[2] This can be exacerbated by acidic or nucleophilic conditions present during the reaction or workup. For instance, if your reaction generates acidic byproducts (e.g., from the use of certain N-sources) or if your workup involves a strong acid wash, protonation of the aziridine nitrogen activates the ring for nucleophilic attack by water, alcohols, or other nucleophiles present in the reaction mixture.
-
Troubleshooting Protocol:
-
Control pH During Workup: Avoid strong acidic washes. If an aqueous extraction is necessary, use a saturated sodium bicarbonate solution or a phosphate buffer to neutralize any acid.
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried, as water can act as a nucleophile, especially under acidic conditions.
-
Choice of Nitrogen Source: Some nitrogen sources generate acidic byproducts. For example, the use of N-iodosuccinimide (NIS) can lead to the formation of HI. Consider using reagents that produce neutral or basic byproducts.
-
Temperature Control: Higher temperatures can promote ring-opening. Maintain the recommended reaction temperature and avoid excessive heating during workup and purification.
-
Issue 2: Formation of Cyclohexene Oxide and other Oxygenated Byproducts
-
Question: My mass spectrometry analysis shows a peak corresponding to the mass of cyclohexene oxide. How is this being formed in my aziridination reaction?
-
Root Cause Analysis: The formation of epoxides as a side product in aziridination reactions can occur, particularly when using certain oxidizing nitrogen sources in the presence of water.[3] A mechanistic study on iron-catalyzed aziridination suggests that water can participate in the reaction pathway, leading to the formation of oxygen-containing byproducts.[3] In the context of cyclohexene aziridination, this would result in the formation of cyclohexene oxide.
-
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: The most critical step is to minimize the presence of water. Use freshly distilled, anhydrous solvents and dry all glassware thoroughly.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Purity: Ensure the purity of your starting materials and reagents. Some reagents may contain residual water.
-
Issue 3: Formation of Allylic Amination Products
-
Question: I am isolating a constitutional isomer of my desired product, which appears to be an allylic amine. What is causing this side reaction?
-
Root Cause Analysis: Allylic amination is a known competing pathway in aziridination reactions, especially with substrates that possess allylic C-H bonds, such as cyclohexene.[4] This side reaction is often observed in radical-mediated processes or with certain transition metal catalysts. The reaction proceeds via abstraction of an allylic hydrogen atom, followed by the introduction of the nitrogen-containing group at that position.
-
Troubleshooting Protocol:
-
Choice of Catalyst/Reagent: The choice of catalyst and nitrogen source is crucial. Some systems are more prone to radical pathways. For instance, copper-catalyzed reactions with certain ligands may favor aziridination over allylic amination.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the higher activation energy pathway of allylic C-H activation.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. A non-coordinating, non-polar solvent may be preferable in some cases.
-
Issue 4: Dimerization of 7-Azabicyclo[4.1.0]heptane
-
Question: After purification, I observe the formation of a higher molecular weight species over time, which appears to be a dimer of my product. How can I prevent this?
-
Root Cause Analysis: 7-Azabicyclo[4.1.0]heptane can undergo dimerization, particularly in the presence of Lewis acids. This involves the ring-opening of one aziridine molecule by another acting as a nucleophile. This can be a problem during storage or if the purified product is exposed to acidic conditions.
-
Troubleshooting Protocol:
-
Neutralize the Product: After purification, ensure that the final product is free from any acidic residues. Storing the product over a small amount of a solid base like potassium carbonate can be beneficial.
-
Storage Conditions: Store the purified 7-azabicyclo[4.1.0]heptane at low temperatures (e.g., in a freezer) and under an inert atmosphere to minimize degradation.
-
Avoid Lewis Acids: Be mindful of the materials used for storage and handling. Avoid contact with materials that could leach Lewis acidic species.
-
Summary of Troubleshooting Strategies
| Side Reaction | Primary Cause(s) | Key Troubleshooting Strategies |
| Ring-Opening | Acidic conditions, presence of nucleophiles (e.g., water) | Control pH during workup, use anhydrous conditions, select appropriate N-source, maintain low temperature. |
| Epoxidation | Presence of water with oxidizing N-sources | Maintain strict anhydrous conditions, use an inert atmosphere. |
| Allylic Amination | Radical pathways, certain catalysts | Optimize catalyst/reagent system, lower reaction temperature, consider solvent effects. |
| Dimerization | Presence of Lewis acids | Neutralize the final product, store at low temperatures under inert gas, avoid contact with acidic materials. |
Experimental Protocol: Synthesis of N-Tosyl-7-azabicyclo[4.1.0]heptane
This protocol is provided as a general example. For specific applications, optimization may be required.
Materials:
-
Cyclohexene
-
Chloramine-T trihydrate
-
Acetonitrile (anhydrous)
-
Sodium hydroxide solution (e.g., 1 M)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of cyclohexene (1.2 equivalents) in anhydrous acetonitrile, add Chloramine-T trihydrate (1.0 equivalent).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a 1 M sodium hydroxide solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford N-tosyl-7-azabicyclo[4.1.0]heptane.
Note: This is a representative procedure. The use of phase-transfer catalysts or different nitrogen sources may require significant modifications.
References
-
Avenoza, A., Cativiela, C., Busto, J. H., Fernández-Recio, M. A., Peregrina, J. M., & Rodríguez, F. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(3), 545-548. [Link]
-
CN104876956A. (2015). Preparation method for 7-methyl-aza-bicyclo[5][6]heptane. Google Patents.
- Sato, T., Mori, T., Sugiyama, T., Ishibashi, H., & Ikeda, M. (1994). Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.
-
ResearchGate. (n.d.). Synthesis of azabicyclo[4.1.0]heptane derivatives from α-halohydrazones. Retrieved from [Link]
-
Fodor, K., et al. (2020). A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis. Molecules, 25(21), 5185. [Link]
- Yadav, J. S., Reddy, B. V. S., & Reddy, G. S. (2003). Ionic liquid promoted highly efficient aziridination of alkenes with Chloramine-T using N-bromosuccinimide as catalyst. Tetrahedron Letters, 44(34), 6493-6496.
- Ju, X., Lee, M., Leung, J. C., & Lee, J. (2025). Synthesis and Functionalization of Aziridines: A Perspective View from Pharmaceutical Industries. European Journal of Organic Chemistry, 28, e202401414.
- Couty, F., David, O., & Larmanjat, B. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry, 15(22), 4843-4856.
- Salvador, J. M., & Lee, W. (2000). Synthesis of trans-2-(1-Aryl-1-methylethyl)cyclohexylamines. Organic Letters, 2(18), 2741-2743.
- Powers, D. C., & Ritter, T. (2014). Synthesis and Application of Bioactive N-Functionalized Aziridines. Accounts of chemical research, 47(11), 3449–3460.
- Bradley, M., et al. (2022). Dissertation.
- Musacchio, A. J., et al. (2019). Aziridine Group Transfer via Transient N-Aziridinyl Radicals. Journal of the American Chemical Society, 141(38), 15344–15351.
- WO2018226545A1. (2018). Azabicyclo[4.1.0]heptane allosteric modulators of the m4 muscarinic acetylcholine receptor.
- Couty, F. (2018). 2,3-Methanopyrrolidines: synthesis and ring-opening transformations. Organic & Biomolecular Chemistry, 16(15), 2634-2649.
- Concellón, J. M., Riego, E., Rodríguez-Solla, H., & Simal, C. (2005). Stereoselective aziridination of cyclic allylic alcohols using chloramine-T. Organic & Biomolecular Chemistry, 3(16), 2946-2950.
-
ResearchGate. (n.d.). Ionic Liquid Promoted Highly Efficient Aziridination of Alkenes with Chloramine-T Using N-Bromosuccinimide as Catalyst. Retrieved from [Link]
- Shavaleeva, G. A., et al. (2025). Synthesis of (1R,6R)-7,7-dimethyl-3-azabicyclo[4.1.0]heptan-4-one. Russian Journal of Organic Chemistry, 61(9), 1773-1776.
- Liu, Y., et al. (2018). Mechanistic studies of aziridine formation catalyzed by mononuclear non-heme-iron enzymes.
- Li, J., & Chen, P. (2020). Synthesis and applications of methyleneaziridines. Organic Chemistry Frontiers, 7(22), 3696-3720.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. A Mechanistic Study on Iron-Based Styrene Aziridination: Understanding Epoxidation via Nitrene Hydrolysis [mdpi.com]
- 4. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. investigacion.unirioja.es [investigacion.unirioja.es]
Technical Support Center: Stereoselective Synthesis of 7-Azabicyclo[4.1.0]heptane
Welcome to the technical support center for the stereoselective synthesis of 7-Azabicyclo[4.1.0]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable bicyclic aziridine scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
Introduction
The 7-azabicyclo[4.1.0]heptane core is a privileged structural motif in medicinal chemistry, offering a rigid three-dimensional framework that is of significant interest for the development of novel therapeutics. However, controlling the stereochemistry during its synthesis presents a number of challenges. Achieving high diastereoselectivity (controlling the endo vs. exo configuration of the aziridine ring relative to the cyclohexane) and enantioselectivity is critical for elucidating structure-activity relationships and for the development of stereochemically pure drug candidates. This guide will address the key hurdles in achieving this stereocontrol and provide practical, field-proven solutions.
Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues that may arise during the stereoselective synthesis of 7-azabicyclo[4.1.0]heptane, particularly through the common route of catalytic aziridination of cyclohexene derivatives.
Issue 1: Low Diastereoselectivity (Poor endo/exo Ratio)
Question: My reaction is producing a mixture of endo and exo diastereomers of 7-azabicyclo[4.1.0]heptane with poor selectivity. How can I improve the diastereomeric ratio?
Answer: Low diastereoselectivity is a frequent challenge and is often influenced by the nature of the catalyst, the nitrene precursor, and the reaction conditions. The formation of endo and exo isomers is a result of the nitrene adding to either face of the cyclohexene ring.
Causality and Mechanistic Insights:
The diastereoselectivity in the aziridination of cyclic olefins is primarily governed by steric interactions in the transition state. The catalyst's ligand sphere and the substituents on the nitrene precursor dictate the approach of the nitrene to the double bond. For instance, in metal-catalyzed reactions, the nitrene is transferred from a metal-nitrenoid intermediate. The stereochemical outcome is determined by the orientation of the cyclohexene as it approaches this intermediate.
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Bulky Ligands: Employing catalysts with sterically demanding ligands can significantly enhance diastereoselectivity. The bulky ligands create a more defined chiral pocket around the metal center, favoring one approach of the cyclohexene over the other. For rhodium(II) catalysts, for example, moving from simpler carboxylate ligands to more sterically hindered carboxamidate or phosphate ligands can improve selectivity.
-
Chiral Catalysts: While primarily used for enantiocontrol, chiral catalysts can also influence diastereoselectivity. The inherent asymmetry of the catalyst can create a facial bias for the incoming olefin.
-
-
Choice of Nitrene Precursor:
-
The steric bulk of the substituent on the nitrogen atom of the nitrene precursor plays a crucial role. A bulkier group (e.g., a large sulfonyl group like 2,4,6-triisopropylbenzenesulfonyl) will have greater steric interactions in the transition state, which can amplify the energy difference between the pathways leading to the endo and exo products.
-
-
Solvent and Temperature Effects:
-
Solvent Polarity: The polarity of the solvent can influence the conformation of the transition state. It is advisable to screen a range of solvents with varying polarities (e.g., dichloromethane, toluene, acetonitrile).
-
Temperature: Lowering the reaction temperature often leads to higher diastereoselectivity. At lower temperatures, the reaction is more sensitive to small energy differences between the competing transition states, thus favoring the formation of the thermodynamically more stable product.
-
Workflow for Optimizing Diastereoselectivity:
Caption: Workflow for optimizing diastereoselectivity.
Issue 2: Poor Enantioselectivity in Asymmetric Aziridination
Question: I am using a chiral catalyst for the aziridination of cyclohexene, but the enantiomeric excess (ee) of my product is low. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity in a catalytic asymmetric reaction points to issues with the catalyst's ability to effectively discriminate between the two prochiral faces of the olefin. This can be due to a number of factors including the catalyst structure, reaction conditions, and the presence of impurities.
Causality and Mechanistic Insights:
Enantioselectivity is determined by the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers. A well-designed chiral catalyst creates a specific three-dimensional environment that preferentially stabilizes one of these transition states. Factors that disrupt this environment or provide alternative, non-selective reaction pathways will lead to a decrease in ee. DFT calculations have shown that the stereoselectivity arises from steric clashes between the olefin and the amide intermediate, which favors the formation of one enantiomer.[1]
Troubleshooting Steps:
-
Catalyst and Ligand Integrity:
-
Purity of Ligand and Metal Precursor: Ensure that the chiral ligand and the metal precursor are of high purity. Impurities can either inhibit the catalyst or promote a non-selective background reaction.
-
Catalyst Formation: The in-situ formation of the active catalyst is a critical step. Ensure that the conditions for catalyst formation (e.g., temperature, exclusion of air and moisture) are strictly followed.
-
-
Reaction Conditions:
-
Temperature: As with diastereoselectivity, lower temperatures generally lead to higher enantioselectivity.
-
Concentration: Running the reaction at a lower concentration can sometimes improve ee by minimizing bimolecular catalyst deactivation pathways or aggregation.
-
Rate of Addition: Slow addition of the limiting reagent can help to maintain a low concentration of reactive intermediates and improve selectivity.
-
-
Solvent Effects:
-
The solvent can coordinate to the metal center and influence the geometry of the active catalyst. A thorough solvent screen is often necessary to find the optimal conditions. Non-coordinating solvents are often a good starting point.
-
-
Nitrene Source:
-
The nature of the nitrene precursor can have a profound impact on enantioselectivity. It is worth screening different precursors, such as various sulfonyl azides or iminoiodinanes.
-
Table 1: Comparison of Chiral Catalysts for Aziridination of Olefins
| Catalyst System | Metal | Chiral Ligand Type | Typical ee Range | Reference |
| Copper-Bis(oxazoline) | Cu(I) or Cu(II) | Bis(oxazoline) | 70-95% | [2] |
| Rhodium(II)-Carboxamidate | Rh(II) | Chiral Carboxamidate | 80-99% | [1] |
| Cobalt(II)-Porphyrin | Co(II) | Chiral Porphyrin | 85-98% | [1] |
Issue 3: Formation of Side Products
Question: Besides my desired 7-azabicyclo[4.1.0]heptane, I am observing significant amounts of side products. What are these likely to be and how can I minimize their formation?
Answer: The formation of side products in aziridination reactions is common and can arise from various competing reaction pathways of the reactive nitrene intermediate.
Common Side Products and Their Prevention:
-
Allylic C-H Insertion:
-
Cause: The metal-nitrenoid can react with allylic C-H bonds in the cyclohexene substrate, leading to the formation of allylic amines. This is often competitive with aziridination, especially with highly reactive nitrenes.
-
Solution: The choice of catalyst is critical. Some catalysts have a higher preference for aziridination over C-H insertion. For instance, certain rhodium catalysts are known to favor aziridination.[1]
-
-
Dimerization of the Nitrene Precursor:
-
Cause: The nitrene precursor can react with itself, particularly at higher concentrations and temperatures, to form azo compounds (R-N=N-R).
-
Solution: Use a slow addition protocol for the nitrene precursor to maintain a low instantaneous concentration. Running the reaction at a lower temperature can also suppress this side reaction.
-
-
Solvent Reactivity:
-
Cause: If the solvent has reactive C-H bonds (e.g., THF) or can be oxidized, it may react with the nitrene intermediate.
-
Solution: Choose a relatively inert solvent for the reaction, such as dichloromethane, toluene, or benzene.
-
Mechanistic Pathway of a Common Side Reaction:
Caption: Competing pathways in aziridination.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify 7-azabicyclo[4.1.0]heptane and separate the stereoisomers?
A1: Purification is typically achieved by column chromatography on silica gel. The separation of diastereomers (endo and exo) is often possible using standard silica gel chromatography with a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes). The separation of enantiomers requires a chiral stationary phase, most commonly through chiral High-Performance Liquid Chromatography (HPLC). The choice of the chiral column and the mobile phase will depend on the specific N-substituent of the aziridine.
Q2: How can I confirm the stereochemistry of my product?
A2: The relative stereochemistry (endo vs. exo) can usually be determined by 1H NMR spectroscopy, often with the aid of 2D NMR techniques like NOESY, which can show through-space correlations between protons on the aziridine ring and the cyclohexane ring. The absolute stereochemistry of an enantiomerically enriched product is typically determined by X-ray crystallography of a suitable crystalline derivative or by comparison of its optical rotation to a known standard.
Q3: Are there any safety concerns I should be aware of when working with aziridination reagents?
A3: Yes, several reagents used in aziridination reactions require careful handling.
-
Azides: Many organic azides are potentially explosive and should be handled with care, avoiding heat, shock, and friction. It is advisable to work on a small scale initially and to use appropriate personal protective equipment.
-
Iminoiodinanes: Some iminoiodinane reagents can be unstable and should be stored at low temperatures.[2]
-
Oxidants: Reactions often employ strong oxidants, which should be handled in a well-ventilated fume hood.
Q4: Can I synthesize the parent N-H 7-azabicyclo[4.1.0]heptane directly?
A4: The direct synthesis of N-H aziridines from olefins is challenging because the N-H aziridine product is often more reactive than the starting olefin and can undergo further reactions. A common strategy is to first synthesize an N-protected derivative (e.g., N-tosyl or N-Boc) and then remove the protecting group in a subsequent step. The tosyl group can be removed under reductive conditions, and the Boc group can be removed with acid.
Detailed Experimental Protocols
Protocol 1: Diastereoselective Rh(II)-Catalyzed Aziridination of Cyclohexene
This protocol is adapted from methodologies that have demonstrated control over stereoselectivity in related systems.[1]
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the rhodium(II) catalyst precursor (e.g., Rh₂(OAc)₄, 1 mol%).
-
Add the appropriate chiral ligand (e.g., a chiral carboxamidate, 1.1 mol%) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Stir the mixture at room temperature for 1-2 hours to allow for ligand exchange and formation of the active catalyst.
-
-
Aziridination Reaction:
-
To the flask containing the catalyst, add cyclohexene (1.2 equivalents).
-
In a separate flask, prepare a solution of the nitrene precursor (e.g., a sulfonyl azide, 1.0 equivalent) in the same anhydrous solvent.
-
Add the solution of the nitrene precursor to the reaction mixture dropwise over a period of 2-4 hours using a syringe pump.
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the diastereomers.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.
-
Determine the enantiomeric excess of each diastereomer by chiral HPLC analysis.
-
References
-
Google Patents. (n.d.). Preparation method for 7-methyl-aza-bicyclo[3][4]heptane. Retrieved February 2, 2026, from
-
Organic Chemistry Portal. (n.d.). Synthesis of aziridines. Retrieved February 2, 2026, from [Link]
- Sato, T., Mori, T., Sugiyama, T., Ishibashi, H., & Ikeda, M. (1994). Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.
- Gross, P., Im, H., Laws, D., Park, B., Baik, M. H., & Blakey, S. B. (2024). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society, 146(2), 1447–1454.
- Avenoza, A., Busto, J. H., Canal, N., Fernández-Recio, M. A., Peregrina, J. M., & Rodríguez, F. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(3), 545-548.
- Faucher, A. M., & Tius, M. A. (2011). Efficient Access to Chiral Trisubstituted Aziridines via Catalytic Enantioselective Aza-Darzens Reactions.
-
Gross, P., Im, H., Laws, D., Park, B., Baik, M. H., & Blakey, S. B. (2024). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society. [Link]
-
Macmillan Group. (2004, April 14). Catalytic Enantioselective Aziridinations. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 7-Azabicyclo[4.1.0]heptane. Retrieved February 2, 2026, from [Link]
- Samadi, A., D'hooghe, M., & De Kimpe, N. (2010). Synthesis of new 7-azabicyclo[2.2.
- Wulff, W. D. (2008). Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL. Accounts of Chemical Research, 41(11), 1461-1471.
Sources
managing the stability of 7-Azabicyclo[4.1.0]heptane under reaction conditions
A Guide to Navigating the Stability and Reactivity of a Versatile Synthetic Intermediate
Welcome to the technical support center for 7-Azabicyclo[4.1.0]heptane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the stability of this valuable bicyclic aziridine under various reaction conditions. Drawing upon established chemical principles and field-proven insights, this guide offers troubleshooting advice and frequently asked questions to ensure the successful application of 7-Azabicyclo[4.1.0]heptane in your synthetic endeavors.
Introduction to the Stability of 7-Azabicyclo[4.1.0]heptane
7-Azabicyclo[4.1.0]heptane, a strained bicyclic amine, is a versatile building block in organic synthesis, offering a gateway to a diverse array of functionalized cyclohexylamines and other nitrogen-containing scaffolds.[1] However, the inherent ring strain of the aziridine moiety also renders the molecule susceptible to degradation under certain conditions. Understanding the factors that influence its stability is paramount to achieving desired reaction outcomes and avoiding unwanted side products.
The principal mode of decomposition for 7-Azabicyclo[4.1.0]heptane is through the opening of the three-membered aziridine ring. This process can be initiated by various factors, including acidic or basic conditions, elevated temperatures, and the presence of certain nucleophiles or electrophiles. The following sections will delve into specific challenges you may encounter and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction is showing unexpected side products, and I suspect decomposition of the 7-Azabicyclo[4.1.0]heptane starting material. What are the most common causes of instability?
Answer:
The instability of 7-Azabicyclo[4.1.0]heptane typically arises from the facile opening of the aziridine ring, which is driven by the release of ring strain. The primary culprits for this decomposition are:
-
Acidic Conditions: Protic and Lewis acids can protonate or coordinate to the nitrogen atom, activating the ring towards nucleophilic attack. This can lead to a variety of ring-opened products, depending on the nucleophiles present in the reaction mixture. Even trace amounts of acidic impurities can catalyze this degradation.
-
Elevated Temperatures: While possessing a degree of thermal stability, prolonged exposure to high temperatures can induce thermal decomposition. The exact temperature at which significant decomposition occurs can be influenced by the solvent and other components of the reaction mixture.
-
Presence of Strong Nucleophiles: Potent nucleophiles can directly attack the carbon atoms of the aziridine ring, leading to its opening. The regioselectivity of this attack is influenced by steric and electronic factors.
-
Polymerization: Under certain conditions, particularly in the presence of acid catalysts, 7-Azabicyclo[4.1.0]heptane can undergo polymerization.[2] This is a common issue with aziridines and can lead to the formation of intractable polymeric materials, significantly reducing the yield of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for diagnosing 7-Azabicyclo[4.1.0]heptane instability.
FAQ 2: I am planning a reaction under acidic conditions. How can I minimize the degradation of 7-Azabicyclo[4.1.0]heptane?
Answer:
While it is challenging to completely prevent ring-opening in the presence of strong acids, several strategies can be employed to mitigate this decomposition pathway:
-
Choice of Acid: Opt for the mildest acid that can effectively catalyze your desired transformation. In some cases, a weaker Lewis acid may be preferable to a strong Brønsted acid.
-
Stoichiometry and Addition: Use the acid in catalytic amounts whenever possible. If a stoichiometric amount is required, consider slow addition of the acid at a low temperature to control the initial exothermic reaction and minimize the concentration of the activated aziridinium species at any given time.
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. Low temperatures will decrease the rate of the acid-catalyzed ring-opening.
-
Protecting Groups: If the reaction chemistry allows, consider protecting the aziridine nitrogen with an electron-withdrawing group (e.g., Boc, Cbz, or a sulfonyl group). This reduces the basicity of the nitrogen, making it less susceptible to protonation. However, be aware that some protecting groups can also activate the ring towards nucleophilic attack in other ways.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to minimize the exposure time of the product and remaining starting material to the acidic conditions.
Table 1: Influence of Acid on 7-Azabicyclo[4.1.0]heptane Stability
| Acid Type | Strength | Potential for Degradation | Mitigation Strategy |
| Strong Brønsted Acid (e.g., HCl, H₂SO₄) | High | Very High | Use catalytic amounts, low temperature, slow addition. |
| Weaker Brønsted Acid (e.g., Acetic Acid) | Moderate | Moderate | Generally safer, but still monitor for ring-opening. |
| Strong Lewis Acid (e.g., AlCl₃, TiCl₄) | High | High | Can coordinate strongly to nitrogen, activating the ring. Use with caution at low temperatures. |
| Weaker Lewis Acid (e.g., ZnCl₂, MgBr₂) | Moderate | Moderate to Low | Often a good compromise for catalysis with reduced degradation. |
FAQ 3: My reaction mixture has become viscous and is yielding a sticky, insoluble material. What is happening and how can I prevent it?
Answer:
The formation of a viscous or solid, insoluble material is a strong indication of acid-catalyzed polymerization . The aziridine ring can be opened by an acid to form a reactive aziridinium ion, which is then attacked by the nitrogen of another 7-azabicyclo[4.1.0]heptane molecule, initiating a chain-growth polymerization.
Mechanism of Acid-Catalyzed Polymerization:
Caption: Simplified mechanism of acid-catalyzed polymerization of 7-Azabicyclo[4.1.0]heptane.
Preventative Measures:
-
Strictly Anhydrous and Inert Conditions: Moisture can be a source of protons. Ensure your reaction is set up under a dry, inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
Control of Acidity: As detailed in FAQ 2, carefully control the amount and type of acid used. If possible, use a non-nucleophilic base to scavenge any adventitious acid.
-
Reaction Concentration: Running the reaction at a lower concentration can disfavor the intermolecular polymerization reaction.
-
Order of Addition: Add the 7-azabicyclo[4.1.0]heptane slowly to the reaction mixture containing the other reagents, rather than adding reagents to the neat aziridine.
-
Use of Polymerization Inhibitors: In some cases, small amounts of radical inhibitors (for radical-initiated polymerization) or specific cationic polymerization inhibitors may be beneficial, though their compatibility with the desired reaction must be verified.
FAQ 4: How does the N-substituent affect the stability of the 7-azabicyclo[4.1.0]heptane ring?
Answer:
The nature of the substituent on the aziridine nitrogen has a profound impact on the stability and reactivity of the ring.
-
N-Alkyl Groups: Alkyl groups are electron-donating and slightly increase the basicity of the nitrogen, potentially making it more susceptible to protonation. However, they can also provide steric hindrance that may slow down nucleophilic attack.
-
N-Aryl Groups: Aryl groups are generally electron-withdrawing, reducing the nitrogen's basicity and making the ring less prone to acid-catalyzed decomposition.
-
N-Acyl and N-Sulfonyl Groups (Electron-Withdrawing Groups): These groups significantly decrease the nucleophilicity and basicity of the nitrogen atom, making the aziridine much more stable towards acidic conditions. However, they also activate the ring carbons towards nucleophilic attack, as the electron density is pulled away from the ring. This is a common strategy to facilitate controlled ring-opening reactions.
Table 2: Effect of N-Substitution on Stability and Reactivity
| N-Substituent | Electronic Effect | Stability to Acid | Reactivity to Nucleophiles |
| -H (Unsubstituted) | Neutral | Low | Moderate |
| -Alkyl (e.g., -CH₃) | Electron-donating | Low to Moderate | Moderate |
| -Aryl (e.g., -Ph) | Electron-withdrawing | Moderate | High |
| -Acyl (e.g., -COCH₃) | Strongly Electron-withdrawing | High | Very High |
| -Sulfonyl (e.g., -SO₂Ph) | Strongly Electron-withdrawing | High | Very High |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Involving 7-Azabicyclo[4.1.0]heptane
-
Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon).
-
Inert Atmosphere: Assemble the reaction apparatus under an inert atmosphere.
-
Solvent and Reagents: Use anhydrous solvents and ensure all reagents are free from acidic impurities.
-
Reaction Setup: To a solution of the other reactants in the chosen anhydrous solvent at the desired temperature (preferably low, e.g., 0 °C or -78 °C), add the 7-Azabicyclo[4.1.0]heptane dropwise via a syringe.
-
Monitoring the Reaction: Follow the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR).
-
Work-up: Upon completion, quench the reaction appropriately. For acid-sensitive products, a basic work-up (e.g., with aqueous sodium bicarbonate) is recommended.
-
Purification: Purify the product using standard techniques such as column chromatography, distillation, or recrystallization.
Protocol 2: Monitoring for Decomposition by Thin-Layer Chromatography (TLC)
-
Sample Preparation: Take a small aliquot from the reaction mixture and dilute it with a suitable solvent.
-
TLC Plate: Spot the diluted sample onto a silica gel TLC plate alongside a spot of the pure 7-Azabicyclo[4.1.0]heptane starting material.
-
Elution: Develop the TLC plate using an appropriate solvent system.
-
Visualization: Visualize the spots under UV light (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate or ninhydrin for the free amine).
-
Analysis: The appearance of new spots, particularly a streak from the baseline, can indicate the formation of polar, ring-opened products or polymerization.
Conclusion
7-Azabicyclo[4.1.0]heptane is a powerful synthetic tool, but its successful application hinges on a thorough understanding of its stability profile. By carefully controlling reaction parameters such as temperature, pH, and the nature of reactants, researchers can effectively mitigate unwanted decomposition pathways. This guide provides a foundational framework for troubleshooting common issues and making informed decisions in the laboratory to harness the full synthetic potential of this versatile intermediate.
References
- Siebert, M. R., Yudin, A. K., & Tantillo, D. J. (2008). Cycloaddition/Ring Opening Reaction Sequences of N-Alkenyl Aziridines: Influence of the Aziridine Nitrogen on Stereoselectivity. Organic Letters, 10(1), 56-60.
- Stepanov, R. S., Kruglyakova, L. A., & Astachov, A. M. (n.d.). The thermal decomposition of azidopyridines.
- Google Patents. (n.d.). Preparation method for 7-methyl-aza-bicyclo[4.1.0]heptane.
- Butler, C. R. (2004). AZIRIDINES: RETHINKING THEIR APPLICATION AND MANIPULATION IN SYNTHESIS. University of Illinois Urbana-Champaign.
- Ghorai, M. K., & Kumar, A. (2024). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Molecules, 29(21), 4989.
- Fluorochem. (n.d.). 7-Azabicyclo[4.1.0]Heptane.
- PubChem. (n.d.). 7-Azabicyclo[4.1.0]heptane.
- Beisler, J. A. (1975). Kinetics and Mechanisms of Degradation of the Antileukemic Agent 5-azacytidine in Aqueous Solutions. Journal of Pharmaceutical Sciences, 64(1), 138-142.
- National Center for Biotechnology Information. (n.d.). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles.
- Stepanov, R. S., Kruglyakova, L. A., & Astachov, A. M. (n.d.). Thermal Decomposition of Azidonitramines.
- Pal, S., & Ghorai, M. K. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Journal of Visualized Experiments, (138), e57931.
- Siebert, M. R., Yudin, A. K., & Tantillo, D. J. (2008). Cycloaddition/ring opening reaction sequences of N-alkenyl aziridines: influence of the aziridine nitrogen on stereoselectivity. Organic Letters, 10(1), 56-60.
- ResearchGate. (n.d.).
- Omelian, T. V., Ostapchuk, E. N., Dobrydnev, A. V., & Grygorenko, O. O. (2023). Expedient Synthesis of 6-Functionalized Azabicyclo[4.1.0]heptane Derivatives. ChemistrySelect, 8(48), e202303581.
- ResearchGate. (n.d.). 4 questions with answers in AZIRIDINES.
- Anderson, D. J., Gilchrist, T. L., & Rees, C. W. (1971). 7-Azabicyclo[2.2.1]heptane N-imide as an intermediate in the thermal decomposition of N-amino-7-azabicyclo[2.2.1]heptane and the corresponding benzenesulphonamide.
- Ciapetta, F. G., & Kilpatrick, M. (1948). Kinetics of Hydrolysis of Aziridines in Moderately Concentrated Mineral Acids. Relationship of Parameters to Reaction. Journal of the American Chemical Society, 70(2), 639-646.
- Singh, M. S., & Singh, A. K. (2021). A Review on Recent Advances in the Synthesis of Aziridines and their Applications in Organic Synthesis. Current Organic Synthesis, 18(5), 452-473.
- PolyAziridine LLC. (n.d.). Reaction Mechanism.
- Schomaker, J. M. (2020). Reactivity of Anomalous Aziridines for Versatile Access to High Fsp3 Amine Chemical Space. Accounts of Chemical Research, 53(6), 1265-1279.
- Pal, S., & Ghorai, M. K. (2018). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Journal of Visualized Experiments, (138), e57931.
- Etchells, J. (1993). The control of runaway polymerisation reactions by inhibition techniques. IChemE Symposium Series, (134), 205-218.
- Smolecule. (n.d.). Buy 3-Azabicyclo[4.1.0]heptan-1-ol.
- Doyle, A. G., & Jacobsen, E. N. (2007). Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis.
- Guillaume, S. M., & Williams, C. K. (2015). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry, 6(45), 7861-7876.
- Fanta, P. E. (1954). Cyclohexenimine (7-Azabicyclo [4.1.0]heptane) and the Stereochemistry of Ethylenimine Ring-closure and Opening1. Journal of the American Chemical Society, 76(11), 2911-2913.
- Kitagawa, O., Miyaji, S., Yamada, Y., Fujiwara, H., & Taguchi, T. (2003). Iodine Atom Transfer [3 + 2] Cycloaddition Reaction with Electron-Rich Alkenes Using N-Tosyliodoaziridine Derivatives as Novel Azahomoallyl Radical Precursors. The Journal of Organic Chemistry, 68(8), 3184-3189.
- Smolecule. (n.d.). Buy 3-Azabicyclo[4.1.0]heptan-1-ol.
- Palchikov, V. A. (2023). BICYCLIC METHYLENE AZIRIDINE IN REACTIONS WITH C- AND N-NUCLEOPHILES. Ukrainian Chemistry Journal, 89(10), 3-13.
- ResearchGate. (n.d.). NBS-Mediated Aziridination Between Styrenes and Amides under Transition Metal-Free Conditions.
- The Essential Role of 7-Azabicyclo[4.1.0]heptane in Modern Chemical Synthesis. (2026, January 24). Tejahn.
- Andruzzi, F., Li, S., Pilcher, G., & Heatley, F. (1987). Enthalpy of polymerisation of 7-oxabicyclo[4.1.0]heptane. Die Makromolekulare Chemie, 188(11), 2643-2650.
- Benchchem. (n.d.). tert-butyl N-[(1R,3R,6S)-7-azabicyclo[4.1.
Sources
Technical Support Center: Catalyst Optimization for 7-Azabicyclo[4.1.0]heptane Synthesis
Subject: Optimization of Catalyst Loading & Troubleshooting for Cyclohexene Aziridination Applicable Protocols: Copper(I/II) and Rhodium(II) Catalyzed Nitrene Transfer Target Molecule: 7-Azabicyclo[4.1.0]heptane (and N-functionalized derivatives)
Core Directive & Executive Summary
This guide addresses the synthesis of 7-azabicyclo[4.1.0]heptane scaffolds via the catalytic aziridination of cyclohexene. This transformation is a benchmark for nitrene transfer efficiency but is plagued by a critical competition between aziridination (desired C=C addition) and allylic amination (undesired C-H insertion).
The Optimization Paradox:
-
High Catalyst Loading (>10 mol%): Ensures conversion but promotes metal-mediated side reactions (radical recombination) and complicates purification.
-
Low Catalyst Loading (<1 mol%): Economical but susceptible to "catalyst death" via ligand oxidation or product inhibition, leading to stalled reactions.
Recommended Starting Point: For initial screening, utilize Cu(OTf)₂ (5 mol%) with a bis(oxazoline) ligand. For scale-up, optimization down to 1-2 mol% is viable only if reagent purity (specifically the nitrene source) is strictly controlled.
Catalyst Selection & Loading Protocol
A. Catalyst Systems Comparison
| Catalyst Class | Typical Loading | Mechanism | Pros | Cons |
| Copper(I/II) + Bis(oxazoline) | 2.0 – 10.0 mol% | Redox shuttle (CuI/CuIII) | Low cost; Tunable enantioselectivity (Evans type). | Sensitive to moisture; Requires excess alkene. |
| Rhodium(II) Dimers (e.g., Rh₂(esp)₂) | 0.1 – 2.0 mol% | Concerted Nitrene Transfer | Extremely active; Low loading; High turnover number (TON). | Prohibitively expensive; Hard to remove trace metal. |
| Cobalt(II) Porphyrins | 2.0 – 5.0 mol% | Metalloradical (MRC) | Excellent for C-H amination suppression. | Slower kinetics; Ligand synthesis is complex. |
B. Standard Operating Procedure (Copper-Catalyzed)
Objective: Synthesis of N-Tosyl-7-azabicyclo[4.1.0]heptane.
-
Catalyst Activation:
-
Charge a flame-dried Schlenk flask with Cu(OTf)₂ (5 mol%) and the Bis(oxazoline) ligand (5.5 mol%) .
-
Add anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN). Stir for 1 hour to form the active complex (solution turns deep blue/green).
-
-
Substrate Addition:
-
Add Cyclohexene (5.0 equiv) . Note: Excess alkene acts as a "nitrene sponge" to prevent dimerization of the nitrene source.
-
-
Nitrene Source Addition (The Critical Step):
-
Add PhI=NTs (1.0 equiv) .
-
CRITICAL: Do not add all at once. Add in 4 portions over 1 hour or use a syringe pump. High instantaneous concentration of PhI=NTs favors catalyst decomposition.
-
-
Monitoring:
-
Monitor via TLC (Silica, Hexane/EtOAc 4:1). The aziridine product is typically less polar than the sulfonamide byproduct.
-
Troubleshooting Guide (FAQ)
Q1: The reaction stalls at 50% conversion. Adding more nitrene source doesn't help. Why?
Diagnosis: Catalyst Deactivation (Ligand Oxidation). Mechanism: The highly electrophilic metal-nitrene intermediate can attack its own ligand if the alkene concentration is too low locally. Solution:
-
Increase Alkene Equivalents: Move from 1.5 equiv to 5.0 equiv relative to the nitrene source.
-
Slow Addition: Decrease the addition rate of PhI=NTs. This keeps the steady-state concentration of the aggressive metal-nitrene species low, forcing it to react with the alkene rather than the ligand.
Q2: I see a large amount of allylic amination byproduct (C-H insertion) instead of the aziridine.
Diagnosis: Radical Pathway Leakage. Context: Cyclohexene has reactive allylic protons. If the metal-nitrene species has significant radical character (common with simple Cu salts without ligands), it will abstract a hydrogen atom. Solution:
-
Switch Ligands: Use bulky ligands (e.g., t-Bu-BOX ) to sterically shield the metal center, favoring the concerted addition over the radical abstraction.
-
Lower Temperature: Run the reaction at 0°C or -20°C. Aziridination has a lower activation energy than C-H insertion; cooling favors the kinetic product (aziridine).
Q3: How do I remove residual Copper/Rhodium from the final product?
Diagnosis: Metal Contamination. Solution:
-
For Copper: Wash the organic layer with 10% aqueous EDTA or aqueous NH₄OH (ammonia) during workup. The ammonia forms a water-soluble deep blue complex [Cu(NH₃)₄]²⁺.
-
For Rhodium: Use a thiourea-functionalized silica scavenger resin (stir crude mixture for 4 hours).
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the specific points where "Catalyst Loading" decisions impact the outcome (Cycle vs. Death).
Caption: Figure 1.[1][2][3] Catalytic cycle of Copper-mediated aziridination. The "Metal-Nitrene" species is the bifurcation point: it can productively form aziridine, destructively attack the ligand (Catalyst Death), or abstract a proton (Side Product).
Advanced Optimization: Design of Experiments (DoE)
When optimizing loading below 2 mol%, "One Factor at a Time" (OFAT) often fails because loading interacts with Temperature and Concentration .
Suggested 2-Level Factorial Design:
| Factor | Low Setting (-) | High Setting (+) | Rationale |
| Catalyst Loading | 1.0 mol% | 5.0 mol% | Assess turnover capability. |
| Temperature | 0°C | 25°C | Balance rate vs. selectivity (C-H insertion). |
| Addition Time | 10 min | 60 min | Control steady-state concentration of nitrene. |
Interpretation:
-
If Yield drops significantly at Low Loading (-) / Fast Addition (-), your catalyst is dying due to nitrene overdose. Action: Increase addition time.
-
If Selectivity (Aziridine:Amine ratio) drops at High Temp (+), the radical pathway is accessible. Action: Cool the reaction.
References
-
Evans, D. A., Faul, M. M., & Bilodeau, M. T. (1994). Development of the Copper-Catalyzed Olefin Aziridination Reaction. Journal of the American Chemical Society.[4][5]
-
Li, Z., Conser, K. R., & Jacobsen, E. N. (1993). Asymmetric Alkene Aziridination with Readily Available Chiral Diimine-Based Catalysts.[6] Journal of the American Chemical Society.[4][5]
-
Espino, C. G., & Du Bois, J. (2001). A Rh-Catalyzed C-H Insertion Reaction for the Oxidative Conversion of Carbamates to Oxazolidinones. Angewandte Chemie International Edition. (Note: Cited for mechanistic parallels in Rh-nitrene transfer stability).
-
Lebel, H., & Huard, K. (2007). De Novo Synthesis of N-Sulfonyloxaziridines and Their Application to the Copper-Catalyzed Aziridination of Olefins. Organic Letters.
Sources
- 1. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic studies of aziridine formation catalyzed by mononuclear non-heme-iron enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Aziridine synthesis by aziridination [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to 1H and 13C NMR Analysis of 7-Azabicyclo[4.1.0]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 7-azabicyclo[4.1.0]heptane scaffold, a bicyclic system featuring a cyclohexane ring fused to an aziridine ring, is a key structural motif in a variety of biologically active molecules and synthetic intermediates. A thorough understanding of its three-dimensional structure and electronic environment is paramount for predicting its reactivity, designing novel derivatives, and elucidating its mechanism of action in biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H and ¹³C analysis, stands as the most powerful tool for the detailed structural characterization of these molecules in solution.
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 7-azabicyclo[4.1.0]heptane derivatives. Moving beyond a simple catalog of chemical shifts, we will explore the underlying principles that govern the spectral features of this unique bicyclic system. By comparing the spectra of substituted derivatives with the parent compound and its constituent rings (cyclohexane and aziridine), we will elucidate the influence of the fused ring system and various substituents on chemical shifts and coupling constants. This guide will also furnish detailed experimental protocols and showcase the application of two-dimensional (2D) NMR techniques for unambiguous signal assignment.
The Structural Landscape: Understanding the 7-Azabicyclo[4.1.0]heptane Core
The rigid, fused-ring structure of 7-azabicyclo[4.1.0]heptane imposes significant conformational constraints that are directly reflected in its NMR spectra. The cyclohexane ring is forced into a flattened chair or boat-like conformation depending on the substitution pattern, while the three-membered aziridine ring introduces significant ring strain. This unique geometry leads to distinct chemical shift ranges and coupling constant patterns that are characteristic of this scaffold.
The numbering convention for the 7-azabicyclo[4.1.0]heptane ring system is crucial for unambiguous spectral assignment. The nitrogen atom is designated as position 7, and the bridgehead carbons are C1 and C6.
Deciphering the Code: ¹H and ¹³C NMR Spectral Features
A comprehensive analysis of the NMR spectra of 7-azabicyclo[4.1.0]heptane derivatives requires a detailed understanding of the expected chemical shifts and coupling constants for each position.
¹H NMR Analysis: Probing the Proton Environment
The proton NMR spectrum of a 7-azabicyclo[4.1.0]heptane derivative provides a wealth of information regarding the electronic environment and spatial relationships of the protons.
Characteristic Chemical Shifts:
-
Aziridine Protons (H1 and H6): The protons on the bridgehead carbons of the aziridine ring (H1 and H6) are typically the most deshielded protons of the bicyclic core, appearing in the range of δ 2.0-3.5 ppm . Their exact chemical shift is highly sensitive to the nature of the substituent on the nitrogen atom. Electron-withdrawing groups on the nitrogen, such as a tosyl group, will shift these protons downfield. For instance, in N-(p-Toluensulfonyl)-7-azabicyclo[4.1.0]heptane, the aziridine protons appear as a broad singlet at approximately δ 2.97 ppm.
-
Cyclohexane Protons (H2, H3, H4, H5): The protons on the cyclohexane ring typically resonate in the upfield region of the spectrum, between δ 1.0-2.0 ppm . The axial and equatorial protons at each position will have distinct chemical shifts due to the anisotropic effect of the C-C bonds in the ring. Generally, axial protons are more shielded and appear at a higher field (lower ppm) than their equatorial counterparts. The multiplets for these protons are often complex and overlapping, necessitating the use of 2D NMR techniques for complete assignment.
Key Coupling Constants:
The analysis of proton-proton coupling constants (J-values) is fundamental for determining the stereochemistry of the molecule.
-
Geminal Coupling (²J): The coupling between two protons on the same carbon atom is typically in the range of 12-15 Hz for the cyclohexane ring protons.
-
Vicinal Coupling (³J): The coupling between protons on adjacent carbon atoms is highly dependent on the dihedral angle between them, as described by the Karplus equation. This is particularly useful for differentiating between cis and trans relationships of substituents on the cyclohexane ring.
-
Axial-Axial (³Jaa): Large coupling constants (8-12 Hz) are observed.
-
Axial-Equatorial (³Jae): Small coupling constants (2-5 Hz) are observed.
-
Equatorial-Equatorial (³Jee): Small coupling constants (2-5 Hz) are observed.
-
-
Aziridine Ring Couplings: The coupling constants within the aziridine ring are also informative. The cis-coupling constant (³Jcis) is typically larger (6-9 Hz) than the trans-coupling constant (³Jtrans) (3-6 Hz).
¹³C NMR Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule.
Characteristic Chemical Shifts:
-
Aziridine Carbons (C1 and C6): The bridgehead carbons of the aziridine ring are significantly shielded due to the ring strain and the electronegativity of the nitrogen atom. They typically resonate in the range of δ 30-45 ppm . The chemical shift of these carbons is also influenced by the N-substituent.
-
Cyclohexane Carbons (C2, C3, C4, C5): The carbons of the cyclohexane ring appear in the aliphatic region of the spectrum, generally between δ 20-35 ppm .
Comparative Analysis: Understanding Substituent and Structural Effects
To fully appreciate the nuances of the NMR spectra of 7-azabicyclo[4.1.0]heptane derivatives, it is instructive to compare them with simpler, related molecules and with derivatives bearing different substituents.
Comparison with Aziridine and Cyclohexane
| Compound | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aziridine | 1.48 (s) | 18.1 |
| Cyclohexane | 1.44 (s) | 27.1 |
| 7-Azabicyclo[4.1.0]heptane | H1/H6: ~2.5-3.0H2-H5: ~1.2-1.9 | C1/C6: ~35-40C2-C5: ~22-28 |
Data for aziridine and cyclohexane are from standard reference sources. Data for 7-azabicyclo[4.1.0]heptane is estimated based on typical values for similar structures.
The fusion of the aziridine and cyclohexane rings results in a downfield shift of the bridgehead protons (H1/H6) and carbons (C1/C6) compared to unsubstituted aziridine. This is due to the increased rigidity of the bicyclic system and the influence of the cyclohexane ring. The cyclohexane protons and carbons in the bicyclic system show a more complex pattern of shifts compared to the single peak of cyclohexane, reflecting the fixed chair-like conformation and the presence of axial and equatorial positions.
The Influence of N-Substituents
The electronic nature of the substituent on the nitrogen atom has a profound effect on the chemical shifts of the adjacent aziridine protons and carbons.
| Derivative | H1/H6 Chemical Shift (ppm) | C1/C6 Chemical Shift (ppm) |
| N-Tosyl-7-azabicyclo[4.1.0]heptane | ~2.97 | ~39.8 |
| N-Methyl-7-azabicyclo[4.1.0]heptane | ~2.3-2.5 | ~42-44 |
| N-Benzoyl-7-azabicyclo[4.1.0]heptane | ~3.0-3.2 | ~40-42 |
Note: These are approximate values gathered from various sources and may vary depending on the solvent and other experimental conditions.
As illustrated in the table, electron-withdrawing groups like tosyl and benzoyl cause a significant downfield shift of the H1/H6 protons and C1/C6 carbons compared to an electron-donating group like methyl. This is due to the deshielding effect of the electron-withdrawing group, which reduces the electron density around the aziridine ring.
Experimental Protocols: A Practical Guide
Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.
Standard ¹H and ¹³C NMR Acquisition
Sample Preparation:
-
Accurately weigh 5-10 mg of the 7-azabicyclo[4.1.0]heptane derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift referencing.
-
Ensure the solution is homogeneous. If necessary, gently warm the sample or use sonication to aid dissolution.
-
Filter the solution through a small plug of glass wool into the NMR tube to remove any particulate matter.
Instrumental Parameters:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal resolution.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a concentrated sample.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled single-pulse experiment with NOE (e.g., zgpg30).
-
Spectral Width: Typically 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Advanced Analysis with 2D NMR Spectroscopy
For complex derivatives or for unambiguous assignment of all signals, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out the connectivity of the proton spin systems within the cyclohexane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It provides a powerful method for assigning the ¹³C signals based on the already assigned ¹H signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for linking different spin systems together, confirming the overall structure of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments reveal correlations between protons that are close to each other in space, regardless of whether they are directly bonded. They are essential for determining the stereochemistry and conformation of the molecule, for example, by identifying through-space interactions between axial and equatorial protons.
Conclusion: A Powerful Analytical Tool
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of 7-azabicyclo[4.1.0]heptane derivatives. A thorough understanding of the characteristic chemical shifts, coupling constants, and the influence of substituents, combined with the application of 2D NMR techniques, allows for a complete and unambiguous assignment of the molecular structure. The insights gained from NMR analysis are critical for advancing the chemistry and therapeutic applications of this important class of compounds.
References
-
P. Mison, R. Martino, F. W. Wehrli. Org. Magn. Resonance 8, 90 (1976). [Link]
-
Supporting Information for "Light Empowered Aziridination of Olefins under Metal-Free Conditions". Beilstein J. Org. Chem.[Link]
-
Supporting Information for "Domino Ring-Opening/Cyclization of Vinyl- and Allenyl-Aziridines with Imines". Eur. J. Org. Chem.[Link]
-
PubChem Compound Summary for CID 549240, 7-Azabicyclo[4.1.0]heptane. National Center for Biotechnology Information. [Link]
-
NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]
-
Synthesis, resolution, and absolute configuration of trans-1-amino-2-dimethylaminocyclohexane. Tetrahedron: Asymmetry. [Link]
-
Enantioselective Intramolecular Copper-Catalyzed Aziridination of Sulfamates. Chem. Eur. J.[Link]
-
Hydroxylation of 1-azabicyclo[4.1.0]hept-3-enes formed by Diels-Alder reactions of benzyl 2H-azirine-3-carboxylate. J. Chem. Soc., Perkin Trans. 1. [Link]
-
Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. J. Vis. Exp.[Link]
-
Sequential Norrish-Yang Cyclization and C–C Cleavage/Cross-Coupling of a [4.1.0] Fused Saturated Azacycle. Org. Lett.[Link]
-
The ¹H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Precursors. ACS Omega. [Link]
-
Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Org. Biomol. Chem.[Link]
validation of stereochemistry in 7-Azabicyclo[4.1.0]heptane reactions
Executive Summary
In drug discovery, the 7-azabicyclo[4.1.0]heptane scaffold (cyclohexene imine) is a critical intermediate for synthesizing enantiopure trans-1,2-diaminocyclohexanes and amino-alcohols. The core challenge in utilizing this scaffold is not merely the chemical yield, but the rigorous validation of the stereochemical outcome. While the Fürst-Plattner rule predicts a trans-diaxial ring opening, steric bulk, protecting groups, and conformational locking can force deviations (e.g., trans-diequatorial or twist-boat products).
This guide objectively compares the three primary methodologies for validating this stereochemistry: High-Field NMR Spectroscopy , X-Ray Crystallography , and Chemical Correlation . We provide experimental protocols and data interpretation frameworks to ensure self-validating scientific rigor.
The Stereochemical Challenge: Mechanism & Causality
The nucleophilic opening of 7-azabicyclo[4.1.0]heptane is governed by the Fürst-Plattner rule (trans-diaxial effect).[1] The nucleophile attacks the carbon that allows the ring to transition directly into a chair conformation where the incoming nucleophile and the ring-opening nitrogen end up in a trans-diaxial relationship.
-
Expected Outcome: trans-1,2-disubstituted cyclohexane.
-
Risk: If the ring flips, the substituents become trans-diequatorial. If the nucleophile is mismatched or the N-protecting group is too bulky, the reaction may proceed via a twist-boat transition state, complicating analysis.
Visualization: The Fürst-Plattner Pathway
The following diagram illustrates the mechanistic causality required for the trans-diaxial outcome.
Figure 1: Mechanistic pathway showing the kinetic preference for trans-diaxial opening.
Comparative Analysis of Validation Methodologies
The following table compares the "performance" of validation methods based on throughput, resolution, and sample destruction.
| Feature | Method A: High-Field NMR ( | Method B: X-Ray Crystallography | Method C: Chemical Correlation |
| Primary Utility | Routine determination of relative stereochemistry ( | Absolute configuration determination. | Confirmation via known standards. |
| Throughput | High (10-30 mins/sample). | Low (Days to Weeks). | Medium (Requires synthesis). |
| Sample State | Solution (CDCl | Solid (Single Crystal required). | Solution/Solid. |
| Data Integrity | Self-Validating: | Absolute: Unambiguous 3D structure. | Inferred: Dependent on reference purity. |
| Limitations | Overlapping signals in complex mixtures; requires conformational rigidity. | Difficult to grow suitable crystals for oils/amorphous solids. | Labor-intensive; adds synthetic steps. |
| Recommendation | Primary Workflow | Gold Standard Verification | Last Resort |
Deep Dive: The NMR Validation Protocol
The most efficient validation method relies on the Karplus equation , which correlates the vicinal coupling constant (
The Self-Validating Logic
In a cyclohexane ring:
-
Trans-Diaxial (
): Dihedral angle . Hz . -
Trans-Diequatorial (
): Dihedral angle . Hz .[2][3] -
Cis (
): Dihedral angle . Hz .[2][3]
Critical Insight: To prove the Fürst-Plattner outcome, you must observe the large 10+ Hz coupling between the proton at C1 (bearing the nucleophile) and the proton at C2 (bearing the nitrogen). If
Experimental Protocol: NMR Analysis
Objective: Determine relative stereochemistry of the ring-opened product.
-
Sample Prep: Dissolve 5–10 mg of purified product in 0.6 mL CDCl
.-
Note: If signals overlap (common in cyclohexanes), switch to C
D (Benzene-d6) to induce an aromatic solvent induced shift (ASIS).
-
-
Acquisition:
-
Run standard
H NMR (minimum 400 MHz, ideally 600 MHz).ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Run 1D-TOCSY irradiating the H1 signal to isolate the spin system of the cyclohexane ring.
-
Run NOESY or ROESY to detect spatial proximity between H1/H2 and axial ring protons (H3
, H5 ).
-
-
Data Processing:
-
Apply a window function (Gaussian) to enhance resolution.
-
Manually pick peaks for H1 and H2.
-
Measure
.
-
Data Interpretation Table
| Observation ( | Conformation | Stereochemical Conclusion | Action |
| 10.0 -- 12.0 Hz | Chair (Diaxial) | Validated Trans-Diaxial | Proceed to next step. |
| 2.0 -- 5.0 Hz | Chair (Diequatorial) | Trans (Ring Flipped) | Confirm with NOE (H1 should NOT see H2). |
| 2.0 -- 5.0 Hz | Chair (Axial-Eq) | Cis (Inversion failed) | Reaction Failure: Check reagents. |
| Broad / Indistinct | Twist-Boat | Ambiguous | Perform Low-Temp NMR (-40°C) to freeze conformer. |
Experimental Workflow: Aziridine Opening & Validation
Scenario: Nucleophilic opening of N-tosyl-7-azabicyclo[4.1.0]heptane with benzylamine.
Step 1: Reaction Setup
-
Charge a flame-dried flask with N-tosyl-7-azabicyclo[4.1.0]heptane (1.0 equiv).
-
Dissolve in anhydrous CH
CN (0.2 M). -
Add Benzylamine (1.2 equiv) and catalyst (e.g., Sc(OTf)
, 10 mol% if required). -
Heat to 50°C under Ar for 12 hours.
-
TLC Monitor: Aziridines stain blue/purple with p-Anisaldehyde; products often stain darker/brown.
Step 2: Workup & Isolation
-
Concentrate and purify via flash chromatography (SiO
; Hexane/EtOAc gradient).[4] -
Isolate the major diastereomer.
Step 3: Validation Decision Tree
Use the following logic flow to determine the correct validation technique.
Figure 2: Decision matrix for selecting the appropriate validation method.
Step 4: Chemical Correlation (If NMR is ambiguous)
If
-
React the resulting 1,2-diamine (or amino-alcohol) with Phosgene or CDI.
-
Form the cyclic urea/carbamate .
-
The fused 5-membered ring forces a cis-fusion of the protons at the junction.
-
Analyze the NOE signal between the bridgehead protons. Strong NOE = cis-junction (derived from trans-substituents).
References
-
Paris, O. E., & Fanta, P. E. (1952). Cyclohexenimine (7-Azabicyclo[4.1.0]heptane) and the Stereochemistry of Ethylenimine Ring-closure and Opening.[5] Journal of the American Chemical Society, 74(5), 1213–1215. Link
-
Crotti, P., et al. (1996). Regiochemical control of the ring opening of 1,2-epoxides and 1,2-aziridines by metal salts. Tetrahedron, 52(41), 13007-13022. Link
-
Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Spin-Spin Coupling). Link
-
Trost, B. M., & Fandrick, D. R. (2003). Dynamic Kinetic Asymmetric Allylic Amination with Aziridines. Journal of the American Chemical Society, 125(39), 11836-11837. Link
Sources
Comparative Guide: 7-Azabicyclo[4.1.0]heptane vs. Aliphatic Aziridines in Organic Synthesis
Executive Summary: The Case for Conformational Locking
In the landscape of three-membered nitrogen heterocycles, 7-azabicyclo[4.1.0]heptane (cyclohexene imine) represents a distinct class of "conformational locks." Unlike simple aliphatic aziridines (e.g., 2-methylaziridine), which suffer from rotameric flexibility and regiochemical ambiguity, the 7-azabicyclo[4.1.0]heptane scaffold enforces a rigid half-chair geometry.[1]
For drug development professionals, this molecule is not merely a strained ring; it is a programmable logic gate for trans-diaxial stereocontrol .[1] This guide analyzes why this fused bicyclic system outperforms flexible alternatives when synthesizing trans-1,2-aminocyclohexanols and diamines—privileged scaffolds in neuroactive drugs and glycomimetics (e.g., Oseltamivir).[1]
Mechanistic Deep Dive: The Fürst-Plattner Rule
The critical differentiator between 7-azabicyclo[4.1.0]heptane and monocyclic aziridines is the Fürst-Plattner Rule (Trans-Diaxial Effect).
Monocyclic vs. Bicyclic Opening[1]
-
Monocyclic Aziridines: Nucleophilic attack is governed by steric hindrance (SN2 at the less substituted carbon) or carbocation stability (SN1-like at the more substituted carbon). The stereochemical outcome can be eroded by bond rotation prior to or during reaction.
-
7-Azabicyclo[4.1.0]heptane: The fusion to the six-membered ring prevents bond rotation. Nucleophilic attack is stereoelectronically obligate . The nucleophile must attack from a trajectory that leads directly to a chair-like transition state, yielding the trans-diaxial product.[2]
Pathway Visualization
The following diagram illustrates the energetic preference for the diaxial opening pathway inherent to the [4.1.0] system.
Figure 1: Mechanistic pathway showing the Fürst-Plattner rule preference for diaxial opening in fused aziridines.
Performance Comparison: 7-Aza vs. Monocyclic Aziridines
The following table contrasts the performance of 7-azabicyclo[4.1.0]heptane against standard activated aziridines (e.g., N-Tosyl-2-methylaziridine).
| Feature | 7-Azabicyclo[4.1.0]heptane (Fused) | 2-Methylaziridine (Monocyclic) | Impact on Synthesis |
| Regioselectivity | Absolute (in symmetric systems) or Steric/Conformer controlled (in substituted systems). | Variable. Mixtures of C2 vs. C3 attack are common depending on nucleophile/Lewis Acid. | 7-Aza eliminates regio-isomeric purification steps in symmetric precursors. |
| Stereocontrol | High. Exclusively trans-1,2 stereochemistry via rigid transition state. | Moderate. Inversion occurs, but rotameric flexibility can allow competing pathways.[1] | 7-Aza is essential for setting contiguous stereocenters (e.g., aminocyclitols).[1] |
| Ring Strain | High (~28 kcal/mol). Enhanced by torsional strain of the cyclohexane ring. | Moderate (~26 kcal/mol). | Fused systems often react faster with weak nucleophiles. |
| N-Activation | Required for efficiency (N-Ts, N-Acyl).[1] N-H is sluggish.[1] | Required for efficiency. | Similar activation profiles, but fused systems are more sensitive to steric bulk on the N-group.[1] |
| Scalability | High. Precursor (Cyclohexene) is cheap; solid handling is easy.[3] | Medium. Volatile, often toxic liquids. | 7-Aza derivatives are often crystalline solids, aiding purification.[1] |
Experimental Protocols
The following protocols are designed for reproducibility and safety . Aziridines are potent alkylating agents; all steps must be performed in a fume hood.
Protocol A: Synthesis of N-Tosyl-7-azabicyclo[4.1.0]heptane
Rationale: The N-Tosyl group activates the ring for nucleophilic attack and provides a UV chromophore for monitoring.
Reagents:
-
Cyclohexene (1.0 equiv)
-
Chloramine-T trihydrate (1.2 equiv)
-
Phenyltrimethylammonium tribromide (PTAB) (0.1 equiv - Catalyst)
-
Acetonitrile (Solvent)
Workflow:
-
Setup: Charge a round-bottom flask with Chloramine-T (15.0 mmol) and Acetonitrile (50 mL).
-
Addition: Add Cyclohexene (12.5 mmol) followed by PTAB (1.25 mmol) at room temperature.
-
Reaction: Stir vigorously for 12 hours. The reaction proceeds via an in-situ generation of an iodonium/bromonium-like species followed by nitrogen cyclization.
-
Workup: Filter off the precipitated sulfonamide byproduct. Concentrate the filtrate.
-
Purification: Dissolve residue in EtOAc, wash with water and brine. Recrystallize from Ethanol/Hexanes.
Protocol B: Stereoselective Ring Opening (Synthesis of trans-1,2-diamine)
Rationale: Demonstrates the Fürst-Plattner control using an azide nucleophile to generate a Vicinal Diamine precursor.
Reagents:
-
N-Tosyl-7-azabicyclo[4.1.0]heptane (1.0 equiv)
-
Sodium Azide (NaN3) (3.0 equiv)
-
Ammonium Chloride (NH4Cl) (1.1 equiv)
-
DMF/H2O (9:1) (Solvent)
Workflow:
-
Dissolution: Dissolve the aziridine (1.0 mmol) in DMF (5 mL).
-
Activation: Add NH4Cl (1.1 mmol). Note: Mild buffering prevents polymerization.[1]
-
Nucleophilic Attack: Add NaN3 (3.0 mmol) dissolved in minimal water (0.5 mL).
-
Heating: Heat to 65°C for 4-6 hours. Monitor by TLC (the aziridine spot will disappear; a more polar product spot appears).
-
Quench: Pour into ice water (20 mL). Extract with Diethyl Ether (3 x 15 mL).
-
Validation: 1H NMR will show the C1 and C2 protons with a coupling constant (
) of ~10-12 Hz, confirming the trans-diaxial relationship immediately following opening (before ring flip to diequatorial).
Strategic Application: Drug Discovery Scaffolds
The 7-azabicyclo[4.1.0]heptane moiety is a direct synthetic ancestor to the Oseltamivir (Tamiflu) class of antivirals.
Decision Matrix: When to use 7-Azabicyclo[4.1.0]heptane?
Figure 2: Strategic decision tree for selecting aziridine precursors.
Case Study: Oseltamivir Synthesis While industrial routes often use shikimic acid, total synthesis approaches utilize the 7-azabicyclo[4.1.0]heptane core (often with a diene component) to install the C4-amine and C5-acetamide functionalities with perfect relative stereochemistry. The rigid bicyclic nature ensures that the incoming nitrogen nucleophile is forced into the correct position relative to the existing oxygen functionality.
References
-
Mechanism of Ring Opening: Crotti, P., et al. "Regiochemical control in the ring opening of epoxides and aziridines."[1] Tetrahedron, 1994.[1]
-
Fürst-Plattner Rule: Fürst, A., & Plattner, P. A.[1] "Über Steroide und Sexualhormone." Helvetica Chimica Acta, 1949.[1]
-
Synthesis Protocol (Chloramine-T): Jeong, J. U., et al. "Bromine-catalyzed aziridination of olefins."[1] Journal of the American Chemical Society, 1997.[1]
-
Application in Synthesis: Trost, B. M., et al. "Asymmetric Synthesis of Oseltamivir."[1] Journal of the American Chemical Society, 2008.[1]
-
Comparative Reactivity: Sweeney, J. B.[1] "Aziridines: Epoxides’ Ugly Cousins?" Chemical Society Reviews, 2002.[1]
Sources
Enantiomeric Excess Determination for Chiral 7-Azabicyclo[4.1.0]heptane Derivatives
Executive Summary
The 7-azabicyclo[4.1.0]heptane scaffold—a fused aziridine-cyclohexane system—represents a unique challenge in chiral analysis. Its strained bicyclic nature, lack of strong chromophores in the parent structure, and the basicity of the aziridine nitrogen render standard enantioseparation protocols insufficient.
This guide objectively compares the two dominant methodologies for determining enantiomeric excess (ee) of these derivatives: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy via Chiral Derivatization .[1]
The Verdict:
-
For Quality Control (QC) & High Precision (>98% ee): Chiral HPLC on amylose-based stationary phases (e.g., Chiralpak AS-H/AD-H) is the gold standard.
-
For Rapid Screening & Absolute Configuration: 1H/19F NMR using Mosher’s acid derivatization is superior, offering structural insight without method development time.
The Analytical Challenge
Analyzing 7-azabicyclo[4.1.0]heptane derivatives requires navigating three specific physicochemical hurdles:
-
UV Invisibility: The core bicycle lacks a conjugated
-system. Unless the derivative contains an aryl group (e.g., N-benzyl, N-tosyl), UV detection is only possible at low wavelengths (<210 nm), where solvent cutoff becomes noise. -
Aziridine Instability: The strained three-membered ring is susceptible to acid-catalyzed ring opening. Acidic mobile phases or silica-based columns with high residual silanol activity can degrade the analyte during the run.
-
Basicity: The secondary amine (in N-H variants) interacts strongly with stationary phase silanols, leading to severe peak tailing and loss of resolution.
Method A: Chiral HPLC (The Gold Standard)
High-Performance Liquid Chromatography (HPLC) using polysaccharide-based chiral stationary phases (CSPs) remains the most robust method for quantifying ee with precision
Recommended Stationary Phases
Based on experimental data for fused aziridines, Amylose tris(3,5-dimethylphenylcarbamate) phases show the highest selectivity factors (
-
Primary Choice: Chiralpak AD-H / AD-3 (Amylose-based)
-
Secondary Choice: Chiralpak AS-H (Amylose-based) or Chiralcel OD-H (Cellulose-based)
Experimental Protocol
Prerequisite: If the analyte is the free amine (N-H), derivatize with p-toluenesulfonyl chloride (TsCl) or benzoyl chloride (BzCl) to introduce a UV chromophore and mask the basic nitrogen.
Step-by-Step Workflow:
-
Sample Preparation:
-
Dissolve 1 mg of the N-protected derivative in 1 mL of Ethanol/Hexane (1:1).
-
Filter through a 0.45
m PTFE syringe filter.
-
-
Mobile Phase Selection:
-
Standard: n-Hexane : Isopropanol (90:10 v/v).[2]
-
For N-H free bases (if UV is sufficient): Add 0.1% Diethylamine (DEA) to suppress silanol interactions. Do not use Trifluoroacetic acid (TFA) as it may open the aziridine ring.
-
-
Instrument Parameters:
-
Flow Rate: 0.5 – 1.0 mL/min.
-
Temperature: 25°C (Lowering to 10°C can improve resolution if
). -
Detection: UV at 254 nm (for Tosyl/Benzoyl derivatives) or 210 nm (for aliphatic derivatives).
-
Performance Data:
Literature indicates that N-tosyl-7-azabicyclo[4.1.0]heptane typically resolves on Chiralpak AD-H with a separation factor (
Method B: NMR Spectroscopy (Mosher's Method)[3][4]
When HPLC method development is too slow, or absolute configuration is unknown, derivatization with Mosher’s acid (MTPA) is the preferred alternative. This method relies on the magnetic anisotropy of the phenyl group in the MTPA auxiliary to shift the signals of the 7-azabicyclo protons differently for each diastereomer.
The Chemistry
The chiral secondary amine (7-azabicyclo[4.1.0]heptane) reacts with enantiopure
Experimental Protocol
Reagents:
-
(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl.
-
Dry Pyridine-d5 or CDCl3 with added pyridine.
Step-by-Step Workflow:
-
In-Tube Reaction:
-
Dissolve 5 mg of the 7-azabicyclo[4.1.0]heptane (free base) in 0.6 mL CDCl
in an NMR tube. -
Add 10
L of dry pyridine (acid scavenger).[3] -
Add 10
L of (R)-MTPA-Cl. Shake and let stand for 10 minutes. -
Repeat in a second tube with (S)-MTPA-Cl.
-
-
Acquisition:
-
Acquire 19F NMR (simplest, singlet peaks) and 1H NMR .
-
-
Analysis:
-
19F NMR: Integrate the -CF
singlets. If the starting material was racemic, you will see two singlets of equal intensity. If enantioenriched, the ratio of integrals gives the ee. -
1H NMR: Observe the bridgehead protons (H-1 and H-6). The magnetic anisotropy will cause a chemical shift difference (
) between the diastereomers.
-
Validation:
The ee is calculated as:
Comparative Analysis
The following table contrasts the two methods to assist in resource allocation.
| Feature | Method A: Chiral HPLC | Method B: Mosher's NMR |
| Primary Use Case | Final QC, Process Validation, High ee (>98%) | Initial Screening, Absolute Configuration |
| Accuracy | High ( | Moderate ( |
| Limit of Detection | Low (ng scale with UV) | High (mg scale required) |
| Throughput | 15-30 min/sample (after method dev) | 10 min prep + 10 min acquisition |
| Structural Insight | None (retention time only) | High (assigns R/S configuration) |
| Sample Recovery | Possible (Prep-HPLC) | Impossible (Destructive derivatization) |
| Cost per Run | Low (Solvent only) | High (Chiral reagents + Deuterated solvents) |
Recommended Workflow
To optimize efficiency in a drug discovery setting, do not apply HPLC to every crude reaction. Use the following decision logic.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on compound substitution and data requirements.
Safety & Handling (Expertise Pillar)
As a Senior Scientist, it is critical to note that while 7-azabicyclo[4.1.0]heptane derivatives are valuable intermediates, they retain the alkylating potential characteristic of aziridines.
-
Toxicity: Handle all free-base aziridines in a fume hood. They are potential DNA alkylators.
-
Stability: Avoid storing these compounds in acidic media (e.g., CDCl
that has not been neutralized with basic alumina), as ring opening to the chloro-amine is rapid and will invalidate ee results.
References
-
Chiral Separations of Aziridines
-
Mosher's Method Protocol
-
Kinetic Resolution of 7-Azabicyclo[4.1.
-
General Chiral HPLC Strategy
-
Sigma-Aldrich (Merck). Basics of Chiral HPLC & Column Selection. Link
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. repositum.tuwien.at [repositum.tuwien.at]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
A Comparative Guide to Kinetic Studies of 7-Azabicyclo[4.1.0]heptane Ring-Opening Reactions
For researchers, synthetic chemists, and professionals in drug development, the 7-azabicyclo[4.1.0]heptane scaffold is a valuable building block. Its fused aziridine ring, a nitrogen-containing three-membered heterocycle, is characterized by significant ring strain, making it a versatile precursor for the synthesis of substituted cyclohexylamines and more complex nitrogen-containing heterocycles.[1][2] The regioselective and stereoselective cleavage of the aziridine C-N bonds is paramount for its synthetic utility. Understanding the kinetics of these ring-opening reactions is crucial for controlling reaction outcomes, optimizing yields, and scaling up processes.
This guide provides an in-depth comparison of the primary methodologies for initiating and studying the kinetics of 7-azabicyclo[4.1.0]heptane ring-opening. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols for kinetic analysis, and offer comparative data to inform your experimental design.
The Challenge: Opening the "Non-Activated" Aziridine
Unlike aziridines bearing electron-withdrawing groups on the nitrogen atom (e.g., sulfonyl or acyl groups), the parent 7-azabicyclo[4.1.0]heptane is a "non-activated" aziridine.[3] The lone pair on the nitrogen atom is basic, rendering the ring relatively inert to direct attack by many nucleophiles. Therefore, successful ring-opening necessitates an initial activation step to enhance the electrophilicity of the ring carbons. This guide will focus on the two predominant activation strategies: Acid Catalysis and N-Alkylation to Form Aziridinium Ions .
Acid-Catalyzed Ring-Opening: A Protic Push
In the presence of a Brønsted or Lewis acid, the aziridine nitrogen is protonated or coordinated, forming a reactive aziridinium-like intermediate. This dramatically increases the ring strain and renders the ring carbons susceptible to nucleophilic attack. The overall process typically follows a bimolecular A-2 mechanism, where the nucleophile attacks the protonated substrate in the rate-determining step.[4]
Mechanistic Pathway
The acid-catalyzed reaction proceeds via protonation of the aziridine nitrogen, followed by an SN2-type attack by a nucleophile. For the symmetrical 7-azabicyclo[4.1.0]heptane, attack can occur at either of the two equivalent bridgehead carbons, leading to a trans-substituted cyclohexylamine derivative.
Caption: Acid-catalyzed ring-opening mechanism (A-2 type).
Experimental Protocol: Kinetic Study of Acid-Catalyzed Hydrolysis
This protocol outlines a method for determining the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of a 7-azabicyclo[4.1.0]heptane derivative using ¹H NMR spectroscopy. The principle is analogous to studies performed on epoxides.
Objective: To measure the rate of disappearance of the starting material under constant acid concentration.
Materials:
-
7-Azabicyclo[4.1.0]heptane (or N-substituted derivative)
-
Deuterated water (D₂O)
-
Hydrochloric acid (HCl) standard solution (e.g., 1 M)
-
Internal standard (e.g., sodium 2,2-dimethyl-2-silapentane-5-sulfonate, DSS)
-
NMR tubes, micropipettes, thermostat-controlled NMR spectrometer.
Procedure:
-
Sample Preparation: Prepare a stock solution of 7-azabicyclo[4.1.0]heptane and the internal standard (DSS) in D₂O in a volumetric flask. A typical concentration might be ~10 mg/mL of the aziridine.
-
Initiation of Reaction:
-
Transfer a precise volume (e.g., 630 µL) of the stock solution to a clean NMR tube.
-
Equilibrate the sample to the desired reaction temperature (e.g., 298 K) inside the NMR spectrometer.
-
Acquire an initial ¹H NMR spectrum (t=0) to confirm the initial concentrations.
-
To initiate the reaction, add a small, precise volume (e.g., 70 µL) of the standard HCl solution to the NMR tube.
-
Quickly mix the contents by gentle inversion and re-insert the tube into the spectrometer.
-
-
Data Acquisition:
-
Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals. The frequency of acquisition will depend on the reaction rate (e.g., every 5-10 minutes for a moderately fast reaction).
-
Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) for all spectra.
-
-
Data Analysis:
-
For each spectrum, integrate a characteristic peak of the starting aziridine and a peak of the internal standard (DSS). The protons on the carbons adjacent to the nitrogen in the aziridine ring are often well-resolved.
-
Calculate the concentration of the aziridine at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the aziridine concentration (ln[Aziridine]) versus time.
-
The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k').
-
Self-Validation and Causality:
-
Why an internal standard? The internal standard provides a constant reference signal, correcting for any minor variations in spectrometer performance or sample volume over the course of the experiment.
-
Why pseudo-first-order? By using a large excess of water and maintaining a constant acid (catalyst) concentration, the concentrations of these species do not change significantly during the reaction. This simplifies the rate law to Rate = k'[Aziridine], making the data analysis linear and more robust.
-
Trustworthiness: A linear plot of ln[Aziridine] vs. time with a high correlation coefficient (R² > 0.98) validates the assumption of first-order kinetics with respect to the aziridine.
N-Alkylation and Nucleophilic Ring-Opening: A Two-Step Strategy
An alternative, highly effective method involves the N-alkylation of the aziridine to form a stable, isolable, or in situ-generated bicyclic aziridinium ion.[1][5] This quaternary ammonium salt is significantly more reactive than the protonated aziridine and can be readily opened by a wide range of nucleophiles. This approach offers excellent control over the reaction, as the activation and ring-opening steps can be separated.
Mechanistic Pathway & Regioselectivity
The reaction begins with the SN2 attack of the aziridine nitrogen on an alkylating agent (e.g., methyl triflate, ethyl triflate) to form the aziridinium ion.[1] The subsequent ring-opening is also an SN2 reaction. In the case of the 1-azoniabicyclo[4.1.0]heptane ion, nucleophilic attack can occur at two distinct positions:
-
Path A (Bridgehead Carbon): Attack at the C-C-N bridgehead carbon leads to a six-membered piperidine ring. This is often the kinetically favored pathway.[1]
-
Path B (Bridge Carbon): Attack at the C-N-C bridge carbon would lead to a seven-membered azepane ring.
Caption: N-Alkylation followed by nucleophilic ring-opening.
The regioselectivity of the nucleophilic attack is a critical consideration and can be influenced by the nature of the nucleophile, solvent, and any substituents on the bicyclic system.[5]
Experimental Protocol: General Procedure for N-Alkylation and Ring-Opening
This protocol describes a general method for the synthesis and subsequent ring-opening of a bicyclic aziridinium ion, which can be adapted for kinetic analysis.[5][6]
Objective: To compare the reactivity of different nucleophiles with a pre-formed or in situ-generated aziridinium ion.
Materials:
-
7-Azabicyclo[4.1.0]heptane derivative
-
Alkylating agent (e.g., Ethyl trifluoromethanesulfonate)
-
Anhydrous acetonitrile (CH₃CN)
-
Various nucleophiles (e.g., Sodium acetate, Sodium azide)
-
Standard laboratory glassware, inert atmosphere setup (N₂ or Ar).
Procedure:
-
Activation (Formation of Aziridinium Ion):
-
Dissolve the 7-azabicyclo[4.1.0]heptane derivative (1.0 equiv) in dry acetonitrile under a nitrogen atmosphere in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the alkylating agent (e.g., ethyl triflate, 1.1 equiv) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 10-15 minutes to ensure the formation of the aziridinium ion. The formation can often be monitored by TLC or NMR if the ion is stable.[1]
-
-
Nucleophilic Ring-Opening:
-
Add the chosen nucleophile (e.g., sodium acetate, 1.5 equiv) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Reaction times can vary from a few hours to overnight depending on the nucleophile's reactivity.
-
-
Workup and Analysis:
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Characterize the product(s) by ¹H NMR, ¹³C NMR, and HRMS to determine the structure and confirm the regioselectivity of the ring-opening.
-
Kinetic Analysis Adaptation: To perform a kinetic study, aliquots can be taken from the reaction mixture at various time points after the addition of the nucleophile. Each aliquot should be immediately quenched (e.g., with a large volume of water) and extracted. The relative concentrations of starting material and product(s) can then be determined by GC, HPLC, or ¹H NMR analysis (using an internal standard added during workup).
Comparative Performance and Data
| Activating Agent | Nucleophile (Nu⁻) | Solvent | Typical Product(s) | Regioselectivity | General Observations & References |
| H⁺ (from Acid) | H₂O | D₂O/H₂O | trans-2-aminocyclohexanol | High (SN2 inversion) | Classic A-2 mechanism. Rate is dependent on acid concentration.[4] |
| H⁺ (from Acid) | Cl⁻, Br⁻ | Aqueous Acid | trans-2-halo-aminocyclohexane | High (SN2 inversion) | Halide acts as the nucleophile. The reaction pathway can be complex.[5] |
| Ethyl Triflate | Acetate (AcO⁻) | CH₃CN | trans-2-acetoxy-1-ethylaminocyclohexane | High (Bridgehead attack) | A common and effective method for introducing an oxygen functionality.[5] |
| Methyl Triflate | Azide (N₃⁻) | CH₃CN | trans-2-azido-1-methylaminocyclohexane | High (Bridgehead attack) | Azide is a potent nucleophile, leading to efficient ring-opening.[1] |
| Ethyl Triflate | Organocopper Reagents | THF | trans-2-alkyl-1-ethylaminocyclohexane | High (Bridgehead attack) | Allows for the formation of a C-C bond, a synthetically valuable transformation.[2] |
Conclusion for the Practitioner
The kinetic study of 7-azabicyclo[4.1.0]heptane ring-opening is a study in controlled activation and nucleophilic capture. For researchers aiming to leverage this scaffold, the choice between acid catalysis and N-alkylation provides a fundamental strategic choice.
-
Acid Catalysis is operationally simple and effective for introducing nucleophiles like water or halides. However, the strongly acidic conditions may not be compatible with sensitive functional groups elsewhere in the molecule. Kinetic studies are straightforward using NMR, following pseudo-first-order kinetics.
-
N-Alkylation to form an Aziridinium Ion offers superior control and versatility. The highly reactive intermediate can be trapped with a much broader array of nucleophiles, including carbon-based nucleophiles. This two-step approach allows for milder reaction conditions during the ring-opening step, preserving sensitive functionalities. While kinetically more complex to analyze as a two-step process, it provides a more powerful and adaptable synthetic platform.
The optimal choice will invariably depend on the desired final product and the overall synthetic strategy. The experimental protocols and comparative data provided herein serve as a robust starting point for any researcher or drug development professional seeking to harness the synthetic potential of this strained and valuable heterocyclic system.
References
- Preparation method for 7-methyl-aza-bicyclo[4.1.0]heptane.
-
Ring opening of aziridinium ion 317 with various nucleophiles. ResearchGate. [Link]
-
7-azabicyclo[4.1.0]heptane (C6H11N). PubChem. [Link]
-
Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. JK Welfare & Pharmascope Foundation. [Link]
-
7-Oxabicyclo[4.1.0]heptane. NIST WebBook. [Link]
-
Choi, J., Yu, T.-H., & Ha, H.-J. (2021). Alkylative Aziridine Ring-Opening Reactions. Molecules, 26(6), 1703. [Link]
-
Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. The Doyle Group. [Link]
-
Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research. [Link]
-
Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. Molecules. [Link]
-
Cyclohexenimine (7-Azabicyclo [4.1.0]heptane) and the Stereochemistry of Ethylenimine Ring-closure and Opening. Journal of the American Chemical Society. [Link]
-
Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. Journal of Visualized Experiments. [Link]
-
Asymmetric meso-Aziridine Ring-Opening Reactions Using A Chiral Zr Catalyst. The Royal Society of Chemistry. [Link]
-
Ranjith, J., & Ha, H.-J. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(6), 1756. [Link]
-
Chemical Properties of 7-Oxabicyclo[4.1.0]heptane (CAS 286-20-4). Cheméo. [Link]
- Azabicyclo[4.1.0]heptane allosteric modulators of the m4 muscarinic acetylcholine receptor.
-
Synthetic and theoretical investigation on the one-pot halogenation of β-amino alcohols and nucleophilic ring opening of aziridinium ions. Organic & Biomolecular Chemistry. [Link]
-
Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives. ResearchGate. [Link]
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. [Link]
-
Formal homo-Nazarov and other Cyclizations Reactions of Activated Cyclopropanes. Infoscience - EPFL. [Link]
-
Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. National Institutes of Health. [Link]
-
Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry. [Link]
-
Regioselective ring opening of aziridine for synthesizing azaheterocycle. National Institutes of Health. [Link]
-
The Carcinogenic Significance of Reactive Intermediates Derived from 3-Acetoxy- and 5-Acetoxy-2-hydroxy-N-nitrosomorpholine. Chemical Research in Toxicology. [Link]
-
Recent Developments in Regioselective Ring Opening of Aziridines. ResearchGate. [Link]
-
7-Oxabicyclo[4.1.0]heptane. NIST WebBook. [Link]
-
Synthesis of trans-4-Triazolyl-Substituted 3-Hydroxypiperidines. Thieme. [Link]
-
Alkylative Aziridine Ring-Opening Reactions. ResearchGate. [Link]
-
Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. EGUsphere. [Link]
-
Table of Contents - Canadian Science Publishing. Canadian Journal of Chemistry. [Link]
-
7-Azabicyclo[4.1.0]heptane. PubChem. [Link]
Sources
- 1. Synthetic Applications of Aziridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. Alkylative Aziridine Ring-Opening Reactions [mdpi.com]
- 6. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Azabicyclo[4.1.0]heptane
Introduction: Beyond the Synthesis
As researchers dedicated to innovation, our focus is often directed toward the synthesis and application of novel compounds like 7-Azabicyclo[4.1.0]heptane (CAS No. 286-18-0). This strained bicyclic amine is a valuable building block in medicinal chemistry and materials science.[1] However, our responsibility extends beyond the successful execution of a reaction. The safe and compliant disposal of resulting waste streams is a critical, non-negotiable component of the research lifecycle. Improper disposal not only poses significant environmental and safety risks but can also result in severe regulatory penalties.
This guide provides a direct, procedural framework for the proper disposal of 7-Azabicyclo[4.1.0]heptane and its associated waste. The protocols described herein are grounded in established safety principles and regulatory standards, designed to ensure the protection of personnel, facilities, and the environment.
Hazard Profile of 7-Azabicyclo[4.1.0]heptane: Understanding the "Why"
Effective disposal protocols are built upon a thorough understanding of the substance's intrinsic hazards. 7-Azabicyclo[4.1.0]heptane is not a benign chemical; its hazard profile necessitates its classification as a hazardous waste. The primary risks are associated with its corrosivity, potential toxicity, and flammability.
Aggregated GHS classification data from the European Chemicals Agency (ECHA) inventory provides a clear summary of these hazards.[2]
Table 1: GHS Hazard Classification for 7-Azabicyclo[4.1.0]heptane
| Hazard Class | Hazard Code | Description | Causality Behind Disposal Protocol |
|---|---|---|---|
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[2] | The corrosive nature mandates the use of robust Personal Protective Equipment (PPE) during handling and disposal. It also dictates that waste containers must be made of compatible, corrosion-resistant materials. |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[2] | This toxicity classification strictly prohibits disposal via sanitary sewer systems, as it can disrupt wastewater treatment processes and harm aquatic life.[3][4] |
| Flammable Liquids | H226 | Flammable liquid and vapor.[2] | Flammability requires that waste be stored away from all ignition sources and that disposal methods, such as incineration, are conducted under controlled conditions by licensed professionals. |
Source: Aggregated GHS information provided to the ECHA C&L Inventory.[2]
Core Directive: The Disposal Workflow
The disposal of 7-Azabicyclo[4.1.0]heptane must be approached as a systematic process, from the point of generation to final disposition. The following workflow ensures compliance and safety at every stage.
Caption: Disposal Decision Workflow for 7-Azabicyclo[4.1.0]heptane Waste.
Detailed Procedural Steps
Personal Protective Equipment (PPE)
Before handling any waste containing 7-Azabicyclo[4.1.0]heptane, ensure a complete set of PPE is worn. The rationale is to create a complete barrier against the chemical's corrosive and toxic properties.
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.[5]
-
Eye and Face Protection: Use safety glasses with side shields and a face shield to protect against splashes.[6][7]
-
Body Protection: A chemically resistant lab coat or apron is mandatory. For larger quantities or in case of spills, a chemical-resistant suit may be necessary.[5]
-
Work Area: All handling of waste should occur within a properly functioning chemical fume hood to prevent inhalation of vapors.[8]
Waste Collection and Storage Protocol
-
Waste Identification: Any material—including unused neat compound, solutions, contaminated labware (pipette tips, silica gel), and spill cleanup debris—must be treated as hazardous waste.
-
Container Selection: Collect waste in a designated, sealable, and chemically compatible container (e.g., High-Density Polyethylene - HDPE, or glass). The container must be in good condition with no leaks or cracks.
-
Waste Segregation: Store 7-Azabicyclo[4.1.0]heptane waste separately from incompatible materials, particularly strong oxidizing agents and acids, to prevent violent reactions.[8]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" sticker. Fill in all required information, including the full chemical name ("7-Azabicyclo[4.1.0]heptane"), the approximate concentration, and the date accumulation started. Accurate labeling is a cornerstone of regulatory compliance and ensures safe handling by waste management personnel.
-
Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA) or your facility's main hazardous waste storage area. This area must be well-ventilated, secure, and equipped with secondary containment to capture any potential leaks.[8]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.
-
Control Vapors and Ignition Sources: Ensure the area is well-ventilated (if safe to do so) and remove all potential ignition sources.[9]
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE ensemble described in section 4.1.
-
Containment and Absorption: For small spills, cover the liquid with a dry, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[10][11] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully sweep or scoop the saturated absorbent material into the designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health & Safety (EHS) department in accordance with facility policy.
Final Disposal Method: The Only Acceptable Route
The only acceptable method for the final disposal of 7-Azabicyclo[4.1.0]heptane is through a licensed and certified hazardous waste disposal company.[11][12]
-
Mechanism of Disposal: Typically, the disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers.[13] This process ensures the complete thermal destruction of the hazardous compound, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's emission control systems.
-
Prohibited Actions:
-
DO NOT pour 7-Azabicyclo[4.1.0]heptane down the drain. This is strictly prohibited by regulations such as the EPA's Resource Conservation and Recovery Act (RCRA) for hazardous pharmaceuticals and chemicals.[3][4]
-
DO NOT dispose of this chemical in regular solid waste trash.
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.
-
By entrusting disposal to a professional contractor, you ensure that the waste is managed in compliance with all local, state, and federal regulations, completing the chain of custody for this hazardous material responsibly.
References
- Carl ROTH. (2025, March 10). Safety Data Sheet: n-Heptane.
- TCI Chemicals. (2025, September 4). SAFETY DATA SHEET.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: heptane.
- ChemScene. (n.d.). 286-18-0 | 7-Azabicyclo[4.1.0]Heptane.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- AA Blocks. (2025, January 18). Safety Data Sheet.
- Synquest Labs. (n.d.). Bicyclo[4.1.0]heptane-7-carboxylic acid Safety Data Sheet.
-
PubChem. (n.d.). 7-Azabicyclo[4.1.0]heptane. Retrieved from [Link]
- Fluorochem. (n.d.). 7-Azabicyclo[4.1.0]Heptane.
- MDPI. (2020, September 5). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment.
-
US Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]
- MDPI. (2025, October 16). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment.
-
PubMed Central. (n.d.). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Retrieved from [Link]
-
NIST. (n.d.). 7-Oxabicyclo[4.1.0]heptane. Retrieved from [Link]
- Enamine. (n.d.). Safety Data Sheet.
- RSC Publishing. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Washington State University. (n.d.). Standard Operating Procedure for n-Heptane.
- Synerzine. (n.d.). SAFETY DATA SHEET 7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl).
- SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
-
Chem-Impex. (n.d.). tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate. Retrieved from [Link]
-
US Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. Retrieved from [Link]
-
ECHA. (n.d.). 7-azabicyclo[4.1.0]heptane Overview. Retrieved from [Link]
Sources
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- 3. epa.gov [epa.gov]
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Personal protective equipment for handling 7-Azabicyclo[4.1.0]heptane
Executive Safety Summary: The "Strained Ring" Hazard
Handling 7-Azabicyclo[4.1.0]heptane (CAS: 286-18-0), also known as cyclohexenimine, requires a fundamental shift in mindset from standard organic synthesis to high-hazard containment .
As a scientist, you must understand the mechanistic basis of the danger:
-
Ring Strain Energy: The three-membered aziridine ring fused to the cyclohexane ring creates immense torsional strain. This molecule is thermodynamically primed to ring-open.
-
Alkylation Potential: Upon ring opening, it becomes a potent electrophile, capable of alkylating DNA (mutagenicity) and proteins (cytotoxicity).
-
Runaway Polymerization: In the presence of trace acids or nucleophiles, the ring-opening releases significant heat, which can trigger an auto-accelerating polymerization reaction, leading to explosion or container rupture.
Immediate Hazard Classifications (GHS):
-
Flammable Liquid (Category 3) [1]
-
Acute Toxicity (Oral/Inhalation - Category 3)
-
Skin Corrosion/Irritation (Category 1B) – Corrosive[1]
Engineering Controls: The Primary Barrier
PPE is your last line of defense. The primary barrier must be engineering controls.
| Control Measure | Specification | Rationale |
| Containment | Class II Type B2 Biosafety Cabinet or Chemical Fume Hood | Must be hard-ducted (100% exhaust). Recirculating hoods are prohibited due to potential volatile breakthrough. |
| Face Velocity | 80–100 fpm (0.4–0.5 m/s) | Verified by anemometer prior to every usage session. |
| Sash Height | < 18 inches (Working height) | Maximizes capture efficiency and provides a physical shield against splash/explosion. |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents auto-oxidation and reduces flammability risk (Flash Point ~26°C). |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for aziridines. The high permeation rate of strained amines through standard nitrile rubber necessitates a "Barrier & Dexterity" layering approach.
A. Hand Protection (The "Double-Glove" Protocol)
Critical Warning: Standard 4-mil nitrile gloves provide protection for seconds to minutes against aziridines before permeation occurs.
-
Layer 1 (Inner - The Shield): Laminate Film Gloves (e.g., Silver Shield® / Barrier®).
-
Why: These offer >480 min breakthrough time against small-molecule alkylators.
-
-
Layer 2 (Outer - The Grip): 5-8 mil Nitrile Gloves .
-
Why: Provides mechanical strength and dexterity, compressing the loose laminate glove to allow fine motor control.
-
-
Protocol: Inspect inner gloves for micro-tears by air inflation before donning.
B. Ocular & Face Protection[2][3][4][5][6]
-
Primary: Chemical Splash Goggles (Indirect vented). Safety glasses are not acceptable.
-
Secondary: 8-inch Face Shield required when pouring volumes >10 mL or during quenching steps.
-
Why: 7-Azabicyclo[4.1.0]heptane is corrosive (Cat 1B). A splash can cause irreversible corneal opacity.
-
C. Respiratory Protection
-
Primary: Work strictly within the fume hood.
-
Emergency/Spill: Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
-
Note: Do not rely on odor threshold (amine/ammonia-like smell); olfactory fatigue sets in quickly.
-
D. Body Protection
-
Required: Tyvek® Lab Coat (or similar impervious material) with elastic cuffs.
-
Prohibited: Cotton lab coats (absorb and hold the toxicant against the skin).
Operational Workflow: The "Safe Path"
This diagram outlines the mandatory decision logic for handling 7-Azabicyclo[4.1.0]heptane.
Figure 1: Decision logic for safe handling, emphasizing the critical "Stop" point at engineering control verification.
Emergency & Disposal Protocols
A. Spill Management (< 100 mL)
-
Evacuate: Clear the immediate area.
-
Isolate: Close the fume hood sash.
-
Neutralization (The "No Acid" Rule):
-
NEVER use acid to neutralize; it will trigger polymerization and heat.
-
Action: Cover spill with vermiculite or sand .
-
Decontamination Solution: Use a dilute solution of Sodium Thiosulfate (5-10% aq) to act as a nucleophilic scavenger, opening the ring safely without violent polymerization.
-
B. Waste Disposal
-
Segregation: Collect in a dedicated waste container labeled "High Hazard - Aziridine/Alkylator."
-
Compatibility: Do not mix with acidic waste streams (e.g., waste from acid digestions).
-
Container: Use vented caps if available to prevent pressure buildup from slow polymerization.
References
-
National Institutes of Health (NIH) - PubChem. 7-Azabicyclo[4.1.0]heptane Compound Summary (CID 549240). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: 7-azabicyclo[4.1.0]heptane. Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). Controlling Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
